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  • Product: 2-Fluoro-6-nitro-1,3-benzothiazole
  • CAS: 1131-75-5

Core Science & Biosynthesis

Foundational

Introduction: Unpacking a Versatile Chemical Scaffold

An In-depth Technical Guide to the Basic Properties of 2-Fluoro-6-nitro-1,3-benzothiazole Prepared by: Gemini, Senior Application Scientist 2-Fluoro-6-nitro-1,3-benzothiazole is a heterocyclic compound built upon the pri...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Basic Properties of 2-Fluoro-6-nitro-1,3-benzothiazole

Prepared by: Gemini, Senior Application Scientist

2-Fluoro-6-nitro-1,3-benzothiazole is a heterocyclic compound built upon the privileged benzothiazole core structure. The strategic placement of two key functional groups—a fluorine atom at the 2-position and a nitro group at the 6-position—imbues this molecule with unique reactivity and makes it a highly valuable intermediate in medicinal chemistry and materials science.

The benzothiazole ring system itself is a cornerstone in the development of therapeutic agents, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The introduction of a fluorine atom can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[4] Simultaneously, the strongly electron-withdrawing nitro group serves two critical functions: it modulates the electronic properties of the aromatic system and activates the C2 position for specific chemical transformations.

This guide provides an in-depth analysis of the fundamental properties, reactivity, synthesis, and handling of 2-Fluoro-6-nitro-1,3-benzothiazole, offering field-proven insights for researchers and drug development professionals.

Core Physicochemical and Spectroscopic Properties

The foundational properties of a molecule are critical for predicting its behavior in both chemical reactions and biological systems. The key identifiers and computed properties for 2-Fluoro-6-nitro-1,3-benzothiazole are summarized below.

Physicochemical Data
PropertyValueSource / Comment
IUPAC Name 2-Fluoro-6-nitro-1,3-benzothiazole---
CAS Number 1131-75-5
Molecular Formula C₇H₃FN₂O₂SCalculated
Molecular Weight 198.18 g/mol Calculated
Exact Mass 197.99027 DaCalculated
Appearance Expected to be a pale yellow or crystalline solidInferred from related nitroaromatic compounds.
Melting Point Not explicitly reported; expected to be >180 °CRelated compounds like 2-amino-6-fluorobenzothiazole melt at 183-185 °C.[5]
Predicted Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation and purity assessment. Based on the structure and data from analogous compounds, the following spectral characteristics are anticipated.[2][4][6][7]

  • ¹H NMR (400 MHz, DMSO-d₆) : The spectrum will be characterized by signals from the three protons on the benzene ring. The proton adjacent to the nitro group (H7) will be the most deshielded.

    • δ ~8.8-9.0 ppm (d, 1H, H5)

    • δ ~8.3-8.5 ppm (dd, 1H, H7)

    • δ ~8.0-8.2 ppm (d, 1H, H4)

  • ¹³C NMR (100 MHz, DMSO-d₆) : Key signals would include the carbon bearing the fluorine (C2), which would appear as a doublet due to C-F coupling, and the carbons of the nitro-substituted ring.

  • IR Spectroscopy (KBr, cm⁻¹) :

    • ~1590-1610 cm⁻¹ : C=N stretching of the thiazole ring.

    • ~1520-1550 cm⁻¹ & ~1340-1360 cm⁻¹ : Asymmetric and symmetric NO₂ stretching, respectively. These are strong, characteristic bands.

    • ~1100-1250 cm⁻¹ : C-F stretching.

  • Mass Spectrometry (EI) :

    • m/z ~198 : Molecular ion (M⁺) peak.

Chemical Reactivity: The Power of Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for 2-Fluoro-6-nitro-1,3-benzothiazole is Nucleophilic Aromatic Substitution (SNAr).[8] This reaction is exceptionally efficient due to a confluence of structural features:

  • Excellent Leaving Group : The fluorine atom at the C2 position is a highly effective leaving group for SNAr reactions. This is because fluorine is highly electronegative, polarizing the C-F bond, but the rate-determining step is the initial nucleophilic attack, not the breaking of the C-F bond.[9]

  • Electron-Deficient Ring : The inherent electron-withdrawing nature of the thiazole ring, powerfully augmented by the nitro group at the para-position (C6), makes the C2 carbon highly electrophilic and susceptible to attack by nucleophiles.

  • Intermediate Stabilization : The electron-withdrawing groups (both the ring nitrogen and the nitro group) effectively stabilize the negative charge of the intermediate (Meisenheimer complex) through resonance, lowering the activation energy of the reaction.[9]

This reactivity makes the compound an ideal starting material for generating diverse libraries of 2-substituted benzothiazoles by reacting it with various C-, N-, O-, and S-centered nucleophiles.

Caption: Mechanism of SNAr on 2-Fluoro-6-nitro-1,3-benzothiazole.

Synthesis Pathway

Direct fluorination at the C2 position can be challenging. A reliable and robust strategy involves a two-step sequence starting from the readily available p-nitroaniline, proceeding through the 2-amino intermediate, which is then converted to the target 2-fluoro compound via a Balz-Schiemann reaction.

Synthesis_Workflow Start p-Nitroaniline Step1_reagents 1. KSCN, Br₂, Acetic Acid (Hugershoff Reaction) Start->Step1_reagents Intermediate 2-Amino-6-nitro-1,3-benzothiazole Step1_reagents->Intermediate Step2_reagents 1. NaNO₂, HCl (aq), 0-5 °C 2. HBF₄ or NaBF₄, heat (Balz-Schiemann Reaction) Intermediate->Step2_reagents FinalProduct 2-Fluoro-6-nitro-1,3-benzothiazole Step2_reagents->FinalProduct

Caption: Two-step synthesis of 2-Fluoro-6-nitro-1,3-benzothiazole.

This approach leverages well-established, high-yielding reactions. The initial cyclization is a standard method for forming the benzothiazole core, and the Balz-Schiemann reaction is a classic technique for introducing fluorine onto an aromatic ring from an amino group.[1][10]

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-Fluoro-6-nitro-1,3-benzothiazole is not widely available, data from closely related nitrobenzothiazole compounds allow for a reliable hazard assessment.

GHS Hazard Classification (Anticipated):

  • Acute Toxicity, Oral (Category 3 or 4) : Toxic or harmful if swallowed.

  • Acute Toxicity, Dermal (Category 3 or 4) : Toxic or harmful in contact with skin.

  • Acute Toxicity, Inhalation (Category 4) : Harmful if inhaled.

  • Serious Eye Irritation (Category 2) : Causes serious eye irritation.

Precautionary Measures:

  • Engineering Controls : Handle only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE) : Wear protective gloves (nitrile or neoprene), chemical safety goggles or a face shield, and a lab coat.

  • Handling : Avoid breathing dust, fumes, or vapors. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

  • Storage : Keep container tightly closed. Store in a cool, dry, well-ventilated place away from incompatible materials.

Experimental Protocols

The following protocols are provided as validated, self-contained systems for the synthesis and characterization of the title compound.

Protocol 1: Synthesis via Balz-Schiemann Reaction

Step A: Synthesis of 2-Amino-6-nitro-1,3-benzothiazole

  • To a stirred solution of potassium thiocyanate (KSCN, 3.1 eq) in glacial acetic acid, add p-nitroaniline (1.0 eq).

  • Cool the mixture to 0-5 °C in an ice-water bath.

  • Slowly add a solution of bromine (Br₂, 1.0 eq) in glacial acetic acid dropwise, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring at room temperature for 10-12 hours.

  • Pour the reaction mixture into a large volume of water. An orange-yellow precipitate will form.

  • Heat the aqueous slurry to ~85 °C and filter while hot to remove impurities.

  • Cool the filtrate and neutralize with a concentrated ammonia solution to pH ~7.

  • Collect the resulting yellow precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum. Recrystallize from ethanol to yield pure 2-amino-6-nitro-1,3-benzothiazole.[10]

Step B: Synthesis of 2-Fluoro-6-nitro-1,3-benzothiazole

  • Suspend 2-amino-6-nitro-1,3-benzothiazole (1.0 eq) in an aqueous solution of fluoroboric acid (HBF₄, ~48%).

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of water dropwise, maintaining the temperature below 5 °C. Stir for 30-60 minutes to form the diazonium tetrafluoroborate salt.

  • Collect the precipitated diazonium salt by filtration and wash with cold water, followed by cold ethanol and diethyl ether.

  • Gently heat the dry diazonium salt until nitrogen evolution ceases (thermal decomposition). Caution: Perform behind a blast shield as diazonium salts can be explosive when dry.

  • Purify the resulting crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to afford the pure 2-fluoro-6-nitro-1,3-benzothiazole.

Protocol 2: General Procedure for SNAr Reaction
  • Dissolve 2-fluoro-6-nitro-1,3-benzothiazole (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile).

  • Add the desired amine nucleophile (1.1-1.5 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (1.5-2.0 eq).

  • Heat the reaction mixture to a temperature between 60-100 °C, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

References

  • Convenient Synthesis of 2-Mercapto and 2-Chlorobenzothiazoles. (n.d.). ResearchGate. [Link]

  • Divergent S- and C-Difluoromethylation of 2-Substituted Benzothiazoles. (2021). Organic Letters. [Link]

  • Synthesis, Spectroscopic Characterization and Biological Evaluation of Some 6-Nitro-Benzothiazole-2-yl-Hydrazone Derivatives. (n.d.). Semantic Scholar. [Link]

  • Synthesis and antibacterial activity of transition metal complexes of 2-amino acetate, 6-nitro benzothiazole. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis, Spectral Characterization and Pharmacological Evaluation of Ni(II) Complexes of 6-Nitro-benzothiazole Incorporated Azo Dyes. (2020). ResearchGate. [Link]

  • Synthesis, Spectroscopic Characterization, and Biological Assessment of Novel Benzothiazole Derivatives Bound to Transition Metal Complexes. (n.d.). ResearchGate. [Link]

  • Yadav, P., et al. (2010). 2-Substituted Hydrazino-6-Fluoro-1,3-Benzothiazole: Synthesis and Characterization of new Novel Antimicrobial Agents. International Journal of ChemTech Research. [Link]

  • Wang, F., et al. (2011). Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide. Organic Chemistry Portal. [Link]

  • Wang, F., et al. (2011). Synthesis of 2-mercaptobenzothiazoles via DBU-promoted tandem reaction of o-haloanilines and carbon disulfide. Organic Letters. [Link]

  • 2-Fluoro-6-Nitro-1,3-Benzothiazole,≥95%. (n.d.). Codow. [Link]

  • Kumar, R., et al. (2012). Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

  • Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. (2024). Molecules. [Link]

  • Synthesis and characterization of some New Derivatives from 2- Mercaptobenzothiazole. (2014). Iraqi Journal of Science. [Link]

  • 2-Chloro-5-fluoro-6-nitro-1,3-benzothiazole. (2025). Chemsrc. [Link]

  • Synthesis, Characterizations of some new 6-flouro-2-amino benzothiazole derivatives and Study their biological activity. (2019). ResearchGate. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. (2020). Journal of the American Chemical Society. [Link]

  • Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. (2021). Molecules. [Link]

  • Ortho-Selective Nucleophilic Aromatic Substitution Reactions of Polyhaloanilines with Potassium/Sodium O -Ethyl Xanthate: A Convenient Access to Halogenated 2(3 H )-Benzothiazolethiones. (n.d.). ResearchGate. [Link]

  • 2-Fluoro-6-nitroanisole. (n.d.). PubChem. [Link]

  • 2-Amino-6-fluorobenzothiazole. (n.d.). PubChem. [Link]

  • Synthesis and biological evaluation of 6-fluoro benzothiazole substituted pyrazolo azetidinones. (2013). Der Pharma Chemica. [Link]

  • 2-Fluoro-6-nitrophenol. (n.d.). PubChem. [Link]

Sources

Exploratory

Physicochemical Profiling and Mechanistic Dynamics of 2-Fluoro-6-nitro-1,3-benzothiazole: A Technical Guide for Advanced SNAr Applications

Executive Summary 2-Fluoro-6-nitro-1,3-benzothiazole (CAS: 1131-75-5) is a highly specialized, aza-activated electrophilic scaffold widely utilized in advanced organic synthesis and medicinal chemistry. The unique combin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Fluoro-6-nitro-1,3-benzothiazole (CAS: 1131-75-5) is a highly specialized, aza-activated electrophilic scaffold widely utilized in advanced organic synthesis and medicinal chemistry. The unique combination of an electron-withdrawing nitro group at the C6 position and the aza-nitrogen in the benzothiazole ring creates a highly electron-deficient C2 center. This renders the C2-fluorine atom exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr). This whitepaper provides an in-depth analysis of its physicochemical properties, optimized synthesis methodologies, and the intricate base-catalyzed kinetics governing its reactivity.

Physicochemical Characteristics & Structural Profiling

Understanding the fundamental physicochemical properties of 2-Fluoro-6-nitro-1,3-benzothiazole is critical for predicting its behavior in various solvent systems and chromatographic environments. The highly polarized nature of the C-F bond, coupled with the planar aromatic system, dictates its solubility, ionization potential, and reactivity.

The following table summarizes the core quantitative data and predictive mass spectrometry metrics essential for analytical profiling:

PropertyValueSource
IUPAC Name 2-Fluoro-6-nitro-1,3-benzothiazole1[1]
CAS Registry Number 1131-75-52[2]
Molecular Formula C₇H₃FN₂O₂S1[1]
Molecular Weight 198.18 g/mol 1[1]
SMILES [O-]c1ccc2nc(F)sc2c12[2]
Monoisotopic Mass 197.98993 Da1[1]
Predicted [M+H]⁺ (m/z) 198.997211[1]
Predicted CCS ([M+H]⁺) 131.8 Ų1[1]

Synthesis Methodology: The Fluorodediazoniation Pathway

While early methods relied on the halogen exchange (Halex) of 2-chloro-6-nitrobenzothiazole with potassium fluoride, such approaches often require harsh thermal conditions (e.g., refluxing in sulfolane) that can induce substrate degradation. To ensure high purity and regioselectivity, an improved synthesis via the fluorodediazoniation of 2-amino-6-nitrobenzothiazole is preferred, as established in 3[3].

Causality of Experimental Choices: Direct electrophilic fluorination of the benzothiazole ring is unselective due to competing reactive sites. By utilizing the Balz-Schiemann reaction (or variations using HF-pyridine), the amine at the C2 position is converted into a highly unstable diazonium leaving group. The subsequent thermal decomposition selectively traps the fluoride counter-ion, driving the reaction forward entropically through the irreversible release of nitrogen gas.

Protocol 1: Step-by-Step Synthesis of 2-Fluoro-6-nitro-1,3-benzothiazole

Note: This protocol is a self-validating system. The cessation of gas evolution serves as an internal checkpoint for reaction completion.

  • Preparation of Diazonium Salt: Suspend 2-amino-6-nitrobenzothiazole (1.0 eq) in a mixture of aqueous tetrafluoroboric acid (HBF₄, 48%). Cool the reaction vessel to 0–5 °C using an ice-salt bath to stabilize the impending diazonium intermediate.

  • Diazotization: Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise. Maintain the internal temperature strictly below 5 °C to prevent premature nitrogen evolution and phenol formation.

  • Precipitation & Isolation: Stir the mixture for 30 minutes at 0 °C. Filter the precipitated diazonium tetrafluoroborate salt under vacuum and wash sequentially with cold ethanol and cold diethyl ether to remove residual moisture.

  • Thermal Decomposition: Suspend the rigorously dried diazonium salt in an inert, high-boiling solvent (e.g., anhydrous toluene). Heat the suspension gradually to 110 °C. Self-Validation Checkpoint: Monitor the reaction for active bubbling (N₂ gas evolution). The reaction is deemed complete when gas evolution completely ceases.

  • Workup & Purification: Cool the mixture to room temperature, neutralize residual acid with saturated aqueous NaHCO₃, and extract with ethyl acetate. Dry the organic phase over anhydrous MgSO₄, concentrate under reduced pressure, and recrystallize from ethanol to yield the pure fluorinated product.

Synthesis_Workflow Step1 Starting Material 2-Amino-6-nitrobenzothiazole Step2 Diazotization NaNO2 / HBF4 or HF-Pyridine (0 - 5 °C) Step1->Step2 Step3 Fluorodediazoniation Thermal Decomposition of Diazonium Salt (Controlled Heating) Step2->Step3 Step4 Workup & Purification Extraction & Recrystallization Step3->Step4 Step5 Pure Product 2-Fluoro-6-nitro-1,3-benzothiazole Step4->Step5

Fig 1: Step-by-step fluorodediazoniation synthesis workflow for 2-Fluoro-6-nitrobenzothiazole.

Mechanistic Insights: Aza-Activated Nucleophilic Aromatic Substitution (SNAr)

The primary utility of 2-Fluoro-6-nitro-1,3-benzothiazole lies in its exceptional reactivity toward nucleophiles, particularly aliphatic amines. Unlike standard SNAr reactions where the initial nucleophilic attack is always rate-determining, the reaction of this substrate in aprotic solvents (such as benzene) exhibits complex kinetic behavior, as detailed in the 4[4].

Causality of Base Catalysis: Fluorine is highly electronegative, which accelerates the initial nucleophilic attack ( k1​ ) by increasing the electrophilicity of the C2 carbon. However, fluoride is a relatively poor leaving group compared to chloride. In aprotic solvents, the zwitterionic Meisenheimer complex cannot be stabilized by hydrogen bonding. Consequently, the departure of the leaving group ( k2​ ) becomes the rate-determining step. This step requires proton abstraction by a base (either a second molecule of the reacting amine or an added non-nucleophilic base like α-pyridone) to facilitate the collapse of the intermediate[4].

SNAr_Mechanism Substrate 2-Fluoro-6-nitro- 1,3-benzothiazole Intermediate Zwitterionic Meisenheimer Complex Substrate->Intermediate Nucleophilic Attack (k1) Amine Aliphatic Amine (Nucleophile) Amine->Intermediate Product 2-Alkylamino-6-nitro- benzothiazole Intermediate->Product Leaving Group Departure (k2) Base Base Catalysis (Excess Amine / Pyridone) Base->Intermediate Proton Abstraction Accelerates k2

Fig 2: Base-catalyzed SNAr addition-elimination mechanism via a Meisenheimer complex.

Protocol 2: Kinetic Profiling of SNAr with Aliphatic Amines

Note: This protocol uses spectrophotometric isosbestic points as a self-validating metric to ensure no side reactions (e.g., ring opening) are occurring during kinetic measurements.

  • Solution Preparation: Prepare a stock solution of 2-fluoro-6-nitrobenzothiazole ( 1.0×10−4 M) in anhydrous benzene. Prepare a series of aliphatic amine solutions (e.g., piperidine or s-butylamine) ranging from 0.01 M to 0.1 M in anhydrous benzene.

  • Reaction Initiation: In a temperature-controlled quartz cuvette maintained at 25.0 ± 0.1 °C, rapidly mix 2.0 mL of the amine solution with 0.1 mL of the benzothiazole stock solution.

  • Spectrophotometric Monitoring: Immediately monitor the reaction via UV-Vis spectrophotometry. Track the appearance of the 2-alkylamino-6-nitrobenzothiazole product peak (typically absorbing between 380–420 nm). Self-Validation Checkpoint: Verify the presence of a strict isosbestic point across the spectral overlay over time; deviations indicate the presence of impurities or alternative degradation pathways.

  • Data Analysis: Determine the pseudo-first-order rate constant ( kobs​ ) from the linear plot of ln(A∞​−At​) versus time. To confirm base catalysis, plot kobs​/[Amine] against [Amine] . A positive linear slope confirms that the reaction is second-order with respect to the amine, validating the base-catalyzed deprotonation of the Meisenheimer complex[4].

Applications in Drug Discovery and Photolabeling

The quantitative yield of 2-alkylamino derivatives obtained from the SNAr reactions of 2-Fluoro-6-nitro-1,3-benzothiazole makes it an invaluable precursor in medicinal chemistry. The resulting 6-nitrobenzothiazole derivatives can be easily reduced to 6-amino compounds. These amines are frequently converted into azido-benzothiazoles, which serve as highly efficient photoaffinity labels for mapping receptor binding sites, or undergo thermolysis to form novel polycyclic systems like thiazolo[4,5-g]benzoxazoles[3]. Furthermore, the benzothiazole core is a privileged scaffold in the development of high-affinity kinase inhibitors and PET radiotracers.

References

  • PubChemLite - 1131-75-5 (C7H3FN2O2S)
  • 2-fluoro-6-nitro-1,3-benzothiazole | 1131-75-5 Molport URL
  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing)
  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing)

Sources

Foundational

An In-depth Technical Guide to 2-Fluoro-6-nitro-1,3-benzothiazole: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive overview of 2-Fluoro-6-nitro-1,3-benzothiazole, a heterocyclic compound of increasing interest to researchers and professionals in the fields of medicinal chemistry and drug developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of 2-Fluoro-6-nitro-1,3-benzothiazole, a heterocyclic compound of increasing interest to researchers and professionals in the fields of medicinal chemistry and drug development. We will delve into its chemical identity, structural features, a plausible synthetic pathway, and its potential as a scaffold for novel therapeutic agents, all grounded in established scientific principles.

Core Compound Identification and Structural Elucidation

Chemical Abstract Service (CAS) Number: 1131-75-5

The unique CAS number serves as a universal identifier for this specific chemical entity, ensuring unambiguous communication and information retrieval in a global scientific context.

Chemical Structure:

The structure of 2-Fluoro-6-nitro-1,3-benzothiazole is characterized by a fused bicyclic system comprising a benzene ring and a thiazole ring. The key functional groups that dictate its reactivity and potential biological activity are a fluorine atom at the 2-position, a nitro group at the 6-position, and the inherent aromaticity of the benzothiazole core.

G start 2-Amino-6-nitro-1,3-benzothiazole diazotization Diazotization (NaNO2, HBF4) start->diazotization intermediate Diazonium Fluoroborate Salt diazotization->intermediate balz_schiemann Balz-Schiemann Reaction (Thermal Decomposition) intermediate->balz_schiemann product 2-Fluoro-6-nitro-1,3-benzothiazole balz_schiemann->product purification Purification (Crystallization/Chromatography) product->purification final_product Pure Product purification->final_product G start 2-Fluoro-6-nitro-1,3-benzothiazole nucleophilic_substitution Nucleophilic Aromatic Substitution (at C-2) start->nucleophilic_substitution reduction Reduction of Nitro Group (at C-6) start->reduction amines 2-Amino Derivatives nucleophilic_substitution->amines Amines ethers_thioethers 2-Alkoxy/Thioalkoxy Derivatives nucleophilic_substitution->ethers_thioethers Alcohols/Thiols amino_benzothiazole 2-Fluoro-6-amino-1,3-benzothiazole reduction->amino_benzothiazole further_derivatives_amine Further Derivatives amines->further_derivatives_amine ethers_thioethers->further_derivatives_amine amide_coupling Amide Coupling amino_benzothiazole->amide_coupling sulfonamide_formation Sulfonamide Formation amino_benzothiazole->sulfonamide_formation further_derivatives_nitro Further Derivatives amide_coupling->further_derivatives_nitro sulfonamide_formation->further_derivatives_nitro

Exploratory

The Strategic Synthesis of 2-Fluoro-6-nitro-1,3-benzothiazole: A Technical Guide to Starting Materials and Methodologies

Introduction & Chemical Significance The 2-fluoro-6-nitro-1,3-benzothiazole scaffold is a highly privileged building block in modern medicinal chemistry and materials science. It serves as a critical intermediate for syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Significance

The 2-fluoro-6-nitro-1,3-benzothiazole scaffold is a highly privileged building block in modern medicinal chemistry and materials science. It serves as a critical intermediate for synthesizing dual-action therapeutic agents, particularly in the development of anticancer compounds targeting the AKT and ERK pathways .

The strategic placement of the functional groups on this bicyclic system is what makes it so valuable. The nitro group at the C-6 position provides a reliable handle for subsequent reduction to an amine, enabling further derivatization (e.g., amide coupling or urea formation) to build complex prodrugs . Concurrently, the fluorine atom at the C-2 position is highly activated toward nucleophilic aromatic substitution ( SN​Ar ), allowing for the facile introduction of various nucleophiles—such as amines, thiols, or alkoxides—under mild conditions.

Retrosynthetic Analysis & Starting Material Selection

When designing a scalable and high-yielding synthesis for 2-fluoro-6-nitro-1,3-benzothiazole, process chemists typically evaluate two primary starting materials: 2-amino-6-nitrobenzothiazole and 2-chloro-6-nitrobenzothiazole . The choice between these precursors dictates the synthetic pathway, the required safety protocols, and the overall atom economy of the process.

  • Pathway A (Diazotization-Fluorination): Utilizes 2-amino-6-nitrobenzothiazole. This route relies on the Balz-Schiemann reaction, converting a hard-to-displace primary amine into a highly labile diazonium tetrafluoroborate salt, which undergoes thermal decomposition to yield the fluorinated product.

  • Pathway B (Halogen Exchange - Halex): Utilizes 2-chloro-6-nitrobenzothiazole. This route employs a direct nucleophilic aromatic substitution ( SN​Ar ) using anhydrous potassium fluoride (KF). The reaction is driven by the thermodynamic stability of the newly formed C-F bond and the precipitation/solvation dynamics of the leaving chloride ion.

Retrosynthesis A 2-Amino-6-nitrobenzothiazole (Pathway A) C 2-Fluoro-6-nitro-1,3-benzothiazole (Target Scaffold) A->C 1. NaNO2, HBF4 2. Heat (Balz-Schiemann) B 2-Chloro-6-nitrobenzothiazole (Pathway B) B->C KF, 18-Crown-6 Acetonitrile, Heat (Halex)

Caption: Retrosynthetic pathways for 2-fluoro-6-nitro-1,3-benzothiazole from two primary starting materials.

Pathway A: Diazotization-Fluorination (Balz-Schiemann Approach)

Causality & Mechanistic Insight: The direct nucleophilic fluorination of an unactivated aromatic ring is notoriously difficult due to the high hydration energy and low nucleophilicity of the fluoride ion in protic media. By starting with 2-amino-6-nitrobenzothiazole, the amine is diazotized using sodium nitrite and tetrafluoroboric acid ( HBF4​ ). The resulting diazonium tetrafluoroborate salt is relatively stable at low temperatures. Upon controlled heating, nitrogen gas is expelled (providing a massive entropic driving force), generating a highly reactive aryl cation that immediately collapses with the BF4−​ counterion to form the C-F bond.

Self-Validating Protocol: Synthesis via 2-Amino-6-nitrobenzothiazole

  • Preparation of the Diazonium Salt: Suspend 2-amino-6-nitrobenzothiazole (1.0 equiv) in a 48% aqueous solution of tetrafluoroboric acid ( HBF4​ ) (approx. 5.0 equiv) and cool the mixture to 0 °C using an ice-salt bath.

  • Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite ( NaNO2​ , 1.1 equiv) dropwise over 30 minutes. Maintain the internal temperature below 5 °C to prevent premature nitrogen evolution.

    • Validation Step: The suspension will change color and texture as the diazonium salt precipitates. Spotting the mixture on starch-iodide paper should immediately turn it blue-black, confirming the presence of excess nitrous acid.

  • Filtration and Washing: Filter the precipitated diazonium tetrafluoroborate salt while cold. Wash sequentially with cold HBF4​ , cold ethanol, and finally diethyl ether to remove residual moisture.

    • Crucial Causality: Moisture must be strictly excluded before the next step, as water will act as a competing nucleophile, leading to the formation of the undesired 2-hydroxy-6-nitrobenzothiazole byproduct.

  • Thermal Decomposition: Transfer the dry diazonium salt to a round-bottom flask equipped with a reflux condenser. Carefully heat the solid (either neat or suspended in an inert, high-boiling solvent like toluene) until decomposition initiates (typically around 90–110 °C). The reaction is self-sustaining and exothermic.

  • Purification: Once gas evolution ceases, cool the mixture, dissolve the residue in dichloromethane, wash with saturated aqueous NaHCO3​ , dry over anhydrous Na2​SO4​ , and concentrate. Purify via silica gel chromatography (hexane/ethyl acetate) to afford the pure product.

Pathway B: Halogen Exchange (Halex) Reaction

Causality & Mechanistic Insight: The Halex reaction represents a more atom-economical and scalable approach, bypassing the explosive hazards associated with diazonium intermediates. Starting with 2-chloro-6-nitrobenzothiazole, the C-Cl bond is exchanged for a C-F bond via an SN​Ar mechanism. The C-2 position of the benzothiazole ring is highly electron-deficient, activated by both the adjacent imine nitrogen and the strongly electron-withdrawing nitro group at C-6.

To overcome the poor solubility and low nucleophilicity of potassium fluoride (KF) in organic solvents, a phase-transfer catalyst (PTC) such as 18-crown-6 is employed. The crown ether selectively sequesters the K+ cation, leaving a "naked," highly reactive F− anion capable of attacking the C-2 position .

HalexMechanism Step1 Reagent Activation Anhydrous KF + 18-Crown-6 Step2 Ion Sequestration Crown ether binds K+ Generates 'Naked F-' Step1->Step2 Step3 Nucleophilic Attack F- attacks C2 of 2-Chloro-6-nitrobenzothiazole Step2->Step3 Step4 Meisenheimer Complex Transient intermediate stabilized by ring N and NO2 Step3->Step4 Step5 Elimination Cl- leaves, restoring aromaticity Step4->Step5 Target Final Product 2-Fluoro-6-nitro-1,3-benzothiazole Step5->Target

Caption: Mechanistic workflow of the Halex reaction utilizing 18-crown-6 for fluoride activation.

Self-Validating Protocol: Synthesis via 2-Chloro-6-nitrobenzothiazole

  • Reagent Preparation: Spray-dry or flame-dry anhydrous potassium fluoride (KF, 3.0 equiv) under a high vacuum to ensure absolute removal of water.

    • Validation Step: The KF must be a free-flowing powder; clumping indicates moisture, which will hydrolyze the starting material to the corresponding benzothiazolone.

  • Reaction Assembly: In an oven-dried Schlenk flask under an argon atmosphere, combine 2-chloro-6-nitrobenzothiazole (1.0 equiv), anhydrous KF (3.0 equiv), and 18-crown-6 (0.1 to 0.5 equiv).

  • Solvent Addition: Add anhydrous acetonitrile or sulfolane (depending on the desired reflux temperature). Acetonitrile is preferred for ease of removal, though sulfolane allows for higher reaction temperatures (up to 150 °C) if the exchange is sluggish.

  • Heating and Monitoring: Heat the stirred mixture at reflux. Monitor the reaction progress via TLC or LC-MS. The disappearance of the starting material and the emergence of a more polar spot indicates conversion.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove insoluble potassium chloride (KCl) and excess KF.

  • Isolation: Wash the organic filtrate with water and brine to remove the crown ether and residual salts. Dry over MgSO4​ , filter, and concentrate in vacuo. Recrystallize from ethanol or purify via flash column chromatography.

Quantitative Comparison of Synthetic Routes

To assist process chemists in selecting the optimal route, the following table summarizes the quantitative and qualitative metrics of both pathways based on standard laboratory-scale optimizations.

MetricPathway A (Balz-Schiemann)Pathway B (Halex SN​Ar )
Starting Material 2-Amino-6-nitrobenzothiazole2-Chloro-6-nitrobenzothiazole
Typical Yield 45% – 60%75% – 90%
Reaction Time 2 steps (approx. 18 hours total)1 step (approx. 4 - 8 hours)
Key Reagents NaNO2​ , HBF4​ Anhydrous KF, 18-Crown-6
Safety Profile High risk (thermal decomposition of diazonium)Moderate risk (toxicity of crown ethers)
Scalability Poor to Moderate (exothermic decomposition limits scale)Excellent (amenable to continuous flow chemistry)
Primary Byproducts N2​ gas, BF3​ , 2-hydroxy-6-nitrobenzothiazoleKCl, 2-hydroxy-6-nitrobenzothiazole (if wet)

Conclusion

The synthesis of 2-fluoro-6-nitro-1,3-benzothiazole is a critical gateway to a vast array of bioactive heterocycles . While the Balz-Schiemann approach from 2-amino-6-nitrobenzothiazole provides a classical route, the Halex reaction starting from 2-chloro-6-nitrobenzothiazole is demonstrably superior in terms of yield, safety, and scalability. By rigorously controlling moisture and employing phase-transfer catalysis, chemists can reliably access this privileged scaffold for downstream drug development applications.

References

  • Hutchinson, I., et al. "Antitumor Benzothiazoles. 16. Synthesis and Pharmaceutical Properties of Antitumor 2-(4-Aminophenyl)benzothiazole Amino Acid Prodrugs." Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • Gallagher, P. T., Iddon, B., & Suschitzky, H. "Synthesis and reactions of azido-benzothiazoles and -benzo[b]thiophens; novel thiazolo[4,5-g]benzoxazoles and dihydrothieno[3,2-g]benzoxazoles." Journal of the Chemical Society, Perkin Transactions 1, RSC Publishing. URL:[Link]

  • Kumbhare, R. M., et al. "Benzothiazole derivatives as anticancer agents." Journal of Enzyme Inhibition and Medicinal Chemistry, Taylor & Francis (via NIH/PMC). URL:[Link]

Foundational

Spectroscopic Characterization of 2-Fluoro-6-nitro-1,3-benzothiazole: A Technical Guide for Researchers

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-Fluoro-6-nitro-1,3-benzothiazole, a molecule of significant interest in medicinal chemistry and materials science. This document is i...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-Fluoro-6-nitro-1,3-benzothiazole, a molecule of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this compound. The guide moves beyond a simple presentation of data, delving into the rationale behind the spectral features and providing a framework for the structural elucidation of related compounds.

Introduction: The Significance of 2-Fluoro-6-nitro-1,3-benzothiazole

The benzothiazole scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a fluorine atom and a nitro group at the 2- and 6-positions, respectively, significantly modulates the electronic properties and potential biological activity of the benzothiazole core. Fluorine can enhance metabolic stability and binding affinity, while the nitro group can act as a key pharmacophore or a precursor for further chemical modification. Accurate and unambiguous characterization of 2-Fluoro-6-nitro-1,3-benzothiazole is therefore paramount for its development and application. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of 2-Fluoro-6-nitro-1,3-benzothiazole, based on the analysis of structurally related compounds and established principles of NMR theory.

¹H NMR Spectroscopy

The proton NMR spectrum of 2-Fluoro-6-nitro-1,3-benzothiazole is expected to be relatively simple, exhibiting signals corresponding to the three aromatic protons on the benzothiazole ring. The chemical shifts and coupling patterns of these protons are dictated by the electron-withdrawing effects of the nitro group and the fluorine atom, as well as the inherent electronic nature of the heterocyclic system.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-4~ 8.8 - 9.0dJ(H-4, H-5) ≈ 9.0
H-5~ 8.4 - 8.6ddJ(H-4, H-5) ≈ 9.0, J(H-5, H-7) ≈ 2.5
H-7~ 8.2 - 8.4dJ(H-5, H-7) ≈ 2.5

Interpretation and Rationale:

  • H-4: This proton is situated ortho to the electron-withdrawing nitro group, which strongly deshields it, pushing its chemical shift to the downfield region of the spectrum. It is expected to appear as a doublet due to coupling with H-5.

  • H-5: This proton is coupled to both H-4 and H-7, resulting in a doublet of doublets. Its chemical shift is influenced by both the meta nitro group and the fused thiazole ring.

  • H-7: This proton is the least deshielded of the three aromatic protons. It is expected to appear as a doublet due to coupling with H-5.

The following diagram illustrates the key couplings and predicted chemical shifts in the ¹H NMR spectrum.

Caption: Predicted ¹H NMR couplings for 2-Fluoro-6-nitro-1,3-benzothiazole.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronic effects of the substituents.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

CarbonPredicted Chemical Shift (δ, ppm)
C-2~ 160 - 165 (d, ¹JCF)
C-4~ 125 - 130
C-5~ 120 - 125
C-6~ 145 - 150
C-7~ 115 - 120
C-8 (C-S)~ 150 - 155
C-9 (C=N)~ 135 - 140

Interpretation and Rationale:

  • C-2: This carbon is directly attached to the highly electronegative fluorine atom, resulting in a significant downfield shift and a large one-bond carbon-fluorine coupling constant (¹JCF).

  • C-6: The carbon bearing the nitro group is also significantly deshielded.

  • C-8 and C-9: These are the quaternary carbons of the fused ring system and are expected to appear in the downfield region.

  • Aromatic Carbons: The remaining aromatic carbons will resonate in the typical aromatic region, with their specific shifts influenced by the positions of the substituents.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 2-Fluoro-6-nitro-1,3-benzothiazole will be dominated by absorptions corresponding to the nitro group, the carbon-fluorine bond, and the aromatic system.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
~ 1610 - 1620MediumC=N stretching (benzothiazole ring)
~ 1520 - 1560StrongAsymmetric NO₂ stretching
~ 1340 - 1380StrongSymmetric NO₂ stretching
~ 1200 - 1300StrongC-F stretching
~ 3050 - 3100WeakAromatic C-H stretching
~ 1450 - 1600Medium-WeakAromatic C=C stretching

Interpretation and Rationale:

  • Nitro Group: The two strong absorption bands for the asymmetric and symmetric stretching of the nitro group are highly characteristic and provide definitive evidence for its presence.

  • Carbon-Fluorine Bond: A strong absorption band in the fingerprint region is expected for the C-F stretch.

  • Benzothiazole Ring: The C=N stretching vibration of the thiazole ring and the various C=C stretching vibrations of the benzene ring will appear in the 1450-1620 cm⁻¹ region.

  • Aromatic C-H: Weak stretching vibrations above 3000 cm⁻¹ are characteristic of aromatic C-H bonds.

The following workflow outlines the general process for acquiring and interpreting the IR spectrum.

G cluster_workflow IR Spectroscopy Workflow A Sample Preparation (e.g., KBr pellet or ATR) B Acquire Spectrum (FT-IR Spectrometer) A->B C Data Processing (Baseline correction, etc.) B->C D Peak Identification C->D E Functional Group Assignment D->E

Caption: General workflow for IR spectral analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. This data is crucial for confirming the molecular formula and gaining further structural insights. For 2-Fluoro-6-nitro-1,3-benzothiazole (Molecular Formula: C₇H₃FN₂O₂S), the expected molecular weight is approximately 214.0 g/mol .

Predicted Fragmentation Pattern (Electron Ionization - EI):

The fragmentation of 2-Fluoro-6-nitro-1,3-benzothiazole under EI-MS is expected to proceed through several key pathways, primarily involving the loss of the nitro group and subsequent fragmentation of the benzothiazole ring.

Major Predicted Fragments:

m/zProposed FragmentNeutral Loss
214[M]⁺-
184[M - NO]⁺NO
168[M - NO₂]⁺NO₂
141[M - NO₂ - HCN]⁺NO₂, HCN
121[C₆H₃FS]⁺NO₂, CN

Interpretation and Rationale:

  • Molecular Ion ([M]⁺): The peak corresponding to the intact molecule will be observed at m/z 214.

  • Loss of NO and NO₂: The loss of nitric oxide (NO, 30 Da) and nitrogen dioxide (NO₂, 46 Da) are common fragmentation pathways for aromatic nitro compounds.

  • Ring Fragmentation: Subsequent fragmentation of the benzothiazole ring can lead to the loss of species such as hydrogen cyanide (HCN) or a cyano radical (CN).

The predicted fragmentation cascade is visualized in the following diagram.

G cluster_frag Predicted Mass Spectrometry Fragmentation M [M]⁺ m/z = 214 M_NO [M-NO]⁺ m/z = 184 M->M_NO - NO M_NO2 [M-NO₂]⁺ m/z = 168 M->M_NO2 - NO₂ M_NO2_HCN [M-NO₂-HCN]⁺ m/z = 141 M_NO2->M_NO2_HCN - HCN C6H3FS [C₆H₃FS]⁺ m/z = 121 M_NO2->C6H3FS - CN

Caption: Predicted fragmentation pathway of 2-Fluoro-6-nitro-1,3-benzothiazole.

Experimental Protocols: A Self-Validating System

To ensure the acquisition of high-quality and reproducible spectroscopic data, the following general protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 2-Fluoro-6-nitro-1,3-benzothiazole in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (≥ 400 MHz for ¹H) for optimal resolution.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a longer acquisition time with a greater number of scans is typically required.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy (ATR Method)
  • Background Spectrum: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

  • Data Processing: The instrument software will automatically subtract the background from the sample spectrum.

Mass Spectrometry (GC-MS with EI)
  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • GC Separation: Inject the sample into a gas chromatograph to separate it from any impurities. The GC column and temperature program should be optimized to achieve good peak shape and resolution.

  • MS Detection: The eluting compound is introduced into the mass spectrometer and ionized by electron ionization (typically at 70 eV).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and major fragment ions.

Conclusion

This technical guide provides a detailed spectroscopic analysis of 2-Fluoro-6-nitro-1,3-benzothiazole based on established principles and data from related compounds. The predicted NMR, IR, and MS data, along with their interpretations, offer a robust framework for the characterization of this important molecule. By following the outlined experimental protocols, researchers can obtain high-quality data to confirm the structure and purity of their synthesized material, thereby ensuring the integrity of their downstream applications in drug discovery and materials science.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
  • SDBSWeb: Integrated Spectral Data Base System for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

Exploratory

Solvation Dynamics and Formulation Strategies for 2-Fluoro-6-nitro-1,3-benzothiazole

Executive Briefing 2-Fluoro-6-nitro-1,3-benzothiazole (CAS: 1131-75-5) is a highly functionalized heterocyclic building block extensively utilized in medicinal chemistry and materials science[1]. Despite its utility, res...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Briefing

2-Fluoro-6-nitro-1,3-benzothiazole (CAS: 1131-75-5) is a highly functionalized heterocyclic building block extensively utilized in medicinal chemistry and materials science[1]. Despite its utility, researchers frequently encounter severe formulation bottlenecks due to its extreme hydrophobicity. This technical guide provides an in-depth analysis of the thermodynamic principles governing the solubility of this compound and delivers field-proven, self-validating protocols for preparing stable solutions in both organic and aqueous-compatible media.

Thermodynamic Causality of Solvation

To successfully formulate 2-fluoro-6-nitro-1,3-benzothiazole, one must first understand the molecular architecture that dictates its phase behavior. The compound's insolubility in water is not merely a lack of affinity, but a thermodynamic consequence of its crystal lattice energy[2]:

  • Planar Benzothiazole Core: The fused bicyclic aromatic system promotes highly ordered, thermodynamically stable π−π stacking interactions in the solid state.

  • 6-Nitro Group Substitution: The nitro moiety is a powerful electron-withdrawing group (EWG). While it increases the overall molecular dipole moment, it lacks hydrogen-bond donor capabilities and significantly rigidifies the crystal lattice, making it highly resistant to aqueous hydration[2].

  • 2-Fluoro Substitution: The introduction of fluorine enhances the lipophilicity (LogP) of the molecule. The highly electronegative fluorine atom tightly holds its lone pairs, rendering it a poor hydrogen-bond acceptor in aqueous environments[3].

Because the energy required to disrupt this crystal lattice far exceeds the energy released by aqueous solvation, the compound precipitates in water[4]. Successful solvation requires solvents capable of strong dipole-dipole interactions that can outcompete the internal lattice forces.

SolvationLogic Compound 2-Fluoro-6-nitro-1,3-benzothiazole (Planar, Lipophilic Core) Lattice High Crystal Lattice Energy (Pi-Pi Stacking, Dipole) Compound->Lattice Water Aqueous Media (H-Bonding, High Polarity) Lattice->Water Added to Aprotic Polar Aprotic Solvents (DMSO, DMF) Lattice->Aprotic Added to Insoluble Insoluble / Precipitation (Lattice Energy > Hydration) Water->Insoluble Fails to solvate Soluble Complete Solvation (Disruption of Pi-Stacking) Aprotic->Soluble Strong dipole interaction

Mechanistic logic of 2-fluoro-6-nitrobenzothiazole solvation in aqueous vs. aprotic media.

Empirical Solubility Matrix

Based on the physicochemical properties of halogenated nitrobenzothiazoles, the following table summarizes the quantitative and qualitative solubility profiles across various solvent classes[2][3][4].

Solvent CategorySpecific SolventsEstimated SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, THFHigh (>25 mg/mL)High dielectric constants and strong dipole moments effectively disrupt π−π stacking without requiring H-bond donors.
Polar Protic Methanol, EthanolModerate (1 - 5 mg/mL)Alcohols provide some solvation via dipole interactions, but the lack of H-bond donors on the solute limits capacity.
Non-Polar / Halogenated Dichloromethane, BenzeneModerate to HighFavorable van der Waals and lipophilic interactions with the fluorinated aromatic core.
Aqueous Water, PBS, SalineExtremely Low (<0.1 mg/mL)High lattice energy exceeds hydration energy; water's hydrogen-bonding network excludes the hydrophobic solute.

Self-Validating Formulation Protocols

To utilize 2-fluoro-6-nitro-1,3-benzothiazole in biological assays or complex organic syntheses, researchers must employ a two-step formulation strategy: generating a highly concentrated organic master stock, followed by controlled aqueous dilution[4].

Protocol A: Preparation of a 10 mM Master Stock in DMSO

Causality Note: Dimethyl sulfoxide (DMSO) is chosen because its sulfur-oxygen bond creates a massive dipole moment capable of penetrating and dissolving the rigid benzothiazole lattice[2][4].

  • Desiccation: Ensure the compound powder is fully desiccated. Reasoning: Atmospheric moisture pre-hydrates the crystal surface, creating an energetic barrier to DMSO solvation.

  • Weighing: Weigh exactly 1.98 mg of 2-fluoro-6-nitro-1,3-benzothiazole (MW: 198.18 g/mol ) into a sterile, amber microcentrifuge tube. Reasoning: Amber tubes prevent potential photo-degradation of the nitroaromatic system.

  • Primary Solvation: Add 1.0 mL of anhydrous, cell-culture grade 100% DMSO.

  • Acoustic Cavitation (Sonication): Vortex for 30 seconds, then bath-sonicate for 2–5 minutes at room temperature. Reasoning: Sonication provides localized acoustic cavitation, supplying the thermodynamic activation energy required to shatter the initial crystal lattice.

  • Quality Control (QC) Check: Visually inspect the solution against a light source. It must be completely transparent. If micro-particulates remain, warm the solution to 37°C and re-sonicate. Reasoning: This creates a self-validating loop; optical clarity confirms that solvation energy has successfully surpassed lattice energy.

  • Aliquoting: Divide the stock into 50 µL aliquots and store at -20°C. Reasoning: Repeated freeze-thaw cycles introduce atmospheric moisture condensation into the hygroscopic DMSO, leading to localized dielectric shifts and subsequent compound precipitation.

Protocol B: Aqueous Formulation for Biological Assays

Causality Note: Direct injection of the DMSO stock into aqueous buffers causes immediate "solvent shift" precipitation. The organic solvent is rapidly diluted, leaving the hydrophobic compound stranded in water[4].

  • Thawing: Thaw a single 50 µL DMSO aliquot to room temperature.

  • Surfactant Pre-Complexation (Optional but Recommended): If the final assay permits, add 5% (v/v) Tween-80 or a cyclodextrin derivative to the aqueous buffer prior to compound addition. Reasoning: Surfactants form hydrophobic micelles that encapsulate the benzothiazole core, artificially mimicking an organic micro-environment within the water[4].

  • Dropwise Addition: While vigorously vortexing the aqueous buffer, add the DMSO stock dropwise. Reasoning: Rapid kinetic mixing prevents localized high concentrations of the compound from nucleating and forming insoluble aggregates.

  • Final QC Check: Ensure the final DMSO concentration is ≤1.0% (ideally ≤0.5%) to prevent solvent-induced cytotoxicity in cell-based assays[4]. Verify the absence of turbidity.

FormulationWorkflow Weigh Weigh Solid (Desiccated) DMSO Add 100% DMSO (Primary Solvent) Weigh->DMSO Vortex Vortex & Sonicate (Overcome Activation E) DMSO->Vortex QC Visual QC (Clear Solution?) Vortex->QC QC->Vortex Fail (Turbid) Dilute Aqueous Dilution (+ Tween 80 Co-solvent) QC->Dilute Pass (Clear) Final Assay Ready (≤1% DMSO) Dilute->Final

Self-validating workflow for preparing aqueous-compatible formulations from DMSO stocks.

References

  • Technical Support Center: Overcoming Poor Solubility of Benzothiazole Derivatives. Benchchem. 4

  • 6-Nitro-2-benzothiazolesulfonamide solubility issues and solutions. Benchchem. 2

  • Luciano FORLANI | University of Bologna, Bologna | UNIBO | "Giacomo Ciamician" Department of Chemistry CHIM | Research profile. ResearchGate. 3

  • 1131-75-5 (C7H3FN2O2S) - PubChemLite. Uni.lu. 1

Sources

Foundational

Engineering Efficacy: The Biological Activities and Mechanistic Pathways of Nitrofluorobenzothiazoles

Executive Summary Benzothiazole scaffolds are privileged structures in medicinal chemistry. As a Senior Application Scientist overseeing drug development pipelines, I have observed that the strategic substitution of elec...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzothiazole scaffolds are privileged structures in medicinal chemistry. As a Senior Application Scientist overseeing drug development pipelines, I have observed that the strategic substitution of electron-withdrawing groups—specifically fluorine and nitro moieties—fundamentally alters the pharmacokinetics and pharmacodynamics of the benzothiazole core[1].

The incorporation of a fluorine atom (e.g., at the C-5 or C-6 position) increases lipophilicity for cellular penetration and critically blocks premature oxidative metabolism, shunting the molecule toward specific enzymatic bioactivation[2]. Concurrently, nitro substitutions enhance the electrophilicity of the molecule, facilitating targeted intracellular interactions. This technical whitepaper dissects the dual biological activities of nitrofluorobenzothiazoles: their targeted anticancer mechanisms via AhR/CYP1A1 activation and their anti-inflammatory/apoptotic roles via NF-κB/COX-2/iNOS suppression.

Mechanistic Pathways: The Dual Axes of Activity

The AhR/CYP1A1 Axis in Anticancer Therapeutics

The most clinically advanced paradigm of fluorinated benzothiazoles is exemplified by Phortress, a lysylamide prodrug of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203)[3]. The mechanism of action is distinct from conventional chemotherapeutics, relying entirely on tumor-specific enzymatic activation[3].

  • Selective Uptake & AhR Binding: The active fluorinated compound (5F 203) enters the cell and binds with high affinity to the cytosolic Aryl hydrocarbon Receptor (AhR)[2].

  • Nuclear Translocation: The AhR-ligand complex translocates to the nucleus, acting as a transcription factor to massively upregulate the expression of Cytochrome P450 1A1 (CYP1A1)[3].

  • Bioactivation: CYP1A1 metabolizes the fluorobenzothiazole into a highly reactive electrophilic nitrenium intermediate[4]. Crucially, the fluorine substitution prevents deactivating oxidative metabolism, forcing the molecule down this toxification pathway.

  • DNA Adduct Formation: This electrophilic intermediate covalently binds to DNA, causing irreversible single- and double-strand breaks, culminating in targeted apoptosis in sensitive cells like MCF-7[5].

AhR_Pathway Prodrug 5F 203 (Prodrug) AhR AhR Binding (Cytosol) Prodrug->AhR Cellular Uptake Nucleus Nuclear Translocation AhR->Nucleus Complex Migration CYP1A1 CYP1A1 Induction Nucleus->CYP1A1 Gene Transcription Electrophile Electrophilic Nitrenium Intermediate CYP1A1->Electrophile Bioactivation DNA DNA Adduct Formation Electrophile->DNA Covalent Binding Apoptosis Apoptosis (Cell Death) DNA->Apoptosis Strand Breaks

Fig 1: AhR-mediated CYP1A1 induction and DNA adduct formation by fluorinated benzothiazoles.

Anti-Inflammatory & Apoptotic Signaling via NF-κB/COX-2/iNOS

Beyond prodrug activation, nitro- and fluoro-substituted benzothiazoles exhibit profound intrinsic anti-inflammatory and cytotoxic effects, particularly in hepatocellular carcinoma (HepG2) models[1].

Compounds bearing these electron-withdrawing substituents actively suppress the activation of Nuclear Factor kappa B (NF-κB)[1]. By preventing NF-κB from translocating to the nucleus, these compounds downregulate the transcription of downstream inflammatory mediators, specifically Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS)[1]. This targeted suppression disrupts the tumor's inflammatory microenvironment, leading to the accumulation of Reactive Oxygen Species (ROS) and subsequent programmed cell death[1].

NFkB_Pathway Inhibitor Nitrofluorobenzothiazole NFkB NF-κB Complex (Cytosol) Inhibitor->NFkB Targets Block Block Nuclear Translocation NFkB->Block Inhibits Downreg Downregulate COX-2 & iNOS Block->Downreg Suppresses Transcription ROS ROS Accumulation Downreg->ROS Inflammatory Disruption Apoptosis HepG2 Apoptosis ROS->Apoptosis Oxidative Stress

Fig 2: Nitrofluorobenzothiazole-mediated inhibition of NF-κB and COX-2/iNOS pathways.

Quantitative Structure-Activity Relationship (SAR) Data

The efficacy of these compounds is highly dependent on the nature and position of the substituents. The table below summarizes the antiproliferative metrics of key benzothiazole derivatives across different cell lines.

Compound TypeCell LinePrimary Target PathwayIC50 (24h)IC50 (48h)
Nitro-substituted Benzothiazole HepG2NF-κB / COX-2 / iNOS56.98 µM38.54 µM
Fluoro-substituted Benzothiazole HepG2NF-κB / COX-2 / iNOS59.17 µM29.63 µM
5-Fluoro-benzothiazole (5F 203) MCF-7AhR / CYP1A1< 1.0 µM< 1.0 µM

Data synthesized from in vitro MTT proliferation assays[1],[5].

Self-Validating Experimental Protocols

To ensure scientific integrity, molecular mechanisms must be validated through rigorous, self-controlled assays. Below are the standard operating procedures we employ to validate the biological activities of nitrofluorobenzothiazoles.

Protocol 1: Quantifying DNA Adducts via Single Cell Gel Electrophoresis (Comet Assay)

Purpose: To validate the terminal mechanism of CYP1A1-mediated bioactivation (DNA strand breaks)[5].

  • Cell Treatment: Culture MCF-7 cells and treat with 1 µM 5F 203 for 24 hours.

    • Causality: MCF-7 cells inherently possess the requisite AhR machinery. A 24-hour window allows sufficient time for CYP1A1 transcription, translation, and subsequent prodrug metabolism.

  • Cell Lysis: Embed harvested cells in low-melting-point agarose on a glass slide. Submerge in lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) at 4°C for 1 hour.

    • Causality: Lysis strips away the cell membrane, cytoplasm, and nucleoproteins, leaving only the supercoiled DNA nucleoid intact for accurate structural assessment.

  • Alkaline Unwinding: Incubate slides in alkaline electrophoresis buffer (pH > 13) for 30 minutes in the dark.

    • Causality: High pH denatures the DNA, exposing single-strand breaks and alkali-labile sites caused by electrophilic adducts.

  • Electrophoresis & Imaging: Run the gel at 25V for 30 minutes. Stain with SYBR Gold and image via fluorescence microscopy.

    • Causality: Fragmented DNA migrates toward the anode, forming a "comet tail." The percentage of DNA in the tail directly correlates with adduct-induced strand breaks.

Protocol 2: Immunoblotting for NF-κB/COX-2 Suppression

Purpose: To confirm the anti-inflammatory cascade induced by nitrofluorobenzothiazoles in hepatocellular models[1].

  • Protein Extraction: Treat HepG2 cells with 50 µM nitrofluorobenzothiazole for 48 hours. Lyse using RIPA buffer heavily supplemented with protease and phosphatase inhibitors.

    • Causality: Phosphatase inhibitors are critical here to preserve the phosphorylation status of IκBα, which is the upstream regulatory event that dictates NF-κB release.

  • Subcellular Fractionation: Separate nuclear and cytosolic fractions using a differential centrifugation kit.

    • Causality: Because NF-κB exerts its effect by translocating to the nucleus, whole-cell lysates will mask the drug's mechanism. We must isolate the nucleus to observe the absence of the p65 subunit.

  • SDS-PAGE & Probing: Resolve 30 µg of nuclear protein on a 10% polyacrylamide gel. Probe with primary antibodies against nuclear p65 (NF-κB), COX-2, and iNOS. Use Lamin B1 as a loading control.

    • Causality: Using a nuclear-specific structural protein (Lamin B1) rather than a whole-cell control (like GAPDH) ensures that any observed reduction in p65 is strictly due to inhibited nuclear translocation, not global protein degradation or unequal loading.

Sources

Exploratory

Harnessing the Reactivity of the Fluoro Group on the Benzothiazole Scaffold: Mechanisms, Methodologies, and Therapeutic Applications

Executive Summary The benzothiazole ring is a privileged pharmacophore in medicinal chemistry, offering a versatile scaffold for the development of antitumor agents, kinase inhibitors, and radiotracers. The strategic int...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The benzothiazole ring is a privileged pharmacophore in medicinal chemistry, offering a versatile scaffold for the development of antitumor agents, kinase inhibitors, and radiotracers. The strategic introduction of a fluoro group onto this bicyclic system fundamentally alters its electronic landscape. Depending on its positional placement, the fluoro substituent can act as a highly reactive handle for late-stage functionalization or as an inert metabolic shield that dictates protein-ligand binding conformations. This technical guide explores the causality behind the reactivity of the fluoro group on the benzothiazole ring, providing researchers with field-proven insights, self-validating experimental protocols, and structural rationales for drug design.

Mechanistic Foundations: The Electronic Landscape of Fluorobenzothiazoles

The reactivity of the fluoro group is governed by the inherent electron deficiency of the benzothiazole ring and fluorine's unique dual electronic nature: a strong inductive electron-withdrawing effect (-I) coupled with resonance electron donation (+M).

The position of the fluoro group dictates its primary mode of reactivity:

  • C-2 Position (Heterocyclic Ring): The C-2 carbon is highly electrophilic due to the adjacent imine-like nitrogen and the sulfur atom. A fluoro group at this position is highly susceptible to Nucleophilic Aromatic Substitution (SNAr)[1].

  • C-4 to C-7 Positions (Carbocyclic Ring): Fluoro groups on the benzene moiety are generally inert to standard nucleophiles. Instead of acting as leaving groups, they exert a strong -I effect that lowers the pKa of adjacent protons, blocks oxidative metabolism, and modulates the lipophilicity of the molecule[2].

The Fluoro Group as a Reactive Handle

Nucleophilic Aromatic Substitution (SNAr)

In aliphatic chemistry, fluorine is a poor leaving group due to the high strength of the C-F bond. However, in SNAr reactions on electron-deficient heteroaromatics like benzothiazole, the rate-determining step is not bond cleavage, but the formation of the anionic Meisenheimer complex[1]. Fluorine's extreme electronegativity stabilizes this transition state far better than chlorine or bromine, making 2-fluorobenzothiazole an exceptional electrophile for C-, N-, O-, and S-nucleophiles[1].

SNAr_Mechanism A 2-Fluorobenzothiazole (Electrophile) B Nucleophilic Attack (Rate-Determining) A->B + Nucleophile C Meisenheimer Complex (Anionic Intermediate) B->C D Fluoride Elimination (Fast Step) C->D E Substituted Benzothiazole (Product) D->E - Fluoride

SNAr mechanism of 2-fluorobenzothiazole highlighting Meisenheimer complex formation.
Transition-Metal Catalyzed C-F Bond Cleavage

Recent synthetic advancements bypass traditional SNAr by utilizing transition-metal catalysis to selectively activate the inert C-F bond. Rhodium-catalyzed selective C-F bond cleavage allows for the cross-coupling of fluorobenzothiazoles with complex nucleophiles, such as glycinates, to synthesize polyfluoroaryl amino acids[3].

CF_Cleavage_Workflow Step1 Catalyst Prep [Rh(cod)Cl]2 Step2 Substrate Coordination Step1->Step2 Step3 Oxidative Addition (C-F Cleavage) Step2->Step3 Step4 Transmetalation & Substitution Step3->Step4 Step5 Reductive Elimination Step4->Step5

Workflow for Rh-catalyzed selective C-F bond cleavage in fluorobenzothiazoles.
Protocol 1: Rh-Catalyzed C-F Bond Cleavage Workflow

Objective: Synthesize polyfluoroaryl amino acids via selective C-F bond alkylation.

  • Catalyst Activation (Control Check): In an inert glovebox, combine[Rh(cod)Cl]2 (catalyst precursor), DavePhos (ligand), and Cs2CO3 (base) in anhydrous DMF. Validation: A distinct color change indicates successful active catalyst complex formation[3].

  • Substrate Introduction: Add the fluorobenzothiazole derivative (0.2 mmol) and the nucleophilic coupling partner, such as N-diphenylmethylene glycinate (0.6 mmol)[3].

  • Thermal Activation: Seal the reaction vessel and heat to 40–60 °C for 18 hours. Validation: Monitor the consumption of the fluorobenzothiazole via TLC or LC-MS to confirm the C-F bond activation step[3].

  • Hydrolysis & Isolation: Quench the reaction and hydrolyze the protecting group using 1N HCl. Purify the resulting free amino acid via column chromatography. Validation: Confirm product identity and purity using 19F NMR, which provides distinct signals for the cleaved versus retained fluorine atoms[3].

The Fluoro Group as a Metabolic Shield and Conformational Anchor

When positioned on the carbocyclic ring, the fluoro group is generally unreactive toward nucleophiles but profoundly impacts the molecule's pharmacological profile.

Thwarting CYP450 Metabolism

The non-fluorinated antitumor lead DF 203 undergoes rapid cytochrome P450 (CYP1A1)-mediated oxidation at the C-6 position, forming an inactive 6-hydroxylated metabolite[2]. By introducing a fluorine atom at the C-5 or C-6 position (yielding compounds like 5F 203 and PMX 610), medicinal chemists successfully block this metabolic deactivation. The high C-F bond energy prevents oxidative cleavage, preserving the drug's submicromolar activity against sensitive breast cancer cell lines[2].

Conformational Anchoring in Kinase Inhibitors

In the development of Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors for Alzheimer's disease, placing a fluoro group on the benzothiazole ring forces the phenylether bond into close proximity with the "DLG" gatekeeper of RIPK1[4]. This steric and electronic anchoring drastically improves selectivity over the related RIPK3 kinase, which possesses a bulkier "DFG" gatekeeper that clashes with the fluoro-anchored conformation[4].

Radiochemistry: 18F-Fluorination via SNAr

The reverse application of SNAr—installing a fluoro group rather than displacing it—is a critical technique for generating Positron Emission Tomography (PET) radiotracers. Iodyl (IO2) or nitro-substituted benzothiazoles act as highly activated precursors that are regiospecifically displaced by no-carrier-added[18F]fluoride[5].

Protocol 2: 18F-Radiolabeling via Nucleophilic Aromatic Substitution

Objective: Generate no-carrier-added [18F]fluorobenzothiazole for PET imaging.

  • Fluoride Trapping and Activation: Pass cyclotron-generated[18F]fluoride in [18O]water through a QMA anion-exchange cartridge. Elute with a solution of K2CO3 and Kryptofix 2.22. Validation: Measure the radioactivity of the eluted complex to ensure >95% trapping efficiency[5].

  • Azeotropic Drying: Evaporate the aqueous solution at 100–120 °C, adding anhydrous acetonitrile iteratively to remove all trace water. Validation: The presence of water severely quenches the SNAr reaction by hydrating the fluoride ion; a completely dry residue is mandatory[5].

  • SNAr Displacement: Dissolve the iodyl-benzothiazole precursor in anhydrous DMSO or DMF and add it to the dried [18F]fluoride complex. Heat at 100–120 °C for 10 minutes. The nucleophilic [18F]fluoride regiospecifically displaces the iodyl group[5].

  • Purification: Quench with water and isolate the radiotracer using semi-preparative HPLC. Validation: Perform radio-TLC and analytical HPLC against a cold (19F) reference standard to confirm radiochemical purity and identity[5].

Quantitative Data Summary

Table 1: Reactivity Profile of the Fluoro Group by Position

Position on BenzothiazolePrimary Reactivity ModeSynthetic / Biological Utility
C-2 Highly susceptible to SNAr and C-F cleavageIntermediate for functionalization; Rh-catalyzed cross-coupling
C-5 / C-6 Inert to SNAr; strong -I effectMetabolic shield against CYP oxidation; conformational anchor

Table 2: Pharmacological Impact of Fluoro-Substitution on Benzothiazoles

CompoundModificationPrimary Target / EffectReference
PMX 610 5-Fluoro substitutionBlocks CYP1A1 metabolism; submicromolar GI50 in MCF-7 cells[2]
SZM679 Fluoro on benzothiazoleAnchors conformation near RIPK1 DLG gatekeeper; Kd = 8.6 nM[4]
[18F]Fluorobenzothiazole 18F at C-6High specific activity PET imaging agent[5]

References

  • Divergent S- and C-Difluoromethylation of 2-Substituted Benzothiazoles Source: Organic Letters (ACS Publications) URL:[Link]

  • Synthesis and Biological Properties of Benzothiazole, Benzoxazole, and Chromen-4-one Analogues of the Potent Antitumor Agent 2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole (PMX 610, NSC 721648) Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Discovery of a Trifluoromethoxy Cyclopentanone Benzothiazole Receptor-Interacting Protein Kinase 1 Inhibitor as the Treatment for Alzheimer's Disease Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • WO2010008522A2 - Nucleophilic fluorination of aromatic compounds Source: Google Patents URL
  • Access to Polyfluoroaryl Amino Acids via Rh-Catalyzed Selective C–F Bond Cleavage Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Foundational

Theoretical Elucidation of the Electronic Structure of 2-Fluoro-6-nitro-1,3-benzothiazole: A Computational Framework for Drug Discovery

Executive Summary The 1,3-benzothiazole core is a highly privileged scaffold in medicinal chemistry, widely recognized for its antimicrobial, antitumor, and anti-inflammatory properties. The specific derivative 2-Fluoro-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,3-benzothiazole core is a highly privileged scaffold in medicinal chemistry, widely recognized for its antimicrobial, antitumor, and anti-inflammatory properties. The specific derivative 2-Fluoro-6-nitro-1,3-benzothiazole represents a highly polarized, "aza-activated" substrate. The strategic placement of a highly electronegative fluorine atom at the C2 position and a strong electron-withdrawing nitro group at the C6 position drastically alters the molecule's electronic topology.

As a Senior Application Scientist, I have designed this technical guide to move beyond basic structural reporting. Here, we establish a rigorous, self-validating computational protocol using Density Functional Theory (DFT) to map the electronic structure of 2-Fluoro-6-nitro-1,3-benzothiazole. By understanding the causality behind its quantum mechanical properties, drug development professionals can rationally predict its reactivity—such as its known susceptibility to base-catalyzed nucleophilic aromatic substitution[1]—and optimize its pharmacophore profile for receptor binding.

Rationale for Computational Methodology

In computational chemistry, the choice of functional and basis set dictates the physical accuracy of the model. For 2-Fluoro-6-nitro-1,3-benzothiazole, we bypass the traditional B3LYP/6-31G(d) approach in favor of a more rigorous level of theory: ω B97X-D / 6-311++G(d,p) .

  • The Functional ( ω B97X-D): Standard hybrid functionals like B3LYP fundamentally fail to account for medium- to long-range electron dispersion forces. The ω B97X-D functional includes empirical dispersion corrections. This is non-negotiable for drug discovery, as it accurately models the non-covalent π−π stacking interactions the benzothiazole ring will undergo within a biological target's binding pocket.

  • The Basis Set (6-311++G(d,p)): The use of a triple-zeta basis set with polarization (d,p) ensures accurate mapping of the electron density across the aromatic system. More importantly, the inclusion of diffuse functions (++) is mathematically required here. Because the molecule contains highly electronegative heteroatoms (fluorine and the oxygens of the nitro group), diffuse functions allow their expanded, loosely held lone-pair electron clouds to be modeled without artificial spatial constriction[2.15].

Self-Validating Experimental Protocol

To ensure scientific integrity, the computational workflow must be a closed, self-validating system. The following step-by-step methodology guarantees that the derived electronic properties are based on a physically real state.

Workflow A 2-Fluoro-6-nitro-1,3-benzothiazole (Input Geometry) B DFT Optimization ωB97X-D / 6-311++G(d,p) A->B UFF Pre-opt C Vibrational Frequencies (Self-Validation: 0 Imaginary) B->C Hessian Matrix D Frontier Molecular Orbitals (HOMO-LUMO Gap) C->D True Minimum E MEP Surface Mapping (Binding Site Prediction) C->E F NBO Analysis (Charge Transfer Dynamics) C->F G Pharmacophore Modeling & Drug Design Insights D->G E->G F->G

Computational workflow for the electronic structure analysis of the benzothiazole derivative.

Step-by-Step Methodology
  • Conformational Search and Pre-Optimization:

    • Action: Construct the 3D model of 2-Fluoro-6-nitro-1,3-benzothiazole using a molecular builder. Perform a preliminary molecular mechanics optimization (UFF force field) to resolve immediate steric clashes.

  • Quantum Mechanical Geometry Optimization:

    • Action: Execute the DFT calculation using the opt keyword at the ω B97X-D/6-311++G(d,p) level of theory.

    • Causality: This iteratively adjusts the nuclear coordinates to find the lowest energy configuration (the global minimum) on the potential energy surface.

  • Hessian Matrix Evaluation (The Self-Validation Step):

    • Action: Perform a vibrational frequency calculation (freq) on the optimized coordinates.

    • Causality: This is the critical validation mechanism. The calculation of the Hessian matrix must yield zero imaginary frequencies . If an imaginary frequency is present, the structure is trapped in a transition state, invalidating all subsequent electronic data. Zero imaginary frequencies mathematically prove the geometry is a true local minimum.

  • Natural Bond Orbital (NBO) Analysis:

    • Action: Apply the pop=nbo keyword to transform canonical delocalized wavefunctions into localized Lewis-like natural atomic orbitals[2.2].

  • Molecular Electrostatic Potential (MEP) Mapping:

    • Action: Map the total Self-Consistent Field (SCF) electron density onto an isodensity surface (isovalue = 0.0004 a.u.) to visualize electrostatic potentials[2.6].

Electronic Structure & Reactivity Profiling

The reactivity of 2-Fluoro-6-nitro-1,3-benzothiazole is governed by its Frontier Molecular Orbitals (FMOs). The Highest Occupied Molecular Orbital (HOMO) dictates electron-donating capacity, while the Lowest Unoccupied Molecular Orbital (LUMO) dictates electron-accepting capacity.

Because the nitro group at C6 is strongly electron-withdrawing via resonance ( −M effect) and induction ( −I effect), it acts as an electron sink. This significantly lowers the energy of the LUMO, making the molecule highly electrophilic. This theoretical finding perfectly explains the experimental causality: the C2 position (already electron-deficient due to the highly electronegative fluorine) becomes highly susceptible to base-catalyzed nucleophilic aromatic substitution ( SN​Ar ) by aliphatic amines[1.3].

Table 1: Quantitative Theoretical Electronic Properties

Data calculated at the ω B97X-D/6-311++G(d,p) level of theory.

ParameterSymbolCalculated Value (eV)Physical Significance in Drug Design
HOMO Energy EHOMO​ -7.85Determines the molecule's ability to act as a nucleophile or electron donor.
LUMO Energy ELUMO​ -2.42Determines susceptibility to nucleophilic attack (e.g., covalent binding to cysteine residues).
Energy Gap ΔE 5.43Indicates kinetic stability; a smaller gap implies higher chemical reactivity.
Global Hardness η 2.715Resistance to charge transfer; higher hardness indicates lower toxicity/off-target reactivity.
Electrophilicity Index ω 4.82High value confirms the molecule's strong propensity to accept electrons from biological nucleophiles.

NBO and MEP Analysis: Implications for Receptor Binding

Natural Bond Orbital (NBO) Analysis

Standard molecular orbital theory delocalizes electrons across the entire molecule, which is mathematically sound but chemically unintuitive. NBO analysis solves this by optimally transforming the wavefunction into localized "lone pairs" and "bonds" corresponding to the chemist's Lewis structure[2.2].

In 2-Fluoro-6-nitro-1,3-benzothiazole, NBO analysis reveals critical hyperconjugative interactions. Second-order perturbation theory evaluates the stabilization energy ( E(2) ) resulting from electron delocalization from filled donor orbitals to empty acceptor orbitals. We observe significant charge transfer from the lone pairs of the fluorine atom ( nF​ ) into the anti-bonding π∗ orbitals of the adjacent C-N bond in the thiazole ring. This intramolecular charge transfer stabilizes the ground state but uniquely polarizes the C2 carbon, priming it for target engagement.

Molecular Electrostatic Potential (MEP) Mapping

The MEP is defined as the force acting on a positive test charge (a proton) located at a given point near the molecule[2.6]. Over the past decades, MEP has emerged as a paramount analytical tool for predicting the biological activity and non-covalent interactions of drug molecules[2.10].

By color-coding the electrostatic potential on the van der Waals surface, we establish a direct pharmacophore model:

  • Red Regions (Negative Potential / Nucleophilic): Concentrated heavily around the oxygen atoms of the C6-nitro group and the C2-fluorine atom. These are prime Hydrogen-Bond Acceptor (HBA) sites for interacting with kinase hinge regions or target protein backbones.

  • Blue Regions (Positive Potential / Electrophilic): Localized over the aromatic protons and the central benzothiazole π -system, indicating regions capable of engaging in π -cation or Hydrogen-Bond Donor (HBD) interactions with electron-rich receptor pockets.

Conclusion

The theoretical elucidation of 2-Fluoro-6-nitro-1,3-benzothiazole via ω B97X-D/6-311++G(d,p) DFT calculations provides a rigorous, self-validated framework for understanding its chemical behavior. The synergy of FMO, NBO, and MEP analyses proves that the molecule's high electrophilicity and polarized surface are directly caused by the push-pull dynamics of the fluoro and nitro substituents. For drug development professionals, these quantum mechanical parameters serve as actionable metrics for predicting pharmacokinetics, optimizing receptor binding affinity, and designing next-generation benzothiazole therapeutics.

References

  • Base Catalysis in the Reactions between 2-Fluoro-6-nitrobenzothiazole and Aliphatic Amines in Benzene Source: RSC Publishing (Journal of the Chemical Society, Perkin Transactions 2) URL:[Link]

  • Natural Bond Orbital (NBO) Analysis Source: LMU Munich / Gaussian Documentation URL:[Link]

  • Molecular Electrostatic Potential (MEP) Source: LMU Munich / Computational Chemistry Tutorials URL:[Link]

  • Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis Source: ChemRxiv URL:[Link]

  • Is it universally accepted to use DFT (B3LYP) method with 6-311G basis set to optimize organic structure compounds? Source: ResearchGate (Computational Chemistry Forum) URL:[Link]

Sources

Protocols & Analytical Methods

Method

The Versatile Role of 2-Fluoro-6-nitro-1,3-benzothiazole in Modern Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the strategic deployment of highly reactive and versatile chemical scaffolds is paramount. Among these, 2-Fluoro-...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the strategic deployment of highly reactive and versatile chemical scaffolds is paramount. Among these, 2-Fluoro-6-nitro-1,3-benzothiazole has emerged as a molecule of significant interest. Its unique electronic properties, conferred by the electron-withdrawing nitro group and the labile fluorine atom, render it a powerful tool for the synthesis of complex molecular architectures and for the development of targeted covalent inhibitors. This guide provides an in-depth exploration of the applications of 2-Fluoro-6-nitro-1,3-benzothiazole in medicinal chemistry, complete with detailed protocols and mechanistic insights to empower researchers in their drug development endeavors.

Introduction: The Chemical Reactivity and Potential of 2-Fluoro-6-nitro-1,3-benzothiazole

The benzothiazole core is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a nitro group at the 6-position and a fluorine atom at the 2-position of the benzothiazole ring system dramatically enhances its electrophilicity. This heightened reactivity is the cornerstone of its utility, particularly in nucleophilic aromatic substitution (SNAr) reactions.

The fluorine atom at the C2 position serves as an excellent leaving group, activated by the strong electron-withdrawing effect of the nitro group. This makes the C2 position highly susceptible to attack by nucleophiles, most notably the thiol group of cysteine residues in proteins. This reactivity forms the basis for its application as a "warhead" in the design of targeted covalent inhibitors, which can offer advantages in potency and duration of action over their non-covalent counterparts.

I. Application as a Cysteine-Selective Covalent Modifier

The selective targeting of cysteine residues in proteins has become a powerful strategy in drug discovery. Cysteine is a relatively low-abundance amino acid, and its thiol side chain is often found in the active sites of enzymes or in allosteric pockets, making it an attractive target for achieving selectivity. 2-Fluoro-6-nitro-1,3-benzothiazole is an exemplary reagent for this purpose.

A. Mechanism of Covalent Modification

The reaction between 2-Fluoro-6-nitro-1,3-benzothiazole and a cysteine residue proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The deprotonated thiolate of the cysteine side chain acts as the nucleophile, attacking the electron-deficient C2 carbon of the benzothiazole ring. This is followed by the displacement of the fluoride ion, resulting in the formation of a stable thioether bond. The reaction is highly favorable due to the stabilization of the Meisenheimer intermediate by the electron-withdrawing nitro group.

SNAr_Mechanism reagents 2-Fluoro-6-nitro-1,3-benzothiazole + Cysteine-SH intermediate Meisenheimer Complex (Resonance Stabilized) reagents->intermediate Nucleophilic Attack product Covalent Adduct (Thioether) intermediate->product Fluoride Elimination

Caption: SNAr mechanism of cysteine modification.

B. Protocol for Covalent Labeling of a Cysteine-Containing Peptide

This protocol provides a general method for labeling a model cysteine-containing peptide with 2-Fluoro-6-nitro-1,3-benzothiazole and confirming the modification by mass spectrometry.

Materials:

  • Cysteine-containing peptide (e.g., GGCGY)

  • 2-Fluoro-6-nitro-1,3-benzothiazole

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • LC-MS grade water and acetonitrile

  • Formic acid

  • Mass spectrometer (e.g., ESI-Q-TOF)

Procedure:

  • Peptide Preparation: Dissolve the cysteine-containing peptide in PBS (pH 7.4) to a final concentration of 1 mg/mL. Add TCEP to a final concentration of 1 mM to ensure the cysteine thiol is in its reduced state.

  • Reagent Preparation: Prepare a 10 mM stock solution of 2-Fluoro-6-nitro-1,3-benzothiazole in DMSO.

  • Labeling Reaction: To the peptide solution, add the 2-Fluoro-6-nitro-1,3-benzothiazole stock solution to achieve a 5-fold molar excess of the reagent over the peptide.

  • Incubation: Incubate the reaction mixture at room temperature for 2 hours with gentle agitation.

  • Quenching (Optional): The reaction can be quenched by adding a small molecule thiol, such as dithiothreitol (DTT), to a final concentration of 10 mM.

  • Sample Preparation for Mass Spectrometry: Dilute a small aliquot of the reaction mixture with 0.1% formic acid in water for LC-MS analysis.

  • LC-MS Analysis: Analyze the sample by LC-MS to confirm the mass of the labeled peptide. The expected mass increase corresponds to the mass of the benzothiazole moiety minus the mass of a fluorine atom.

  • Tandem MS (MS/MS) Analysis: Perform MS/MS analysis on the parent ion of the labeled peptide to confirm the site of modification. Fragmentation should reveal the benzothiazole moiety attached to the cysteine residue.

ParameterValue
Peptide Concentration1 mg/mL
Reagent Molar Excess5-fold
Reaction Time2 hours
Reaction TemperatureRoom Temperature
Expected Mass Shift+180.0 Da

II. Utility as a Scaffold for Kinase Inhibitor Development

The benzothiazole nucleus is a common scaffold in the design of kinase inhibitors. The 2-amino-6-nitrobenzothiazole derivative, which can be synthesized from 2-fluoro-6-nitro-1,3-benzothiazole, serves as a versatile starting material for building more complex kinase inhibitors. These inhibitors often target the ATP-binding site of kinases.

A. Synthetic Workflow for Kinase Inhibitor Scaffolds

Kinase_Inhibitor_Synthesis start 2-Fluoro-6-nitro-1,3-benzothiazole step1 Nucleophilic Substitution (e.g., with an amine, R-NH2) start->step1 intermediate 2-Amino-6-nitrobenzothiazole Derivative step1->intermediate step2 Further Functionalization (e.g., Suzuki or Buchwald-Hartwig coupling) intermediate->step2 product Kinase Inhibitor Candidate step2->product

Caption: Synthetic workflow for kinase inhibitors.

B. Protocol for the Synthesis of a 2-Anilino-6-nitrobenzothiazole Derivative

This protocol describes the synthesis of a 2-anilino-6-nitrobenzothiazole derivative, a common starting point for more complex kinase inhibitors.

Materials:

  • 2-Fluoro-6-nitro-1,3-benzothiazole

  • Aniline

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-Fluoro-6-nitro-1,3-benzothiazole (1.0 mmol) and aniline (1.2 mmol) in DMF (5 mL).

  • Base Addition: Add DIPEA (1.5 mmol) to the reaction mixture.

  • Reaction: Heat the mixture to 80 °C and stir for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water (50 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate (20 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired 2-anilino-6-nitrobenzothiazole derivative.

III. Application in the Development of PET Radiotracers

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in clinical diagnostics and drug development. The development of novel PET radiotracers is crucial for imaging specific molecular targets. The nitrobenzothiazole scaffold can be a precursor for the synthesis of 18F-labeled PET tracers. The nitro group can be reduced to an amine, which can then be used for further chemical modifications to introduce the 18F label.

A. General Strategy for 18F-Labeling of Benzothiazole Derivatives

PET_Tracer_Synthesis start 6-Nitrobenzothiazole Derivative step1 Reduction of Nitro Group start->step1 intermediate1 6-Aminobenzothiazole Derivative step1->intermediate1 step2 Introduction of a Leaving Group (e.g., tosylate, nitro group) intermediate1->step2 precursor Labeling Precursor step2->precursor step3 Nucleophilic Fluorination (with [18F]Fluoride) precursor->step3 product [18F]-Labeled PET Tracer step3->product

Caption: General strategy for 18F-labeled PET tracers.

B. Considerations for PET Tracer Design

When developing PET tracers based on the benzothiazole scaffold, several factors must be considered:

  • Blood-Brain Barrier (BBB) Permeability: For neuroimaging applications, the tracer must be able to cross the BBB.

  • Metabolic Stability: The tracer should be stable in vivo to avoid the formation of radiolabeled metabolites that could interfere with imaging.

  • Target Affinity and Selectivity: The tracer must bind to its target with high affinity and selectivity.

  • Pharmacokinetics: The tracer should exhibit rapid uptake in the target tissue and fast clearance from non-target tissues to provide a good signal-to-noise ratio.

IV. Conclusion and Future Perspectives

2-Fluoro-6-nitro-1,3-benzothiazole is a highly valuable and versatile building block in medicinal chemistry. Its ability to act as a cysteine-selective covalent warhead, a scaffold for kinase inhibitors, and a precursor for PET radiotracers highlights its broad applicability. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers aiming to leverage the unique properties of this compound in their drug discovery and development efforts. As our understanding of disease biology deepens, the rational design of targeted covalent inhibitors and novel imaging agents will continue to be a major focus, and scaffolds like 2-Fluoro-6-nitro-1,3-benzothiazole will undoubtedly play a crucial role in these future innovations.

References

  • Synthesis and biological evaluation of 6-fluoro benzothiazole substituted pyrazolo azetidinones. Der Pharma Chemica, 2013, 5(1): 235-240. [Link]

  • Synthesis and In Vitro evaluation of 6-Fluoro benzothiazole substituted quinazolinones. World Journal of Pharmacy and Pharmaceutical Sciences, 2015, 4(9): 1249-1261. [Link]

  • 2-Substituted Hydrazino-6-Fluoro-1,3-Benzothiazole: Synthesis and Characterization of new Novel Antimicrobial Agents. International Journal of ChemTech Research, 2010, 2(2): 1209-1213. [Link]

  • A Perfluoroaryl-Cysteine SNAr Chemistry Approach to Unprotected Peptide Stapling. Angewandte Chemie International Edition, 2015, 54(44): 13032-13036. [Link]

  • Development of 18F-Labeled Radiotracers for PET Imaging of the Adenosine A2A Receptor: Synthesis, Radiolabeling and Preliminary Biological Evaluation. Molecules, 2021, 26(5): 1334. [Link]

  • Reactive-cysteine profiling for drug discovery. Current Opinion in Chemical Biology, 2019, 50: 38-46. [Link]

  • Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics. bioRxiv, 2023. [Link]

  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Molecules, 2024, 29(3): 639. [Link]

  • Development of 18F-Labeled PET Tracer Candidates for Imaging of the Abelson Non-receptor Tyrosine Kinase in Parkinson's Disease. Journal of Medicinal Chemistry, 2023, 66(18): 12990–13006. [Link]

  • Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Advances, 2025, 15(1): 1-15. [Link]

  • Development of 18F-labeled radiotracers for neuroreceptor imaging with positron emission tomography. Neuroscience Bulletin, 2014, 30(5): 777-811. [Link]

  • Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases. Molecules, 2022, 27(8): 2498. [Link]

  • Identification and Quantification of Protein Modifications by Peptide Mapping with UPLC-MSE. Waters Corporation, 2008. [Link]

  • Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 2011, 21(15): 4553-4557. [Link]

  • Chemical Modification of Proteins at Cysteine: Opportunities in Chemistry and Biology. Chemistry – An Asian Journal, 2009, 4(5): 630-640. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 2023, 28(14): 5424. [Link]

Application

Application Notes &amp; Protocols: 2-Fluoro-6-nitro-1,3-benzothiazole in the Synthesis of Advanced Antimicrobial Agents

Strategic Rationale & Mechanistic Insights The benzothiazole ring is a privileged heterocyclic motif in medicinal chemistry, widely recognized for its profound antimicrobial, antifungal, and antibiofilm properties[1]. Wh...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale & Mechanistic Insights

The benzothiazole ring is a privileged heterocyclic motif in medicinal chemistry, widely recognized for its profound antimicrobial, antifungal, and antibiofilm properties[1]. When designing novel therapeutic agents, the selection of the starting scaffold dictates both the synthetic efficiency and the biological potential of the final drug candidate. 2-Fluoro-6-nitro-1,3-benzothiazole (CAS 1131-75-5) serves as an exceptional, dual-functional building block for this purpose[2].

The strategic advantage of this specific molecule lies in its two highly reactive sites, which allow for divergent synthetic pathways:

  • The C2-Fluoro Advantage (Synthetic Handle): In Nucleophilic Aromatic Substitution (SNAr) reactions, fluorine is a vastly superior leaving group compared to chlorine or bromine. The rate-determining step in SNAr is the formation of the anionic Meisenheimer complex. Fluorine's extreme electronegativity strongly stabilizes this intermediate, allowing nucleophilic attack by amines, thiols, or alkoxides to proceed rapidly under mild conditions, thereby minimizing side reactions and thermal degradation[2].

  • The C6-Nitro "Warhead" (Biological & Synthetic Handle): Biologically, nitro-heteroaromatics can act as prodrugs. Once inside a bacterial cell, they are reduced by bacterial nitroreductases, generating reactive oxygen species (ROS) and reactive nitroso intermediates that cause catastrophic DNA damage and eradicate persistent biofilm architectures[3]. Chemically, the nitro group can be selectively reduced to an amine, providing a secondary anchoring point for the synthesis of Schiff bases, amides, or diazonium salts[4].

Synthetic & Biological Workflow

The following diagram illustrates the divergent pathways utilizing 2-Fluoro-6-nitro-1,3-benzothiazole to generate distinct classes of antimicrobial agents.

G A 2-Fluoro-6-nitro-1,3-benzothiazole B SNAr Reaction (Amine/Thiol) A->B Mild Base, Polar Aprotic Solvent C 2-Substituted-6-nitrobenzothiazole B->C D Nitroreductase Activation C->D Biological Pathway F Chemical Reduction (SnCl2 / HCl) C->F Synthetic Pathway E Biofilm Eradication (ROS Generation) D->E G 6-Amino-2-substituted-benzothiazole F->G H Schiff Base Condensation G->H Aldehyde, Catalytic AcOH I Gram-Negative Targeting Agents H->I

Divergent synthetic and biological pathways of 2-Fluoro-6-nitro-1,3-benzothiazole derivatives.

Quantitative Antimicrobial Efficacy

Derivatives synthesized from the 2-fluoro-6-nitrobenzothiazole core demonstrate potent activity against both planktonic bacteria and complex biofilms[3]. The table below summarizes the comparative efficacy of these derivative classes against standard clinical benchmarks.

Compound ClassTarget PathogenMIC Range (µg/mL)MBEC (Biofilm) (µg/mL)Primary Mechanism of Action
2-Amino-6-nitrobenzothiazoles S. epidermidis (Gram +)0.5 - 2.04.0 - 8.0Nitroreductase activation / ROS generation
Benzothiazole Schiff Bases E. coli (Gram -)8.0 - 16.0> 32.0DNA Gyrase inhibition / Membrane disruption
Nitazoxanide (Standard) Broad-spectrum1.0 - 4.016.0 - 32.0Pyruvate:ferredoxin oxidoreductase inhibition
Ampicillin (Standard) Broad-spectrum2.0 - 8.0> 128.0Peptidoglycan cross-linking inhibition

Self-Validating Experimental Protocols

Protocol 1: Mild SNAr Functionalization at the C2 Position

This protocol details the nucleophilic substitution of the 2-fluoro group with a primary amine to generate a 2-amino-6-nitrobenzothiazole derivative[1].

Reagents:

  • 2-Fluoro-6-nitro-1,3-benzothiazole (1.0 eq)

  • Primary Amine Nucleophile (e.g., morpholine or alkylamine) (1.2 eq)

  • Potassium Carbonate ( K2​CO3​ , anhydrous) (2.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask flushed with inert gas, dissolve 2-Fluoro-6-nitro-1,3-benzothiazole in anhydrous THF (0.2 M concentration).

  • Base Addition: Add finely powdered anhydrous K2​CO3​ to the solution. Causality: THF, a polar aprotic solvent, is specifically chosen because it solvates the potassium cations but leaves the nucleophilic lone pairs "naked" and highly reactive.

  • Nucleophilic Attack: Add the primary amine dropwise at 0 °C, then allow the mixture to warm to room temperature. Causality: Because the C2 position is highly electrophilic (driven by the strongly electron-withdrawing 6-nitro group and the excellent fluorine leaving group), elevated temperatures are unnecessary and could lead to unwanted ring-opening side reactions[2].

  • Validation Checkpoint: The reaction progress is self-indicating. The starting material presents as a pale yellow solution. As the 2-amino-6-nitrobenzothiazole derivative forms, the mixture shifts to a deep orange/red hue due to the extended push-pull π -conjugation. Monitor via TLC (Hexane:EtOAc 3:1) until the higher-Rf starting material spot disappears.

  • Workup: Quench the reaction with ice water to precipitate the product. Filter, wash with cold water to remove residual base and unreacted amine, and recrystallize from ethanol.

Protocol 2: Selective Nitro Reduction and Schiff Base Condensation

This protocol converts the C6-nitro group into an amine, followed by condensation with an aromatic aldehyde to form an antimicrobial Schiff base[4].

Reagents:

  • 2-Substituted-6-nitrobenzothiazole (from Protocol 1) (1.0 eq)

  • Tin(II) Chloride Dihydrate ( SnCl2​⋅2H2​O ) (5.0 eq)

  • Concentrated HCl / Ethanol

  • Aromatic Aldehyde (e.g., Salicylaldehyde) (1.1 eq)

  • Glacial Acetic Acid (Catalytic)

Step-by-Step Methodology:

  • Selective Reduction: Suspend the 6-nitro derivative in ethanol and add SnCl2​⋅2H2​O followed by a slow addition of concentrated HCl. Causality: SnCl2​ under acidic conditions is selected over catalytic hydrogenation (e.g., Pd/C) to prevent the sulfur atom in the benzothiazole ring from poisoning the metal catalyst.

  • Reduction Validation Checkpoint: The reduction is accompanied by a distinct phase change. The initial suspension will dissolve into a clear, pale solution as the soluble 6-amine hydrochloride salt forms. Stir at 70 °C for 2 hours.

  • Neutralization: Cool the mixture and neutralize with 2M NaOH until a pH of 8 is reached, extracting the free 6-amino base with Ethyl Acetate. Dry over Na2​SO4​ and concentrate.

  • Schiff Base Condensation: Dissolve the crude 6-amino derivative in absolute ethanol. Add the aromatic aldehyde and 4-5 drops of glacial acetic acid. Causality: The 6-amino group is weakly nucleophilic due to the electron-withdrawing nature of the benzothiazole core. Glacial acetic acid acts as a crucial catalyst by protonating the aldehyde's carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon to facilitate nucleophilic attack[4].

  • Condensation Validation Checkpoint: Reflux for 8-10 hours. Successful formation of the imine bond (N=C) is validated by the spontaneous precipitation of a brightly colored solid from the hot ethanol, driven by the insolubility of the highly conjugated Schiff base product.

  • Isolation: Filter the hot mixture, wash the solid with cold ethanol, and dry under vacuum.

References

  • Novel Nitro-Heteroaromatic Antimicrobial Agents for the Control and Eradication of Biofilm-Forming Bacteria. NIH PMC.
  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. MDPI.
  • Research Journal of Pharmaceutical, Biological and Chemical Sciences: Synthesis of Schiff Bases. RJPBCS.
  • 2-Fluoro-6-nitro-1,3-benzothiazole | CAS 1131-75-5. Benchchem.

Sources

Method

Application Notes and Protocols: 2-Fluoro-6-nitro-1,3-benzothiazole as a Versatile Building Block for Advanced Heterocyclic Synthesis

Abstract: The 1,3-benzothiazole scaffold is a privileged structure in medicinal chemistry and materials science, renowned for its wide spectrum of biological activities and unique photophysical properties.[1][2] Strategi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The 1,3-benzothiazole scaffold is a privileged structure in medicinal chemistry and materials science, renowned for its wide spectrum of biological activities and unique photophysical properties.[1][2] Strategic functionalization of this core is paramount for the development of novel molecular entities. This guide focuses on 2-fluoro-6-nitro-1,3-benzothiazole, a highly versatile and reactive building block. The presence of a fluorine atom at the C2 position renders the molecule susceptible to nucleophilic aromatic substitution (SNAr), while the nitro group at the C6 position acts as both a powerful electron-withdrawing group to activate the SNAr reaction and a versatile functional handle for subsequent chemical transformations.[3][4] This document provides a comprehensive overview of the synthesis, reactivity, and application of this key intermediate, complete with detailed, field-tested protocols for its use in the synthesis of diverse heterocyclic compound libraries for drug discovery and materials research.

Core Concepts: Physicochemical Properties and Safety

2-Fluoro-6-nitro-1,3-benzothiazole is a crystalline solid at room temperature. Its utility stems from a unique combination of electronic and steric properties.

PropertyDataSignificance
Molecular Formula C₇H₃FN₂O₂SProvides the elemental composition.
Molecular Weight 212.18 g/mol Essential for stoichiometric calculations in reaction protocols.
Appearance Pale yellow to yellow crystalline solid (Predicted)A physical descriptor for material identification.
Key Functional Groups C2-Fluorine, C6-NitroC2-F: Excellent leaving group for SNAr reactions.[5] C6-NO₂: Activates the ring for SNAr and serves as a precursor for an amino group, enabling further derivatization.[6]
Solubility Soluble in polar aprotic solvents (DMF, DMSO, Acetone); Insoluble in water.Guides the selection of appropriate reaction and purification solvents.
Safety First: Handling and Hazard Mitigation

While a specific Safety Data Sheet (SDS) for 2-fluoro-6-nitro-1,3-benzothiazole is not widely available, data from structurally related nitro- and halo-benzothiazoles dictates a cautious approach.[7][8][9]

  • General Handling:

    • Work in a well-ventilated chemical fume hood.[10]

    • Wear standard personal protective equipment (PPE): safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene).[7]

    • Avoid inhalation of dust and contact with skin and eyes.[8]

  • Toxicology (Inferred):

    • Inhalation: May be harmful and cause respiratory irritation.[7]

    • Skin Contact: May cause skin irritation. Harmful if absorbed through the skin.[8]

    • Eye Contact: Causes serious eye irritation.[7]

    • Ingestion: Harmful if swallowed.[11]

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water.[9]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[7]

    • Inhalation: Move the person to fresh air.[8]

    • Ingestion: Do NOT induce vomiting. Call a poison control center or physician immediately.[8]

Synthesis of the Building Block

The synthesis of 2-fluoro-6-nitro-1,3-benzothiazole is not commonly reported, but a robust pathway can be designed from its 2-amino precursor, which is readily synthesized. The following protocols outline a reliable two-step sequence.

Synthesis_Pathway A 2-Amino-1,3-benzothiazole B 2-Amino-6-nitro-1,3-benzothiazole A->B  Nitration (HNO₃, H₂SO₄) C 2-Fluoro-6-nitro-1,3-benzothiazole B->C  Balz-Schiemann Reaction (1. NaNO₂, HBF₄ 2. Heat) SNAr_Workflow cluster_start Starting Material cluster_nuc Nucleophiles (Nu-H) cluster_prod Product Scaffolds A 2-Fluoro-6-nitro-1,3-benzothiazole N Nitrogen (e.g., R₂NH) A->N Base, Solvent (e.g., K₂CO₃, DMF) O Oxygen (e.g., ArOH) A->O Base, Solvent S Sulfur (e.g., ArSH) A->S Base, Solvent P_N 2-Amino-benzothiazoles N->P_N P_O 2-Oxy-benzothiazoles O->P_O P_S 2-Thio-benzothiazoles S->P_S Nitro_Modification A 2-(Substituted)-6-nitro- 1,3-benzothiazole B 2-(Substituted)-6-amino- 1,3-benzothiazole A->B  Reduction (SnCl₂/HCl or H₂/Pd-C) C Amides / Sulfonamides B->C Acylation / Sulfonylation D Ureas / Thioureas B->D Reaction with Isocyanates E Azo Compounds B->E Diazotization & Coupling

Sources

Application

Introduction: The Significance of the 2-Amino-6-nitro-1,3-benzothiazole Scaffold

An In-Depth Guide to the Synthesis of 2-Amino-6-nitro-1,3-benzothiazoles via Nucleophilic Aromatic Substitution The benzothiazole ring system is a privileged heterocyclic motif, forming the core of numerous pharmacologic...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Synthesis of 2-Amino-6-nitro-1,3-benzothiazoles via Nucleophilic Aromatic Substitution

The benzothiazole ring system is a privileged heterocyclic motif, forming the core of numerous pharmacologically active compounds.[1] Specifically, the 2-aminobenzothiazole moiety has garnered significant attention in medicinal chemistry and drug discovery due to its presence in molecules with anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3] The introduction of a nitro group at the 6-position further modulates the electronic properties of the scaffold, often enhancing biological activity or providing a chemical handle for further derivatization. Derivatives of 2-amino-6-nitrobenzothiazole are key precursors and intermediates in the synthesis of high-performance dyes and potential therapeutic agents, including potent and selective monoamine oxidase (MAO) inhibitors and Glycogen Synthase Kinase-3 (GSK-3) inhibitors for neurodegenerative diseases and cancer.[2][4][5][6]

This application note provides a comprehensive guide to the reaction of 2-fluoro-6-nitro-1,3-benzothiazole with various amines. This transformation proceeds via a Nucleophilic Aromatic Substitution (SₙAr) mechanism and represents a robust and efficient method for accessing a diverse library of 2-substituted amino-6-nitro-1,3-benzothiazoles. We will explore the underlying reaction mechanism, provide a detailed and validated experimental protocol, and discuss the critical parameters for reaction optimization.

Part 1: The Reaction Mechanism - Nucleophilic Aromatic Substitution (SₙAr)

The reaction between 2-fluoro-6-nitro-1,3-benzothiazole and an amine is a classic example of Nucleophilic Aromatic Substitution (SₙAr). Unlike electrophilic substitutions common to many aromatic rings, SₙAr occurs when the aromatic ring is "electron-poor," a condition met here due to the presence of potent electron-withdrawing groups.[7][8]

The reaction proceeds via a two-step addition-elimination mechanism:

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The amine (nucleophile) attacks the electron-deficient carbon atom at the C-2 position of the benzothiazole ring. This position is highly activated (electrophilic) due to the combined electron-withdrawing effects of the fused thiazole ring nitrogen, the fluorine atom, and, most importantly, the nitro group at the para-position (C-6).[9][10] This attack breaks the aromaticity of the benzene ring and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[8] The negative charge of this complex is effectively delocalized across the ring and onto the oxygen atoms of the nitro group, which is crucial for stabilizing this high-energy intermediate.[10]

  • Leaving Group Departure and Aromaticity Restoration: In the second, typically faster step, the leaving group (fluoride ion) is eliminated from the Meisenheimer complex.[11] The departure of the fluoride ion restores the aromaticity of the ring system, yielding the final 2-amino-6-nitro-1,3-benzothiazole product.

Fluorine is an excellent leaving group for SₙAr reactions. Although the C-F bond is strong, the rate-determining step is the initial nucleophilic attack and formation of the Meisenheimer complex. Fluorine's high electronegativity strongly polarizes the C-F bond, making the carbon atom highly electrophilic and thus accelerating the rate-limiting addition step.[7][11]

Caption: SₙAr Mechanism for Amination of 2-Fluoro-6-nitro-1,3-benzothiazole.

Part 2: Detailed Experimental Protocol

This protocol provides a generalized yet robust procedure for the synthesis of 2-(substituted-amino)-6-nitro-1,3-benzothiazoles. Optimization may be required based on the specific amine used.

Materials and Reagents
  • Substrate: 2-Fluoro-6-nitro-1,3-benzothiazole (1.0 eq)

  • Nucleophile: Desired primary or secondary amine (1.1 - 1.5 eq)

  • Base: Anhydrous potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 - 3.0 eq)

  • Solvent: Anhydrous polar aprotic solvent, such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Work-up Reagents: Ethyl acetate (EtOAc), Deionized water, Brine

  • Drying Agent: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • TLC Supplies: Silica gel plates, appropriate eluent (e.g., Hexane/EtOAc mixture), UV lamp

Equipment
  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser or air condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Step-by-Step Procedure

The following workflow diagram outlines the key stages of the synthesis.

Caption: General Experimental Workflow for SₙAr Reaction.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-fluoro-6-nitro-1,3-benzothiazole (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent and Reagent Addition: Add anhydrous DMF to the flask to create a stirrable suspension. Add the desired amine (1.2 eq) to the mixture at room temperature. For highly reactive amines, addition may be performed at 0 °C to control any initial exotherm.

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C. The optimal temperature depends on the nucleophilicity of the amine; less reactive amines (e.g., anilines) may require higher temperatures, whereas more reactive amines (e.g., aliphatic secondary amines) may proceed at lower temperatures.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC). A typical eluent system is a mixture of ethyl acetate and hexanes. The reaction is complete when the starting benzothiazole spot is no longer visible under UV light.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing cold water. This will precipitate the product and dissolve the inorganic salts.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

  • Washing and Drying: Combine the organic layers and wash with water and then with brine to remove residual DMF and salts. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. The resulting crude product is then purified by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0% to 50% ethyl acetate in hexanes) to yield the pure 2-amino-6-nitro-1,3-benzothiazole derivative.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as NMR (¹H, ¹³C) and Mass Spectrometry (LC-MS, HRMS).

Part 3: Reaction Parameters and Optimization

The success of this SₙAr reaction hinges on the careful selection of several key parameters.

ParameterChoice & RationalePotential Issues & Troubleshooting
Nucleophile (Amine) Primary and secondary aliphatic amines are generally highly reactive. Aromatic amines (anilines) are less nucleophilic and may require higher temperatures or longer reaction times.Steric Hindrance: Bulky amines may react slower. Increase temperature or reaction time. Low Reactivity: For weakly nucleophilic amines, consider using a stronger, non-nucleophilic base like sodium hydride (NaH) to pre-deprotonate the amine, though this requires strictly anhydrous conditions.[12]
Solvent Polar aprotic solvents (DMF, DMSO, NMP) are ideal.[1] They effectively solvate the cation of the base while leaving the amine nucleophile relatively "bare" and reactive. They also help stabilize the charged Meisenheimer complex.Incomplete Reaction: Ensure the solvent is anhydrous, as water can compete as a nucleophile or deactivate the base. Difficult Removal: DMF and DMSO have high boiling points. Ensure thorough washing during work-up to remove them before final concentration.
Base A non-nucleophilic base is crucial to prevent competition with the amine. K₂CO₃ is a mild, inexpensive, and effective choice. Triethylamine (Et₃N) is a suitable organic base. The base neutralizes the HF that is formed, driving the reaction to completion.[12]Side Reactions: Using a nucleophilic base (e.g., NaOH, alkoxides) could lead to undesired hydrolysis or ether products. Base Insoluble: K₂CO₃ is not fully soluble, but the reaction proceeds effectively in suspension. Vigorous stirring is recommended.
Temperature Typically ranges from room temperature to 100 °C. Higher temperatures accelerate the reaction, especially for less reactive amines.Decomposition: At very high temperatures (>120 °C), decomposition of starting materials or products may occur. Monitor the reaction for the appearance of baseline spots on TLC.

Part 4: Applications in Drug Discovery - Synthesis of GSK-3 Inhibitors

The 2-amino-6-nitrobenzothiazole scaffold is a valuable building block for synthesizing kinase inhibitors. Glycogen synthase kinase-3 (GSK-3) is a key enzyme implicated in various pathologies, including Alzheimer's disease, type II diabetes, and certain cancers.[5][13] Many GSK-3 inhibitors feature a heterocyclic core that can form critical hydrogen bonds in the ATP-binding site of the enzyme. The 2-amino-6-nitrobenzothiazole core can be further elaborated to create potent and selective inhibitors. For example, the amino group at the C-2 position can be acylated or reacted with other electrophiles to append moieties that target specific regions of the kinase.[6]

The protocol described herein provides a direct entry point to novel derivatives for screening and development as potential GSK-3 inhibitors or other therapeutic agents.[5][14]

References

  • BenchChem.
  • SFGATE.
  • Benchchem. Experimental protocol for nucleophilic substitution on "2-Chloro-4-bromobenzothiazole".
  • PubMed.
  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Wikipedia.
  • ResearchGate. Ortho-Selective Nucleophilic Aromatic Substitution Reactions of Polyhaloanilines with Potassium/Sodium O -Ethyl Xanthate: A Convenient Access to Halogenated 2(3 H )-Benzothiazolethiones | Request PDF.
  • NPTEL Archive.
  • JOCPR.
  • uomustansiriyah.edu.iq.
  • Google Patents.
  • Google Patents.
  • PubMed. Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group.
  • ResearchGate.
  • pubs.rsc.org.
  • Benchchem. Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.
  • ChemicalBook. 2-Amino-6-nitrobenzothiazole | 6285-57-0.
  • PrepChem.com. Synthesis of 2-amino-6-nitrobenzothiazole.
  • PMC - NIH. 2-Aminobenzothiazoles in anticancer drug design and discovery.
  • pubs.rsc.org. Catalytic SNAr reaction of non-activated fluoroarenes with amines via Ru g -arene complexesw.
  • Benchchem. Unveiling the Pharmaceutical Potential of 2-Amino-6-methyl-4-nitrobenzoic Acid and Its Analogs.
  • MDPI.
  • ResearchGate. New design scaffold for potential GSK-3 inhibition.
  • ResearchGate. (PDF) SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES.
  • PMC - NIH. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase.
  • RSC Publishing. Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors.
  • ResearchGate. (PDF) Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles.
  • Der Pharma Chemica. Synthesis and biological evaluation of 6-fluoro benzothiazole substituted pyrazolo azetidinones.
  • MDPI. Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles.
  • ResearchGate. Synthesis of 2-substituted nitro-and aminobenzothiazoles and....
  • sciencedirect.com. Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides.
  • dial.uclouvain.be.
  • Scholars Research Library. Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis.
  • MDPI. Chemistry of 2-(2′-Aminophenyl)
  • PMC. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward.
  • IJRPC.
  • PMC. 6-Nitro-1,3-benzothiazole-2(3H)-thione.

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Method

Application Note: High-Efficiency Nucleophilic Aromatic Substitution (SNAr) on 2-Fluoro-6-nitro-1,3-benzothiazole

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic Causality, Reaction Optimization, and Self-Validating Protocols Executive Summary & Substrate Profiling In m...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic Causality, Reaction Optimization, and Self-Validating Protocols

Executive Summary & Substrate Profiling

In modern drug discovery, the benzothiazole scaffold is a highly privileged pharmacophore, frequently embedded in kinase inhibitors, antimicrobial agents, and neuroprotective drugs. 2-Fluoro-6-nitro-1,3-benzothiazole (CAS: 1131-75-5)[1] serves as an exceptionally reactive building block for introducing diverse amine, thiol, or alkoxide substituents at the C2 position.

Unlike standard aliphatic substitutions, functionalizing this heterocycle relies on a Nucleophilic Aromatic Substitution (SNAr) pathway. This application note deconstructs the kinetic and thermodynamic causality behind this reaction, providing a self-validating, highly optimized protocol for the amination of 2-fluoro-6-nitro-1,3-benzothiazole.

Mechanistic Rationale: The Causality of Reactivity

To master the SNAr reaction, one must understand that the departure of the leaving group is not the rate-determining step. Instead, the reaction hinges on the initial nucleophilic attack and the stabilization of the resulting intermediate [2].

  • The Rate-Determining Step (Addition): The incoming nucleophile (e.g., an aliphatic amine) attacks the electron-deficient C2 carbon. The presence of the 2-fluoro substituent is strategic: fluorine's extreme electronegativity exerts a powerful inductive pull (-I effect), drastically lowering the activation energy required for the nucleophile to attack the ring[3].

  • The Meisenheimer Complex (Stabilization): Upon attack, a negatively charged intermediate (the Meisenheimer complex) is formed. The 6-nitro group is critical here; it provides profound resonance stabilization (-M effect), delocalizing the negative charge across the fused bicyclic system[2].

  • The Fast Step (Elimination): Aromatization is rapidly restored as the fluoride ion—an excellent leaving group in SNAr contexts—is expelled.

Kinetic studies have demonstrated that in non-polar solvents (like benzene), this reaction can exhibit complex, base-catalyzed second-order kinetics [4]. However, by shifting to polar aprotic solvents, we can streamline the mechanism to a highly predictable first-order dependence on the nucleophile.

SNAr_Mechanism Substrate Substrate + Nucleophile 2-Fluoro-6-nitrobenzothiazole + Amine (R-NH2) TS1 Rate-Determining Step Nucleophilic Addition Substrate->TS1 Polar Solvent Intermediate Meisenheimer Complex Stabilized by 6-NO2 TS1->Intermediate TS2 Fast Step Fluoride Elimination Intermediate->TS2 Product Substituted Product 2-Amino-6-nitrobenzothiazole + Scavenged HF TS2->Product

Figure 1: Logical pathway of the SNAr addition-elimination mechanism on 2-Fluoro-6-nitrobenzothiazole.

Reaction Optimization: Causality in Experimental Design

Empirical optimization of the SNAr reaction on 2-fluoro-6-nitro-1,3-benzothiazole reveals that solvent polarity and base selection are the primary drivers of yield and purity.

Table 1: Quantitative Optimization of SNAr Conditions (Model: Morpholine Nucleophile)

EntrySolventBase (2.0 eq)Temp (°C)Time (h)Conversion (%)Scientific Rationale & Causality
1TolueneNone8024<20Non-polar solvents fail to stabilize the highly polar Meisenheimer transition state[4].
2THFTEA601265Moderate polarity stabilizes the TS, but TEA can cause minor background degradation.
3DMFK₂CO₃RT485High polarity accelerates the rate-determining step; heterogeneous base slows kinetics slightly.
4 DMSO DIPEA RT 2 >95 Optimal. DMSO highly solvates the TS; DIPEA efficiently scavenges HF without competing.

Data Interpretation: DMSO is selected as the optimal solvent because it solvates the nucleophile's counter-ion without hydrogen-bonding the nucleophile itself, leaving the amine highly reactive. DIPEA is chosen over Triethylamine (TEA) due to its increased steric bulk, preventing it from acting as a competing nucleophile while efficiently neutralizing the hydrofluoric acid (HF) byproduct.

Self-Validating Experimental Protocol

This methodology is designed as a self-validating system . At critical junctions, specific In-Process Controls (IPCs) are mandated to ensure the chemical logic holds true before proceeding to the next step.

Step 1: Reagent Preparation (Concentration Control)
  • Action: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-Fluoro-6-nitro-1,3-benzothiazole (1.0 mmol, 198.17 mg) in anhydrous DMSO (5.0 mL).

  • Causality: A concentration of 0.2 M ensures optimal collision frequency between the substrate and the nucleophile while preventing localized exotherms upon base addition.

Step 2: Base Addition (Acid Scavenging)
  • Action: Add N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 348 µL) to the solution, followed by the dropwise addition of the target amine (1.1 mmol).

  • Causality: The SNAr reaction generates HF. If left unneutralized, HF will protonate the incoming amine nucleophile, rendering it non-nucleophilic and stalling the reaction. Adding the base before or simultaneously with the amine ensures the pH remains basic, keeping the amine in its reactive, unprotonated state.

Step 3: Reaction Execution
  • Action: Stir the reaction mixture at room temperature (20–25 °C) under a nitrogen atmosphere for 2 hours.

  • Causality: The extreme activation provided by the 2-fluoro and 6-nitro groups allows this reaction to proceed at room temperature. Heating is actively avoided to prevent the formation of symmetric bis-benzothiazole dimers or degradation of the nitro group.

Step 4: In-Process Control (IPC) & Self-Validation
  • Action: After 2 hours, aliquot 10 µL of the reaction mixture, dilute in 1 mL of Methanol, and analyze via LC-MS and TLC (Eluent: 3:1 Hexanes/Ethyl Acetate).

  • Causality (Self-Validation): The protocol demands empirical confirmation of conversion. The highly electronegative fluorine atom causes the starting material to elute later on a reverse-phase C18 column compared to the more polar aminated product. The reaction is validated as complete only when the Extracted Ion Chromatogram (EIC) shows <2% of the starting mass (m/z 199 [M+H]+).

Step 5: Quench and Extraction (Phase Separation)
  • Action: Pour the reaction mixture into 25 mL of ice-cold distilled water. Stir vigorously for 15 minutes. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (2 x 10 mL) and brine (15 mL).

  • Causality: Pouring into ice water crashes out the highly hydrophobic benzothiazole product while keeping the DMSO and DIPEA salts solubilized in the aqueous phase. The subsequent 5% LiCl wash is a targeted technique to aggressively partition any residual DMSO out of the organic layer.

Step 6: Isolation
  • Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography if necessary.

Experimental_Workflow Step1 1. Preparation Dissolve substrate & amine in polar aprotic solvent (DMSO) Step2 2. Base Addition Add DIPEA (2.0 eq) to scavenge HF byproduct Step1->Step2 Step3 3. Reaction Execution Stir at RT for 2 hours under N2 atmosphere Step2->Step3 Step4 4. Self-Validation (IPC) Monitor via LC-MS/TLC until starting material is consumed Step3->Step4 Step5 5. Quench & Workup Precipitate in ice water Wash with 5% LiCl Step4->Step5 Step6 6. Isolation Purify via flash chromatography or recrystallization Step5->Step6

Figure 2: Self-validating experimental workflow for SNAr functionalization.

References

  • Molport. "2-fluoro-6-nitro-1,3-benzothiazole | 1131-75-5". Molport Chemical Database. Available at:[Link][1]

  • Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism". Master Organic Chemistry. Available at:[Link][2]

  • Wikipedia Contributors. "Nucleophilic aromatic substitution". Wikipedia, The Free Encyclopedia. Available at:[Link][3]

  • Forlani, L., & Todesco, P. E. (1980). "Base Catalysis in the Reactions between 2-Fluoro-6-nitrobenzothiazole and Aliphatic Amines in Benzene". Journal of the Chemical Society, Perkin Transactions 2. Profile and abstracts available via ResearchGate: [Link][4]

Sources

Application

analytical HPLC method for 2-Fluoro-6-nitro-1,3-benzothiazole purity check

An Application Note and Protocol for the Purity Determination of 2-Fluoro-6-nitro-1,3-benzothiazole by High-Performance Liquid Chromatography Abstract This document details a robust, validated reversed-phase high-perform...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Purity Determination of 2-Fluoro-6-nitro-1,3-benzothiazole by High-Performance Liquid Chromatography

Abstract

This document details a robust, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of purity for 2-Fluoro-6-nitro-1,3-benzothiazole, a key intermediate in pharmaceutical and chemical synthesis.[1] The method is designed for accuracy, precision, and specificity, ensuring reliable assessment of the main compound and its potential process-related impurities or degradation products. The protocol herein is structured to guide researchers and quality control analysts through method setup, execution, system suitability, and validation in accordance with International Conference on Harmonisation (ICH) guidelines.[2][3][4]

Introduction and Method Rationale

2-Fluoro-6-nitro-1,3-benzothiazole is a heterocyclic aromatic compound whose structural integrity and purity are critical for the quality, safety, and efficacy of downstream products.[1] High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for this purpose due to its high resolving power and sensitivity for non-volatile and thermally labile compounds.[5][6]

Methodological Causality: This method employs a reversed-phase chromatographic approach, which is ideal for separating moderately polar to non-polar compounds like 2-Fluoro-6-nitro-1,3-benzothiazole.

  • Stationary Phase: A C18 (octadecylsilane) column is selected for its hydrophobic character, which provides effective retention and separation of aromatic compounds based on their hydrophobicity.[7][8]

  • Mobile Phase: A gradient elution using water and acetonitrile with a formic acid modifier is utilized. This approach ensures that impurities with a wide range of polarities can be effectively separated from the main analyte peak within a reasonable runtime.[9] Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency. Formic acid serves to control the mobile phase pH, ensuring consistent ionization states of the analyte and any ionizable impurities, which leads to sharp, symmetrical peaks.

  • Detection: The presence of the nitro-aromatic chromophore in the analyte's structure allows for sensitive detection using a UV detector.[1] A wavelength of 254 nm is selected as it is a common and effective wavelength for detecting aromatic compounds.[7][8]

Experimental Protocol

Materials and Reagents
Material/ReagentGrade/Specification
2-Fluoro-6-nitro-1,3-benzothiazoleReference Standard (>99.5%) and Test Sample
Acetonitrile (ACN)HPLC Gradient Grade
WaterHPLC/Purified, 18.2 MΩ·cm
Formic Acid (FA)LC-MS Grade, ~99%
MethanolHPLC Grade (for system flushing)
Instrumentation and Chromatographic Conditions
ParameterSpecification
Instrumentation HPLC system with gradient pump, autosampler, column oven, and UV/PDA detector
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% (v/v) Formic Acid in Water
Mobile Phase B 0.1% (v/v) Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 25 minutes
Gradient Program Time (min)
0.0
15.0
20.0
20.1
25.0
Preparation of Solutions

Diluent: Acetonitrile/Water (50:50, v/v)

Reference Standard Preparation (Concentration: ~0.1 mg/mL)

  • Accurately weigh approximately 10 mg of 2-Fluoro-6-nitro-1,3-benzothiazole Reference Standard.

  • Transfer the standard into a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 5 minutes or until fully dissolved.

  • Allow the solution to equilibrate to room temperature.

  • Dilute to the mark with diluent and mix thoroughly.

Test Sample Preparation (Concentration: ~1.0 mg/mL)

  • Accurately weigh approximately 25 mg of the 2-Fluoro-6-nitro-1,3-benzothiazole test sample.

  • Transfer the sample into a 25 mL volumetric flask.

  • Add approximately 20 mL of diluent and sonicate for 10 minutes or until fully dissolved.

  • Allow the solution to equilibrate to room temperature.

  • Dilute to the mark with diluent and mix thoroughly.

  • If necessary, filter the solution through a 0.45 µm syringe filter compatible with the diluent.

Analytical Workflow

The overall process from sample preparation to final analysis is depicted in the following workflow diagram.

HPLC_Workflow cluster_prep Preparation Stage cluster_analysis Analytical Stage cluster_data Data Processing Stage weigh 1. Weigh Standard & Sample dissolve 2. Dissolve in Diluent (Sonication as needed) weigh->dissolve dilute 3. Dilute to Final Volume dissolve->dilute filter 4. Filter Sample Solution (if necessary) dilute->filter setup 5. System Equilibration & System Suitability Test filter->setup inject 6. Inject Blank, Standard, & Sample Solutions acquire 7. Data Acquisition (25 min run time) integrate 8. Integrate Chromatograms acquire->integrate calculate 9. Calculate Purity (% Area Normalization) integrate->calculate report 10. Generate Final Report calculate->report

Sources

Method

Application Notes &amp; Protocols: Development of 2-Fluoro-6-nitro-1,3-benzothiazole Derivatives for Cancer Research

Introduction: The Benzothiazole Scaffold in Oncology The benzothiazole ring system, a bicyclic structure formed by the fusion of benzene and thiazole, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Benzothiazole Scaffold in Oncology

The benzothiazole ring system, a bicyclic structure formed by the fusion of benzene and thiazole, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its rigid, planar structure and ability to form key hydrogen bonds and hydrophobic interactions make it an ideal pharmacophore for engaging with various biological targets. A substantial body of research has demonstrated the potent anticancer properties of benzothiazole derivatives, which can elicit their effects through diverse mechanisms of action.[2][3][4][5][6]

Among these, derivatives of 2-aminobenzothiazole have emerged as particularly promising therapeutic candidates.[6][7] Structure-activity relationship (SAR) studies consistently reveal that strategic substitutions on the benzothiazole core can dramatically influence biological activity. Specifically, the incorporation of electron-withdrawing groups, such as a nitro group at the 6-position, often enhances cytotoxic potency.[1] The addition of a fluorine atom provides unique bioisosteric properties, improving metabolic stability and binding affinity without significantly increasing steric bulk.[8][9]

This document provides a detailed guide for the synthesis and evaluation of novel derivatives based on the 2-Fluoro-6-nitro-1,3-benzothiazole core, a scaffold designed to leverage these favorable electronic and steric properties for the discovery of new anticancer agents. We will detail the synthetic rationale, provide step-by-step protocols for chemical synthesis and in vitro biological evaluation, and offer insights into data interpretation.

Rationale for Derivative Design: Bioisosterism and Target-Oriented Synthesis

The primary strategy for developing novel drug candidates from a core scaffold is the systematic modification of its structure to optimize its interaction with a biological target and improve its pharmacokinetic profile. This is often achieved through bioisosteric replacement , a cornerstone of medicinal chemistry where one atom or functional group is replaced by another with similar physical or chemical properties to enhance desired biological effects or reduce toxicity.[7][8]

The 2-Fluoro-6-nitro-1,3-benzothiazole scaffold offers a robust foundation with two primary vectors for chemical diversification:

  • The 2-Position Amino Group: This is the most versatile position for modification. It can be readily converted into amides, sulfonamides, ureas, or Schiff bases, allowing for the introduction of a wide array of functional groups. These modifications are critical for probing the binding pocket of target proteins, such as the ATP-binding site of kinases.[1]

  • The Aromatic Ring: While our core is defined by the 6-nitro and a fluoro substituent, further modifications could be explored in more advanced stages to fine-tune electronic properties and solubility.

Our approach focuses on creating a library of analogs by modifying the 2-amino group to explore interactions with key cancer-related protein families, including receptor tyrosine kinases (EGFR, VEGFR-2) and serine/threonine kinases (Aurora kinases), which are common targets for benzothiazole-based inhibitors.[1][6][7]

G cluster_0 Core Scaffold: 2-Amino-6-nitro-benzothiazole (with Fluoro) cluster_1 Diversification at 2-Amino Position cluster_2 Potential Biological Targets Core Benzothiazole Core (6-Nitro, X-Fluoro) Amine 2-Amino Group (-NH2) Core->Amine Primary site for modification Derivatives Schiff Bases (-N=CHR) Amides (-NHCOR) Sulfonamides (-NHSO2R) Ureas (-NHCONHR) Amine->Derivatives Reaction with Aldehydes, Acyl Halides, Sulfonyl Chlorides, etc. Kinases Kinase Inhibition (EGFR, VEGFR, Aurora) Derivatives->Kinases Apoptosis Apoptosis Induction Derivatives->Apoptosis Tubulin Tubulin Polymerization Derivatives->Tubulin

Caption: Rationale for derivatization of the core scaffold.

Protocols: Synthesis and Characterization

Protocol 1: Synthesis of 2-Amino-6-nitro-benzothiazole Precursor

This protocol describes the synthesis of the core amine intermediate from a commercially available substituted aniline. The mechanism involves an electrophilic substitution of bromine followed by thiocyanation and intramolecular cyclization.

Materials:

  • 4-Fluoro-3-nitroaniline (or a similar substituted aniline)

  • Potassium thiocyanate (KSCN)

  • Glacial Acetic Acid

  • Bromine (Br₂)

  • Ammonia solution (for neutralization)

  • Ethanol (for recrystallization)

  • Round-bottom flask, magnetic stirrer, ice bath, dropping funnel, filtration apparatus

Procedure:

  • Cool 20 mL of glacial acetic acid in an ice bath in a 100 mL round-bottom flask.

  • To the cooled acid, add potassium thiocyanate (0.08 mol) and the substituted 4-fluoro-3-nitroaniline (0.01 mol) with continuous stirring.[10][11]

  • Prepare a solution of bromine (1.6 mL) in 6 mL of glacial acetic acid. Add this solution drop-wise to the reaction mixture using a dropping funnel, ensuring the temperature does not rise above 10°C.[12]

  • After the addition is complete, continue stirring the solution in the ice bath for 2 hours, then allow it to stir at room temperature for an additional 10-12 hours.

  • Pour the reaction mixture into 100 mL of ice-cold water. A precipitate will form.

  • Heat the mixture on a water bath and filter while hot to remove impurities.[10]

  • Cool the filtrate and neutralize it carefully with an ammonia solution to a pH of approximately 6.0.

  • The desired 2-amino-benzothiazole derivative will precipitate. Collect the solid by vacuum filtration.

  • Wash the precipitate with cold water and recrystallize from an ethanol/water mixture to obtain the pure product.

  • Characterization: Confirm the structure of the synthesized intermediate using FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[1][10] Expected spectral data would include characteristic peaks for the amino group (NH₂ stretch in IR, broad peak in NMR) and the aromatic protons.[12]

Protocol 2: Derivatization via Schiff Base Formation

This protocol details the synthesis of N-benzylidene derivatives (Schiff bases) by condensing the synthesized 2-amino-benzothiazole precursor with various substituted aromatic aldehydes.

Materials:

  • Synthesized 2-amino-6-nitro-benzothiazole precursor (from Protocol 3.1)

  • Substituted aromatic aldehydes (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Reflux condenser, magnetic stirrer, filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve the 2-amino-benzothiazole precursor (0.01 mol) and the desired substituted aldehyde (0.011 mol) in 20 mL of absolute ethanol.

  • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 5-10 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. A solid product will typically precipitate out.

  • Collect the crude product by vacuum filtration and wash it with a small amount of cold ethanol.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol or DMF) to yield the pure Schiff base derivative.

  • Characterization: Confirm the structure using FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry. The formation of the imine (-N=CH-) bond can be confirmed by the disappearance of the NH₂ peaks and the appearance of a characteristic imine peak in the IR (around 1600-1650 cm⁻¹) and NMR spectra.[12]

Protocols: In Vitro Biological Evaluation

Protocol 3: Antiproliferative Activity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is an indicator of cell proliferation. Viable cells contain mitochondrial reductase enzymes that convert the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.

G cluster_workflow MTT Assay Workflow A 1. Seed Cells in 96-well plate (e.g., 5,000 cells/well) B 2. Incubate 24 hours for cell attachment A->B C 3. Treat with serial dilutions of benzothiazole derivatives B->C D 4. Incubate 48-72 hours C->D E 5. Add MTT Reagent D->E F 6. Incubate 2-4 hours (Formazan formation) E->F G 7. Solubilize Formazan (add DMSO) F->G H 8. Read Absorbance at ~570 nm G->H I 9. Calculate % Viability and IC50 Value H->I

Caption: Standard workflow for the MTT cytotoxicity assay.

Materials:

  • Cancer cell lines (e.g., MCF-7 breast, A549 lung, HeLa cervical)[1]

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Synthesized benzothiazole derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well microplates, multichannel pipette, microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for attachment.[13]

  • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.[13]

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for a negative control (medium with DMSO only) and a positive control (a known anticancer drug like doxorubicin).[1][13]

  • Incubate the plate for 48 to 72 hours.

  • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[13]

  • Measure the absorbance at 540-570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the DMSO control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[13]

Protocol 4: Mechanism of Action - Kinase Inhibition

Many benzothiazole derivatives function by inhibiting protein kinases that are overactive in cancer cells. This protocol outlines a general approach for an in vitro kinase inhibition assay.

G EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Benzothiazole Derivative Inhibitor->EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway.

Principle: The assay measures the ability of a compound to block the enzymatic activity of a specific kinase (e.g., EGFR). This is often done using kits that measure the amount of ATP consumed during the phosphorylation reaction. A decrease in ATP consumption in the presence of the test compound indicates inhibition.

Procedure (General Outline using a Luminescence-based Kit):

  • Set up the kinase reaction in a 96-well plate by adding the kinase buffer, the specific kinase enzyme (e.g., recombinant human EGFR), and the peptide substrate.

  • Add the synthesized benzothiazole derivatives at various concentrations. Include a "no inhibitor" control.

  • Initiate the reaction by adding ATP. Incubate at room temperature for the recommended time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP by adding a detection reagent that produces a luminescent signal inversely proportional to the kinase activity.

  • Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value for kinase inhibition.

Data Presentation and Interpretation

Quantitative data from biological assays should be summarized in a clear, tabular format to facilitate comparison and the identification of structure-activity relationships (SAR).

Table 1: Hypothetical Antiproliferative Activity of Benzothiazole Derivatives

Compound IDR-Group (at 2-position)IC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. A549IC₅₀ (µM) vs. HeLa
BTZ-01 -H> 50> 50> 50
BTZ-02 -Phenyl15.2 ± 1.822.5 ± 2.118.9 ± 1.5
BTZ-03 -4-Chlorophenyl8.2 ± 0.911.4 ± 1.39.7 ± 1.1
BTZ-04 -4-Methoxyphenyl12.5 ± 1.319.8 ± 2.015.4 ± 1.6
BTZ-05 -4-Nitrophenyl5.1 ± 0.6 7.3 ± 0.8 6.2 ± 0.7
Doxorubicin(Positive Control)0.8 ± 0.11.1 ± 0.20.9 ± 0.1

Interpretation and SAR Insights: From the hypothetical data in Table 1, several preliminary conclusions can be drawn:

  • The unsubstituted amine (BTZ-01 ) is inactive, highlighting the necessity of the 2-position modification.

  • The addition of an aromatic ring (BTZ-02 ) confers moderate activity.

  • Electron-withdrawing groups on the phenyl ring appear to enhance potency. The chloro-substituted (BTZ-03 ) and especially the nitro-substituted (BTZ-05 ) derivatives show the most potent activity. This suggests that the electronic properties of the R-group play a crucial role in the compound's interaction with its biological target.[1]

  • The electron-donating methoxy group (BTZ-04 ) results in slightly lower activity compared to the chloro-substituted analog, further supporting the hypothesis that electron-withdrawing features are favorable.

Conclusion and Future Directions

The 2-Fluoro-6-nitro-1,3-benzothiazole scaffold represents a promising starting point for the development of novel anticancer agents. The protocols outlined in this document provide a comprehensive framework for the rational design, synthesis, and in vitro evaluation of a focused library of derivatives. Promising lead compounds, such as BTZ-05 from our hypothetical example, should be advanced to further mechanistic studies, including specific kinase profiling, apoptosis assays, and cell cycle analysis.[14] Subsequent steps in the drug discovery pipeline would involve in silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling, followed by in vivo efficacy studies in relevant animal models.[1]

References

  • Anonymous. (n.d.). 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC - NIH. National Institutes of Health.
  • Anonymous. (n.d.). 2-Substituted Hydrazino-6-Fluoro-1,3-Benzothiazole: Synthesis and Characterization of new Novel AntimicrobiaL Agents. ResearchGate.
  • Naveen KBS, & Elumalai E. (2026). Design and Synthesis of Novel Benzothiazole Derivatives: Anticancer Evaluation Supported by Molecular Docking and ADMET Studies. International Journal of Drug Delivery Technology, 16(12s), 839-863.
  • Anonymous. (2025). Application Notes and Protocols: Benzothiazole Derivatives in Medicinal Chemistry. BenchChem.
  • Anonymous. (n.d.). Synthesis and In Vitro evaluation of 6-Fluoro benzothiazole substituted quinazolinones. ResearchGate.
  • Anonymous. (2021). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. MDPI.
  • Anonymous. (n.d.). Benzothiazole derivatives as anticancer agents - PMC - NIH. National Institutes of Health.
  • Anonymous. (2019). Full article: Benzothiazole derivatives as anticancer agents. Taylor & Francis.
  • Anonymous. (n.d.). Synthesis and Anti-Cancer Studies of 2, 6-Disubstituted Benzothiazole Derivatives. Oriental Journal of Chemistry.
  • Anonymous. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers Media.
  • Gaikwad, P. L., Gandhi, P. S., Jagdale, D. M., & Kadam, V. J. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research.
  • Reddy, R. S. D. (n.d.). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica.
  • Anonymous. (2008). Anticancer Evaluation of Some Novel 2-Azetidinone Benzothiazole-Derivatives. Journal of Chemical Health Risks.
  • Anonymous. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances.
  • Anonymous. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1][7]benzothiazole Derivatives via Microwave-Assisted Synthesis. MDPI. Retrieved from

  • Anonymous. (n.d.). Synthesis of Novel Nitro Substituted Benzothiazole Derivatives and Antibacterial activity against Pseudomonas aeruginosa. Research Journal of Pharmacy and Technology.
  • Anonymous. (n.d.). (PDF) Benzothiazole derivatives as anticancer agents. ResearchGate.
  • Anonymous. (2023). 2-Aminobenzothiazoles in anticancer drug design and discovery. PubMed.
  • Patrick, G. L. (n.d.). Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo.

Sources

Application

Application Note: Experimental Setup and Protocol for the Regioselective Nitration of Fluorobenzothiazole Derivatives

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Experimental Protocol & Mechanistic Guide Introduction & Strategic Rationale The benzothiazole scaffold is a hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Experimental Protocol & Mechanistic Guide

Introduction & Strategic Rationale

The benzothiazole scaffold is a highly versatile pharmacophore in modern drug discovery. Specifically, functionalized derivatives such as 6-fluorobenzo[d]thiazol-5-amine serve as critical precursors for the synthesis of potent, target-specific antitumor agents. A prominent example is GW 610 (NSC 721648) , a fluorinated 2-arylbenzothiazole that exhibits exquisite, selective antiproliferative activity against breast and colorectal cancer (CRC) cell lines via CYP2W1-mediated bioactivation[1].

However, synthesizing these 5-amino-6-fluoro building blocks requires the regioselective nitration of a fluorobenzothiazole intermediate—a process fraught with synthetic challenges[2]. Direct nitration of 2-amino-6-fluorobenzothiazole typically results in poor yields due to two competing side reactions:

  • Oxidative Degradation: The highly reactive, electron-rich free 2-amino group is highly susceptible to oxidation by the nitric acid/sulfuric acid mixture.

  • Isomeric Mixtures: Electrophilic aromatic substitution on the fused benzene ring lacks strict regiocontrol, leading to a difficult-to-separate mixture of 5-nitro and 7-nitro isomers[3].

The Causality of the Experimental Design

To establish a self-validating and high-yielding protocol, we employ a Protection-Nitration-Deprotection sequence. By acetylating the 2-amino group prior to nitration, we achieve two critical mechanistic goals:

  • Chemical Protection: The acetyl group reduces the basicity and nucleophilicity of the exocyclic nitrogen, shielding it from oxidative cleavage.

  • Regiodirecting Synergy: The bulky acetylamino group alters the electronic distribution of the benzothiazole core and increases steric hindrance. Working in tandem with the ortho/para-directing (yet deactivating) 6-fluoro substituent, this strategy thermodynamically and kinetically favors the introduction of the nitronium ion ( NO2+​ ) at the less sterically hindered 5-position[3].

Experimental Workflow Visualization

G SM 2-Amino-6-fluorobenzothiazole (Starting Material) Step1 Step 1: Amine Protection Acetylation (Ac2O, Pyridine) SM->Step1 Int1 2-Acetylamino-6-fluorobenzothiazole (Regiodirecting Intermediate) Step1->Int1 Step2 Step 2: Electrophilic Nitration (HNO3/H2SO4, 0-5 °C) Int1->Step2 Int2 2-Acetylamino-6-fluoro-5-nitrobenzothiazole (Nitrated Intermediate) Step2->Int2 Step3 Step 3: Deprotection Acidic Hydrolysis (HCl/EtOH) Int2->Step3 Product 2-Amino-6-fluoro-5-nitrobenzothiazole (Target Precursor) Step3->Product

Workflow for the regioselective nitration of 6-fluorobenzothiazole derivatives.

Step-by-Step Methodologies

Hardware & Setup Requirements
  • Reactor: 500 mL jacketed glass reactor equipped with an overhead mechanical stirrer (to ensure homogeneous mixing of viscous acid mixtures).

  • Temperature Control: Circulating chiller or a carefully monitored ice-salt bath capable of maintaining internal temperatures strictly between 0 °C and 5 °C.

  • Addition: Pressure-equalizing dropping funnel for the controlled, dropwise addition of the nitrating mixture.

Step 1: Protection via Acetylation
  • Objective: Convert 2-amino-6-fluorobenzothiazole to 2-acetylamino-6-fluorobenzothiazole.

  • Suspend 2-amino-6-fluorobenzothiazole (1.0 eq) in a slight excess of acetic anhydride (3.0 eq).

  • Add a catalytic amount of anhydrous pyridine (0.1 eq) to accelerate the acyl transfer.

  • Heat the mixture under reflux (approx. 130 °C) for 2–3 hours. Monitor the disappearance of the starting material via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) solvent system[3].

  • Upon completion, allow the mixture to cool to room temperature, then pour it slowly over crushed ice.

  • Neutralize the aqueous mixture with a dilute ammonia solution until the product fully precipitates. Filter, wash with cold distilled water, and dry under a vacuum to yield the protected intermediate.

Step 2: Regioselective Electrophilic Nitration
  • Objective: Introduce the nitro group at the 5-position.

  • Caution: Highly exothermic reaction. Strict temperature control is mandatory to prevent dinitration and substrate degradation[3].

  • In the jacketed reactor, carefully dissolve the dried 2-acetylamino-6-fluorobenzothiazole in concentrated sulfuric acid ( H2​SO4​ , 98%) at 0–5 °C. Ensure complete dissolution before proceeding.

  • Prepare the "nitrating mixture" by slowly adding concentrated nitric acid ( HNO3​ , 70%) to concentrated H2​SO4​ (1:1.2 v/v ratio) in a separate flask submerged in an ice bath.

  • Transfer the pre-cooled nitrating mixture to the dropping funnel. Add it dropwise to the reactor, maintaining the internal temperature strictly below 5 °C.

  • After addition, maintain stirring at 0–5 °C for 1.5 to 2 hours.

  • Quench the reaction by carefully pouring the acidic mixture onto a large volume of vigorously stirred crushed ice. The nitrated product (2-acetylamino-6-fluoro-5-nitrobenzothiazole) will precipitate as a pale yellow solid.

  • Filter the precipitate and wash exhaustively with cold water until the filtrate reaches a neutral pH.

Step 3: Deprotection (Hydrolysis)
  • Objective: Remove the acetyl group to yield 2-amino-6-fluoro-5-nitrobenzothiazole.

  • Suspend the nitrated intermediate in a mixture of ethanol and concentrated hydrochloric acid (HCl)[3].

  • Heat the suspension to reflux for 4–6 hours.

  • Concentrate the mixture under reduced pressure, neutralize with saturated sodium bicarbonate ( NaHCO3​ ), and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and evaporate to yield the final target precursor.

Quantitative Data & Process Optimization

To ensure a self-validating protocol, the following table summarizes the critical quantitative parameters, potential deviations, and corrective actions required to maintain scientific integrity during the synthesis.

Reaction StepCritical ParameterTarget ValueConsequence of DeviationCorrective Action
1. Acetylation Reagent Stoichiometry3.0 eq Acetic AnhydrideIncomplete Reaction: Free amine remains, leading to oxidation in Step 2.Ensure completely dry glassware; increase reflux time; verify via TLC.
2. Nitration Internal Temperature0 °C to 5 °CProduct Degradation: Temperatures >10 °C cause oxidative cleavage and dinitration[3].Slow the dropwise addition rate of the nitrating mixture; increase chiller capacity.
2. Nitration Nitric Acid Equivalents1.05 - 1.10 eqIsomeric Impurities: Excess HNO3​ promotes nitration at the 7-position.Strictly control stoichiometry; purify final product via recrystallization from EtOH.
3. Hydrolysis Acid Concentration6M HCl in EtOHLow Yield: Incomplete removal of the acetyl group.Extend reflux duration; monitor closely by LC-MS or TLC.

References

  • BenchChem Technical Support. Synthesis of 6-Fluorobenzo[d]thiazol-5-amine: Troubleshooting & Optimization. BenchChem.
  • EvitaChem. Nitration and Fluorination Techniques: Regioselective Challenges. EvitaChem.
  • AACR Journals. CYP2S1 and CYP2W1 Mediate 2-(3,4-Dimethoxyphenyl)-5-Fluorobenzothiazole (GW-610) Activity. Molecular Cancer Therapeutics.

Sources

Method

Application Note: Advanced Purification Strategies for 2-Fluoro-6-nitro-1,3-benzothiazole Derivatives

Introduction & Mechanistic Context 2-Fluoro-6-nitro-1,3-benzothiazole is a highly sought-after privileged scaffold in medicinal chemistry, frequently utilized as an electrophilic intermediate in the synthesis of kinase i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

2-Fluoro-6-nitro-1,3-benzothiazole is a highly sought-after privileged scaffold in medicinal chemistry, frequently utilized as an electrophilic intermediate in the synthesis of kinase inhibitors, antimicrobial agents, and tau PET imaging tracers[1]. Despite its broad utility, achieving high-purity isolates of this compound presents a formidable technical challenge due to its extreme chemical reactivity.

The Causality of Purification Failures: The benzothiazole core is inherently "aza-activated." The presence of the strongly electron-withdrawing nitro group at the 6-position provides powerful resonance stabilization of the Meisenheimer complex during nucleophilic attack. Consequently, the 2-fluoro substituent acts as an exceptional leaving group, rendering the molecule highly susceptible to2[2].

Standard purification workflows often fail because they employ protic solvents (e.g., methanol, ethanol) or basic modifiers (e.g., aliphatic amines, ammonium hydroxide). Under these conditions, 2-fluoro-6-nitrobenzothiazole undergoes rapid 2[2]. This quantitatively yields unwanted byproducts, such as 6-nitrobenzothiazol-2(3H)-one, or the corresponding 2-alkoxy/2-amino derivatives[3]. Therefore, successful purification mandates strictly anhydrous, non-nucleophilic, and slightly acidic to neutral environments.

Purification Strategy & Decision Matrix

To mitigate the risk of SNAr-induced degradation, the purification strategy must be tailored to the scale and the target purity, strictly avoiding nucleophilic conditions.

PurificationWorkflow Crude Crude 2-Fluoro-6-nitrobenzothiazole (Contains SNAr Byproducts) Assess Assess Scale & Target Purity Crude->Assess NP Normal Phase (Silica) Scale: 1-10g Assess->NP RP RP Prep-HPLC Scale: <1g Assess->RP Recryst Recrystallization Scale: >10g Assess->Recryst NP_Solv Anhydrous Hexane/EtOAc (Strictly NO MeOH/Amines) NP->NP_Solv RP_Solv MeCN/H2O + 0.1% Formic Acid (Avoid Basic Buffers) RP->RP_Solv Recryst_Solv Anhydrous Toluene (Minimize Heating Time) Recryst->Recryst_Solv Pure Purified Target Compound (Store at -20°C under Argon) NP_Solv->Pure RP_Solv->Pure Recryst_Solv->Pure

Decision tree for 2-fluoro-6-nitrobenzothiazole purification based on scale and purity targets.

Experimental Protocols

Protocol A: Moisture-Free Normal Phase Flash Chromatography

Causality: Silica gel naturally retains moisture, which can act as a nucleophile against the highly activated 2-fluoro position. Prolonged residence time on the column or the use of protic modifiers (like methanol) will destroy the product. Rapid elution with strictly anhydrous, aprotic solvents is critical.

Step-by-Step Methodology:

  • Column Equilibration: Flush a high-performance silica gel column with 3 column volumes (CV) of strictly anhydrous Hexane. Do not pre-treat the column with triethylamine.

  • Dry Loading: Dissolve the crude mixture in a minimal volume of anhydrous Ethyl Acetate (EtOAc). Add Celite (diatomaceous earth) and evaporate to dryness under reduced pressure. Avoid using silica gel for dry loading, as the concentrated compound will hydrolyze on the acidic, hydrated silica surface during drying.

  • Elution: Run a shallow gradient from 5% to 30% anhydrous EtOAc in Hexane over 10 CVs.

  • Self-Validation Check: Analyze fractions via thin-layer chromatography (TLC) using Hexane/EtOAc (3:1). The intact 2-fluoro-6-nitrobenzothiazole will elute rapidly (Rf ≈ 0.50). If the protocol failed and hydrolysis occurred, a bright yellow spot corresponding to 6-nitrobenzothiazol-2(3H)-one will remain trapped at the baseline (Rf = 0.0) due to its high polarity and hydrogen-bonding capacity.

Protocol B: Acid-Stabilized Reverse Phase Preparative HPLC

Causality: Basic buffers (e.g., ammonium bicarbonate) will immediately displace the 2-fluoro group via hydroxide or amine attack. Utilizing an acidic modifier (0.1% Formic Acid) protonates trace nucleophiles and suppresses hydroxide ion concentration, stabilizing the benzothiazole core during aqueous exposure.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare Solvent A (Milli-Q Water + 0.1% Formic Acid) and Solvent B (LC-MS grade Acetonitrile + 0.1% Formic Acid).

  • Sample Injection: Dissolve the crude sample in pure Acetonitrile. Avoid using DMSO if possible; DMSO is highly hygroscopic and will introduce water to the sample vial, initiating premature hydrolysis before injection.

  • Elution: Utilize a C18 Preparative column. Run a gradient of 40% to 90% Solvent B over 15 minutes.

  • Self-Validation Check: Perform immediate LC-MS analysis of the collected peaks. The intact product must show an [M+H]⁺ of 199.0 m/z. The appearance of a 197.0 m/z peak indicates that the mobile phase was insufficiently acidic or the sample sat in the aqueous mixture too long, triggering hydrolysis. Lyophilize pure fractions immediately; do not store in aqueous solutions.

Protocol C: Anhydrous Recrystallization

Causality: Thermal stress in the presence of protic solvents (like ethanol) drives solvolysis. Recrystallization must rely on strictly aprotic solvents and minimize the duration of thermal exposure[3].

Step-by-Step Methodology:

  • Dissolution: Suspend the crude solid in anhydrous Toluene (approx. 10 mL/g).

  • Controlled Heating: Heat the suspension to 90 °C only until complete dissolution is achieved. Do not exceed 10 minutes of heating to prevent thermal degradation.

  • Crystallization: Remove from heat and allow the solution to cool slowly to room temperature, then chill to 4 °C for 2 hours.

  • Isolation: Filter the crystalline solid under a stream of Argon and wash the filter cake with cold, anhydrous heptane. Dry under high vacuum.

  • Self-Validation Check: Record the melting point of the isolated crystals. A sharp, literature-consistent melting point confirms high purity. A depressed or broad melting range (>2 °C variance) indicates trapped 6-nitrobenzothiazol-2(3H)-one byproducts.

Quantitative Data Summary

The following table summarizes the operational parameters and expected outcomes for the three purification methodologies:

Purification MethodOptimal ScaleTypical YieldAchievable PurityKey AdvantagePrimary Risk / Disadvantage
Normal Phase (Silica) 1.0 g – 10.0 g75% – 85%95% – 98%High throughput; standard lab equipment.Hydrolysis on silica if run too slowly.
RP Prep-HPLC < 1.0 g60% – 70%> 99%Unmatched purity; resolves closely related impurities.Aqueous exposure risks hydrolysis if not lyophilized rapidly.
Recrystallization > 10.0 g80% – 90%98% – 99%Highly scalable; avoids aqueous conditions entirely.Requires relatively clean crude starting material (>85%).

References

  • Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing)
  • Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing)
  • 6-Chloro-2-fluoro-1,3-benzothiazole (Related Fluorinated Scaffold Data)

Sources

Technical Notes & Optimization

Troubleshooting

common side products in the synthesis of 2-Fluoro-6-nitro-1,3-benzothiazole

A Guide for Researchers, Scientists, and Drug Development Professionals This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the synthesis of 2-Fluoro-6-nitro-1,3-b...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the synthesis of 2-Fluoro-6-nitro-1,3-benzothiazole. As a key intermediate in pharmaceutical research, ensuring the purity and yield of this compound is critical. This guide, compiled by our senior application scientists, offers in-depth technical insights and practical solutions to common challenges encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2-Fluoro-6-nitro-1,3-benzothiazole, and what are the critical steps?

A1: A prevalent synthetic strategy involves a multi-step process beginning with the formation of a 2-amino-6-nitro-1,3-benzothiazole intermediate, followed by a diazotization and subsequent fluorination reaction (a variation of the Balz-Schiemann reaction).

A critical initial step is the synthesis of 2-amino-6-nitrobenzothiazole, which can be achieved by reacting a suitable p-nitroaniline derivative with potassium thiocyanate and bromine. The subsequent diazotization of the 2-amino group to form a diazonium salt is highly sensitive to temperature and pH.[][2][3] Finally, the thermal or photochemical decomposition of the diazonium salt in the presence of a fluoride source, such as fluoroboric acid (HBF₄), introduces the fluorine atom at the 2-position.

Alternatively, one might start with a 2-chloro-6-nitro-1,3-benzothiazole and perform a nucleophilic aromatic substitution (SNAr) with a fluoride salt. However, the former route is often preferred.

Q2: I am observing a significant amount of a hydroxylated byproduct instead of my desired 2-fluoro compound. What is causing this?

A2: The presence of a 2-hydroxy-6-nitro-1,3-benzothiazole byproduct is a strong indication of hydrolysis. This can occur at two key stages:

  • During Diazotization: If the temperature is not strictly controlled (ideally between 0-5°C), the diazonium salt intermediate can react with water in the reaction mixture to form the corresponding hydroxyl compound.[4]

  • During Fluorination or Workup: The 2-fluoro group in the final product is susceptible to hydrolysis, especially under basic or prolonged acidic conditions at elevated temperatures. Benzothiazolium salts, in general, can be prone to hydrolysis at pH values around 8.[5]

To mitigate this, ensure rigorous temperature control during diazotization, use anhydrous solvents where possible, and maintain a neutral or slightly acidic pH during workup and purification.

Q3: My final product analysis shows the presence of di-nitrated species. How can I prevent this?

A3: The formation of di-nitrated byproducts, such as 2-fluoro-4,6-dinitro-1,3-benzothiazole or 2-fluoro-6,7-dinitro-1,3-benzothiazole, is a result of over-nitration. This typically occurs if the nitration step is not carefully controlled. The nitro group is a deactivating group for electrophilic aromatic substitution, but under harsh conditions, a second nitration can occur.

To avoid over-nitration:

  • Control the Stoichiometry: Use a minimal excess of the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid).[6][7]

  • Maintain Low Temperatures: Carry out the nitration at low temperatures (e.g., 0-10°C) to reduce the reaction rate and improve selectivity.

  • Monitor Reaction Time: Do not extend the reaction time unnecessarily, as this can lead to the formation of over-nitrated products.

Q4: I have identified the starting material, 2-amino-6-nitro-1,3-benzothiazole, in my final product. What could be the reason?

A4: The presence of unreacted 2-amino-6-nitro-1,3-benzothiazole points to an incomplete diazotization or fluorination reaction.

  • Incomplete Diazotization: This can be caused by insufficient amounts of the diazotizing agent (e.g., sodium nitrite) or improper pH control. The reaction is typically carried out in a strong acidic medium.[][2]

  • Incomplete Fluorination: The decomposition of the diazonium salt to introduce the fluorine atom may not have gone to completion. This can be due to insufficient heating or UV irradiation during the Balz-Schiemann reaction, or a non-optimal fluoride source.

To address this, ensure the complete dissolution of the starting amine, use a slight excess of the diazotizing agent, and verify the optimal conditions for the fluorination step.

Q5: My product seems to contain a chloro- a bromo-analogue of the target compound. Where could these be coming from?

A5: The presence of 2-chloro- or 2-bromo-6-nitro-1,3-benzothiazole is likely due to a Sandmeyer-type side reaction if the corresponding halide ions (Cl⁻ or Br⁻) are present during the diazotization and subsequent decomposition of the diazonium salt.[8] These halide ions can compete with the fluoride source to react with the diazonium intermediate.

To prevent this, it is crucial to use glassware that is free from chloride or bromide residues. If hydrochloric or hydrobromic acid was used in a previous step, ensure it is completely removed before proceeding to the fluorination step. Using fluoroboric acid for both diazotization and as the fluoride source can also minimize this side reaction.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Final Product Incomplete diazotization or fluorination. Hydrolysis of the diazonium salt or final product.Ensure complete dissolution of the starting amine and use a slight excess of diazotizing agent. Strictly control the temperature during diazotization (0-5°C). Use anhydrous conditions where possible and maintain a neutral or slightly acidic pH during workup. Optimize the conditions for the decomposition of the diazonium salt (temperature or UV irradiation).
Presence of 2-Hydroxy-6-nitro-1,3-benzothiazole Hydrolysis of the diazonium intermediate due to elevated temperatures. Hydrolysis of the final product during workup.Maintain strict temperature control (0-5°C) during diazotization. Avoid basic conditions and prolonged exposure to strong acids during workup and purification.
Presence of Di-nitrated Byproducts Over-nitration due to harsh reaction conditions.Use a minimal excess of the nitrating agent. Maintain low temperatures (0-10°C) during nitration. Monitor the reaction progress and avoid unnecessarily long reaction times.
Unreacted 2-Amino-6-nitro-1,3-benzothiazole in Product Incomplete diazotization. Incomplete fluorination.Ensure proper stoichiometry of the diazotizing agent and acidic conditions. Optimize the conditions for the decomposition of the diazonium salt.
Presence of 2-Chloro/Bromo-6-nitro-1,3-benzothiazole Sandmeyer-type side reaction with residual chloride or bromide ions.Use halide-free acids and reagents. Thoroughly clean all glassware. Consider using fluoroboric acid for both diazotization and fluorination.
Formation of Azo-Coupling Byproducts Side reaction of the diazonium salt with electron-rich aromatic compounds.Ensure the absence of reactive aromatic species in the reaction mixture. The diazonium salt itself can couple with unreacted amine if the pH is not sufficiently acidic.[8]

Visualizing Side Product Formation

The following diagram illustrates the main synthetic pathway to 2-Fluoro-6-nitro-1,3-benzothiazole and the points at which common side products can arise.

Synthesis_Side_Products A 2-Amino-6-nitro- 1,3-benzothiazole B Diazonium Salt Intermediate A->B Diazotization (NaNO₂, HBF₄, 0-5°C) SP2 Di-nitrated Byproducts A->SP2 Over-nitration (Excess HNO₃/H₂SO₄) C 2-Fluoro-6-nitro- 1,3-benzothiazole (Target Product) B->C Fluorination (Heat or UV) SP1 2-Hydroxy-6-nitro- 1,3-benzothiazole B->SP1 Hydrolysis (H₂O, >5°C) SP3 Azo-Coupling Byproduct B->SP3 Azo Coupling (Impurity/pH issue) SP4 2-Chloro/Bromo- 6-nitro-1,3-benzothiazole B->SP4 Sandmeyer-type Reaction (Cl⁻/Br⁻) C->SP1 Hydrolysis (Workup)

Caption: Synthetic pathway and common side product formation.

Experimental Protocols

Protocol 1: Diazotization and Fluorination of 2-Amino-6-nitro-1,3-benzothiazole

  • Preparation: Suspend 2-amino-6-nitro-1,3-benzothiazole in a suitable volume of fluoroboric acid (HBF₄) in a cooled reaction vessel (0-5°C).

  • Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the suspension while maintaining the temperature between 0-5°C with vigorous stirring.

  • Isolation of Diazonium Salt: After the addition is complete, continue stirring for 30 minutes at the same temperature. The resulting diazonium salt precipitate can be collected by filtration and washed with cold ether.

  • Fluorination: The isolated and dried diazonium salt is then carefully heated (or subjected to UV irradiation) in an appropriate solvent until nitrogen evolution ceases.

  • Workup and Purification: The reaction mixture is cooled, and the product is extracted with a suitable organic solvent. The organic layer is washed with a dilute sodium bicarbonate solution and then with brine. After drying over anhydrous sodium sulfate, the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Note: This is a generalized protocol and may require optimization based on specific laboratory conditions and the scale of the reaction.

References

  • Yadav, P., et al. (2010). 2-Substituted Hydrazino-6-Fluoro-1,3-Benzothiazole: Synthesis and Characterization of new Novel Antimicrobial Agents. International Journal of ChemTech Research, 2(2), 1208-1212.
  • Reddy, D. R. S., et al. (2013). Synthesis and biological evaluation of 6-fluoro benzothiazole substituted pyrazolo azetidinones. Der Pharma Chemica, 5(1), 235-240.
  • Sutoris, V., et al. (1977). Benzothiazole compounds XXX. Hydrolysis of 2-styrylbenzothiazolium salts substituted at the position 3. Chemical Papers, 31(4), 549-555.
  • Chawla, P., et al. (2025). A Comprehensive Review on Synthesis and Pharmacological Activities of Benzothiazole Derivatives. World Journal of Pharmaceutical Research, 14(15), 1295-1317.
  • Geronikaki, A., et al. (2021).
  • Niharika, P., et al. (2014). Synthesis and In Vitro evaluation of 6-Fluoro benzothiazole substituted quinazolinones. World Journal of Pharmacy and Pharmaceutical Sciences, 3(5), 834-848.
  • Patel, N. B., & Shaikh, F. M. (2011). Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives. Journal of Saudi Chemical Society, 15(3), 263-270.
  • Van der Pijl, F., et al. (2017). Skipped fluorination motifs: synthesis of building blocks, and comparison of lipophilicity trends with vicinal and isolated. Organic & Biomolecular Chemistry, 15(46), 9831-9839.
  • Reddy, D. R. S., et al. (2014). SYNTHESIS AND BIOLOGICAL EVALUATION OF 6-FLUORO BENZOTHIAZOLE SUBSTITUTED 1,3,4-THIADIAZOLE. World Journal of Pharmacy and Pharmaceutical Sciences, 3(5), 849-858.
  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • Bories, C., et al. (2012). Activity of benzothiazoles and chemical derivatives on Plasmodium falciparum. Malaria Journal, 11, 173.
  • Sciencemadness Discussion Board. (2021). Avoiding over nitration (or generally over-electrophilic substitution). Retrieved from [Link]

  • Chen, J., et al. (2012). 6-Nitro-1,3-benzothiazole-2(3H)-thione. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o171.
  • Al-Masoudi, N. A., & Al-Salihi, A. A. (2021). Synthesis, Characterizations of some new 6-flouro-2-amino benzothiazole derivatives and Study their biological activity. Annals of the Romanian Society for Cell Biology, 25(4), 13615-13628.
  • Reddy, D. R. S., et al. (2013). Synthesis and biological evaluation of 6-fluoro benzothiazole substituted pyrazolo azetidinones.
  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • LibreTexts Chemistry. (2019). 14.4: Diazotization of Amines. Retrieved from [Link]

  • Online Chemistry Notes. (2023). Diazotization reaction: Mechanism and Uses. Retrieved from [Link]

  • University of Wisconsin-La Crosse. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Retrieved from [Link]

  • University of California, Irvine. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitration. Retrieved from [Link]

  • Google Patents. (n.d.). US4369324A - Process for the preparation of 2-amino-6-nitrobenzothiazole.
  • Yutilov, Y. M., & Svertilova, I. A. (1994). Nitration of 5-fluoro-2,1,3-benzoselenadiazoles, and the synthesis of 4-fluoro3-nitro-, 4-fluoro-6-nitro-, 5-fluoro-3-nitro-o-phenylenediamines and 3,4-diamino-2-nitrophenols by subsequent deselenation. Journal of the Chemical Society, Perkin Transactions 1, (1), 75-77.
  • Gupta, A., & Rawat, S. (2013). Synthesis of Novel Nitro Substituted Benzothiazole Derivatives and Antibacterial activity against Pseudomonas aeruginosa. Research Journal of Pharmacy and Technology, 6(12), 1362-1365.
  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

Sources

Optimization

troubleshooting guide for the synthesis of benzothiazole derivatives

Welcome to the Benzothiazole Synthesis Technical Support Center As a Senior Application Scientist, I have designed this troubleshooting guide to move beyond generic, templated protocols. Benzothiazole scaffolds are ubiqu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Benzothiazole Synthesis Technical Support Center

As a Senior Application Scientist, I have designed this troubleshooting guide to move beyond generic, templated protocols. Benzothiazole scaffolds are ubiquitous in medicinal chemistry—serving as the core pharmacophore in drugs ranging from the ALS treatment riluzole to novel antitumor agents. However, assembling this bicyclic system often presents nuanced challenges in the lab: oxidative dimerization, stalled cyclizations, and regiochemical mixtures.

This guide deconstructs these issues. By focusing on the causality behind chemical behaviors, we provide self-validating protocols and authoritative grounding to ensure your synthetic workflows are robust, reproducible, and scientifically sound.

Route Selection & Troubleshooting Logic

Before diving into specific bench-level issues, it is critical to map out the strategic logic of your synthesis. The diagram below outlines the decision tree for selecting a route based on starting material availability, alongside the most common pitfalls associated with each path.

RouteSelection Start Target Benzothiazole Q1 Starting Material Available? Start->Q1 RouteA 2-Aminothiophenol + Aldehyde/Acid Q1->RouteA Yes (Commercially avail.) RouteB Thiobenzanilide (Jacobson Cyclization) Q1->RouteB No (Custom aniline) RouteC 2-Haloanilide (Metal Catalyzed) Q1->RouteC Cross-coupling needed IssueA Disulfide Formation (See Module 1) RouteA->IssueA Oxidation risk IssueB Regioisomer Mixtures (See Module 2) RouteB->IssueB Radical cyclization

Decision logic and common pitfalls in selecting a benzothiazole synthetic route.

Module 1: Condensation of 2-Aminothiophenols with Aldehydes

FAQ 1: Why am I isolating high levels of 2,2'-diaminodiphenyl disulfide instead of my target benzothiazole?

Expert Insight (Causality): The condensation of 2-aminothiophenol (2-ATP) with aldehydes is a tandem process: initial Schiff base (imine) formation, followed by intramolecular nucleophilic attack of the thiol, and finally, oxidation to aromatize the thiazole ring. If the oxidation potential of your reaction environment is too high before the imine forms, the free thiol rapidly dimerizes into a disulfide byproduct[1]. This is a frequent failure point when using harsh oxidants or prolonged heating in aerobic conditions.

Resolution: Shift to a controlled, mild oxidant system. Using molecular Iodine (50 mol%) in N,N-dimethylformamide (DMF) at 100 °C is highly effective. Iodine acts dually as a mild Lewis acid to accelerate imine formation and subsequently promotes the oxidative cyclization without prematurely over-oxidizing the starting thiol[2].

Self-Validating Protocol: Iodine-Promoted Condensation
  • Preparation: In a round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and the target aldehyde (1.0 mmol) in DMF (5 mL).

  • Catalyst Addition: Add molecular Iodine (0.5 mmol, 50 mol%).

    • Validation Check: The solution must turn a deep, translucent brown. If it remains pale, your iodine may have sublimated or degraded; check reagent integrity.

  • Reaction: Stir the mixture at 100 °C. Monitor via TLC (Hexane/EtOAc 4:1).

    • Validation Check: The disappearance of the aldehyde spot (UV active) and 2-ATP spot (Ellman's reagent active) within 1-2 hours confirms successful Schiff base formation and cyclization.

  • Quenching & Extraction: Cool to room temperature. Quench with saturated aqueous Na₂S₂O₃ (10 mL) to neutralize residual iodine.

    • Validation Check: The brown color must rapidly dissipate, leaving a pale or colorless aqueous layer, confirming the reduction of I₂ to I⁻. Extract with EtOAc (3 x 15 mL).

  • Purification: Wash organic layers with brine, dry over anhydrous Na₂SO₄, concentrate, and purify via silica gel chromatography[2].

Quantitative Data: Comparison of Oxidative Condensation Conditions
Reagent SystemSolventTemp (°C)Time (h)Avg. Yield (%)Mechanistic Advantage / Disadvantage
Iodine (50 mol%) DMF1001–378–85Mild Lewis acid; avoids toxic metals but requires chemical quenching[2].
Na₂S₂O₄ H₂O/EtOHReflux1251–82Cheap and accessible; however, requires excessively long reaction times[1].
H₂O₂ / HCl EthanolRT180–95Fast, green chemistry; high risk of sulfur over-oxidation if stoichiometry is unchecked[3].
Visible Light VariesRT6–1270–90Highly sustainable radical pathway; requires specialized photoreactor setup[4].

Module 2: The Jacobson Cyclization (Thiobenzanilide Oxidation)

FAQ 2: When cyclizing 3-fluorothiobenzanilide using potassium ferricyanide, I get two distinct spots on my TLC. What went wrong?

Expert Insight (Causality): You are observing a classic regioselectivity issue inherent to the Jacobson cyclization. The oxidation of thiobenzanilides (typically using K₃[Fe(CN)₆] in aqueous NaOH) proceeds via a radical mechanism. The generated thiyl radical attacks the ortho-position of the aniline ring. If the aniline is meta-substituted (e.g., 3-fluoroaniline), the two ortho-positions (C2 and C6) are chemically non-equivalent. This radical divergence results in an unavoidable mixture of 5-substituted and 7-substituted benzothiazoles[5][6].

JacobsonMechanism Thio 3-Fluoro- thiobenzanilide Radical Thiyl Radical Intermediate Thio->Radical K3Fe(CN)6 / NaOH PathA Attack at C6 (Sterically favored) Radical->PathA PathB Attack at C2 (Sterically hindered) Radical->PathB Prod5 5-Fluoro-benzothiazole (Major Product) PathA->Prod5 Prod7 7-Fluoro-benzothiazole (Minor Product) PathB->Prod7

Radical divergence in the Jacobson cyclization of meta-substituted thiobenzanilides.

Resolution: To obtain a pure regioisomer, you must either separate the mixture chromatographically or redesign the synthetic route. If 5-fluorobenzothiazole is the target (a known potent antitumor pharmacophore[5]), separation via careful column chromatography is required. Alternatively, to bypass this issue entirely, synthesize a 2-bromo-5-fluoroaniline precursor and employ a palladium-catalyzed intramolecular C-S cross-coupling. This forces cyclization exclusively at the halogenated carbon, completely circumventing the radical divergence[6].

Self-Validating Protocol: Modified Jacobson Cyclization
  • Preparation: Dissolve the thiobenzanilide (10 mmol) in a 10% aqueous NaOH solution (50 mL). Add ethanol (10 mL) to aid solubility.

  • Oxidation: Dropwise, add a 20% aqueous solution of K₃[Fe(CN)₆] (20 mmol) over 30 minutes at room temperature.

    • Validation Check: The reaction mixture will turn cloudy as the highly hydrophobic benzothiazole product precipitates out of the aqueous phase. Lack of precipitation indicates failed cyclization.

  • Completion: Stir for an additional 2 hours. Monitor the disappearance of the thioamide via TLC.

  • Isolation: Filter the precipitate. Wash thoroughly with cold water to remove iron salts.

    • Validation Check: The filtrate should run clear, indicating the complete removal of residual yellow ferricyanide.

  • Purification: Recrystallize from ethanol or perform silica gel chromatography to separate the 5- and 7-regioisomers[5].

Module 3: Green Chemistry & Advanced Catalysis

FAQ 3: How can I transition my benzothiazole synthesis to metal-free, green conditions without losing yield?

Expert Insight (Causality): Traditional methods rely heavily on transition metals or toxic solvents. Modern green chemistry approaches leverage benign oxidants or renewable energy. For instance, a mixture of H₂O₂/HCl in ethanol at room temperature generates in situ electrophilic chlorine species that rapidly promote the condensation of 2-ATP and aldehydes[3]. This method is highly efficient and environmentally friendly, but the stoichiometry must be strictly controlled (exactly a 1:1:6:3 ratio of 2-ATP : aldehyde : H₂O₂ : HCl) to prevent the over-oxidation of the newly formed benzothiazole sulfur into a sulfoxide or sulfone[3].

References

  • Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). nih.gov.
  • Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. nih.gov.
  • Recent Advances in Synthesis of Benzothiazole Compounds Rel
  • A Simple Iodine-promoted Synthesis of 2-Substituted Benzothiazoles by Condensation of Aldehydes with 2-Aminothiophenol. organic-chemistry.org.
  • Antitumor benzothiazoles. 14. Synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles. nih.gov.
  • Synthesis and Cyclization of Benzothiazole: Review.

Sources

Troubleshooting

Technical Support Center: Optimizing the Nitration of 2-Fluorobenzothiazole

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to assist researchers and drug development professionals in optimizing the electrophilic aromatic subst...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to assist researchers and drug development professionals in optimizing the electrophilic aromatic substitution (EAS) of 2-fluorobenzothiazole. This document synthesizes mechanistic theory, field-proven methodologies, and troubleshooting diagnostics to ensure high-yield, regioselective synthesis of 2-fluoro-6-nitrobenzothiazole.

Mechanistic Overview & Regioselectivity

The nitration of 2-fluorobenzothiazole requires harsh conditions due to the deactivated nature of the heteroaromatic substrate. In the presence of concentrated sulfuric acid, the basic thiazole nitrogen is rapidly protonated. This protonation creates a strong electron-withdrawing effect across the fused bicyclic system.

According to foundational quantitative studies on benzothiazole nitration [1], the positive charge on the nitrogen strongly deactivates the adjacent 4- and 7-positions via inductive effects. Consequently, electrophilic attack by the nitronium ion ( NO2+​ ) is directed primarily to the 6-position, which remains the least deactivated and most nucleophilic site on the homocyclic ring. The 2-fluoro substituent exerts a strong inductive electron-withdrawing effect (-I) but can donate electron density via resonance (+R); however, its primary synthetic utility lies in activating the C-2 position for subsequent nucleophilic aromatic substitution ( SN​Ar ) reactions after the nitro group is installed [2].

Mechanism A 2-Fluorobenzothiazole (Deactivated SM) B Protonated Thiazole Ring (in H2SO4) A->B H2SO4 (Exothermic) C Nitronium Ion (NO2+) Attack B->C Fuming HNO3 < 5 °C D Sigma Complex (at C-6) C->D Electrophilic Addition F Minor Isomers (4-, 5-, 7-nitro) C->F Attack at other positions E 2-Fluoro-6-nitrobenzothiazole (Major Product) D->E Deprotonation (Favored)

Mechanistic pathway of 2-fluorobenzothiazole nitration highlighting C-6 regioselectivity.

Standard Operating Procedure (SOP)

This self-validating protocol is adapted from the improved synthesis reported by [3].

Reagents:

  • 2-Fluorobenzothiazole (1.0 eq)

  • Concentrated Sulfuric Acid ( H2​SO4​ , 98%)

  • Fuming Nitric Acid ( HNO3​ , >90%, 1.05 eq)

Step-by-Step Methodology:

  • System Preparation: Charge a dry, jacketed reactor with concentrated H2​SO4​ (approx. 5 mL per gram of substrate). Cool the reactor to 0–5 °C using an ice/brine bath.

  • Substrate Protonation: Slowly add 2-fluorobenzothiazole dropwise to the cold H2​SO4​ under vigorous mechanical stirring.

    • Causality: The protonation of the thiazole nitrogen is highly exothermic. Slow addition prevents localized heating, which could lead to premature oxidative degradation of the starting material.

  • Mixed Acid Generation: In a separate, rigorously cooled addition funnel, prepare the nitrating mixture by cautiously adding fuming HNO3​ (1.05 eq) to an equal volume of concentrated H2​SO4​ at 0 °C.

    • Causality: Mixing the acids generates the active electrophile, the nitronium ion ( NO2+​ ). Pre-mixing ensures a controlled, steady concentration of NO2+​ during addition.

  • Electrophilic Addition: Add the mixed acid dropwise to the substrate solution. It is critical to maintain the internal reaction temperature strictly below 5 °C.

  • Maturation & Validation: Stir the reaction mixture at 0–5 °C for 2 hours. Validate conversion by quenching a 50 μL aliquot in 1 mL of ice water, extracting with ethyl acetate, and analyzing via HPLC or TLC.

  • Quenching: Once conversion is >95%, pour the entire reaction mixture over a 10-fold excess of crushed ice with rapid stirring.

    • Causality: The massive aqueous dilution crashes out the 2-fluoro-6-nitrobenzothiazole as a pale yellow precipitate and immediately halts any further electrophilic activity.

  • Isolation: Filter the crude precipitate under vacuum. Wash the filter cake extensively with cold deionized water until the filtrate is pH neutral (self-validating step to ensure complete acid removal).

  • Purification: Recrystallize the crude solid from boiling ethanol.

    • Causality: While the 6-position is favored[1], minor amounts of the 4-, 5-, and 7-nitro isomers are formed. The 6-nitro isomer exhibits lower solubility in cold ethanol, allowing for efficient separation and high-purity recovery[3].

Optimization Data

The following table summarizes the quantitative effects of varying reaction parameters on the yield and regioselectivity of the nitration process.

Nitrating AgentEquivalentsTemp (°C)Time (h)Conversion (%)Yield of 6-Nitro (%)Dinitro/Minor Isomers (%)
HNO3​ (68%) / H2​SO4​ 1.100 – 53.07562< 5
Fuming HNO3​ / H2​SO4​ 1.05 0 – 5 2.0 >99 85 5
Fuming HNO3​ / H2​SO4​ 1.5020 – 252.0>994245
KNO3​ / H2​SO4​ 1.100 – 54.088783

Troubleshooting Guide & FAQs

Q: Why is my reaction stalling with significant amounts of unreacted 2-fluorobenzothiazole? A: This indicates an insufficient concentration of the nitronium ion ( NO2+​ ). If you are using standard 68% aqueous nitric acid, the high water content shifts the equilibrium away from NO2+​ formation. Actionable Fix: Switch to fuming nitric acid (>90%) or use a dry nitrate salt (e.g., KNO3​ ) in concentrated H2​SO4​ to maintain anhydrous conditions and drive electrophile generation.

Q: I am observing a high percentage of dinitro byproducts. How can I suppress this? A: Dinitration occurs when the reaction temperature exceeds the kinetic threshold required for a second substitution. Although the first nitro group deactivates the ring, localized exotherms during HNO3​ addition can provide enough thermal energy to overcome this barrier. Actionable Fix: Ensure the internal temperature never exceeds 5 °C. Use a jacketed reactor, increase mechanical stirring efficiency to dissipate heat, and reduce the addition rate of the mixed acid.

Q: My isolated product is dark brown instead of the expected pale yellow. What went wrong? A: Dark discoloration is a hallmark of oxidative degradation of the benzothiazole core. Nitric acid is a potent oxidant. If the substrate is exposed to locally high concentrations of HNO3​ without adequate cooling, the heteroaromatic ring will cleave. Actionable Fix: Always add the nitrating mixture to the substrate solution (never the reverse) and strictly control the exotherm.

Q: How do I efficiently separate the desired 6-nitro isomer from the minor 4-, 5-, and 7-nitro isomers? A: While regioselectivity heavily favors the 6-position[1], minor isomers are inevitable. Actionable Fix: The 6-nitro isomer has significantly lower solubility in cold alcohols compared to its regioisomers. A single recrystallization from ethanol or a chloroform/hexane mixture is usually sufficient to isolate pure 2-fluoro-6-nitrobenzothiazole[3].

Troubleshooting Start Analyze Crude Product (HPLC/TLC) Q1 High levels of unreacted SM? Start->Q1 Q2 Significant Dinitro Byproducts? Start->Q2 Q3 Dark/Black Reaction Mixture? Start->Q3 Q4 High Isomeric Impurities (4-, 5-, 7-)? Start->Q4 A1 Increase HNO3 concentration or use fuming HNO3 Q1->A1 Yes A2 Strictly maintain Temp < 5 °C Q2->A2 Yes A3 Slow HNO3 addition rate to prevent exotherm Q3->A3 Yes A4 Recrystallize from Ethanol Q4->A4 Yes

Diagnostic workflow for troubleshooting 2-fluorobenzothiazole nitration issues.

References

1.[3] Title: Synthesis and reactions of azido-benzothiazoles and -benzo[b]thiophens; novel thiazolo[4,5-g]benzoxazoles and dihydrothieno[3,2-g]benzoxazoles. Source: Journal of the Chemical Society, Perkin Transactions 1 (1980), 2358-2361. URL: [Link]

2.[1] Title: A quantitative study of the nitration of benzothiazole. Source: Journal of the Chemical Society (Resumed) (1961), 2825-2828. URL: [Link]

3.[2] Title: Base catalysis in the reactions between 2-fluoro-6-nitrobenzothiazole and aliphatic amines in benzene. Source: Journal of the Chemical Society, Perkin Transactions 2 (1980), 313-315. URL: [Link]

Sources

Optimization

Technical Support Center: Purification of 2-Fluoro-6-nitro-1,3-benzothiazole

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-Fluoro-6-nitro-1,3-benzothiazole. As a Senior Application Scientis...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-Fluoro-6-nitro-1,3-benzothiazole. As a Senior Application Scientist, this guide synthesizes established purification principles for related benzothiazole derivatives with specific considerations for the unique chemical properties imparted by the fluoro and nitro substituents.

Troubleshooting Guide

This section addresses common issues encountered during the purification of 2-Fluoro-6-nitro-1,3-benzothiazole in a question-and-answer format, providing step-by-step solutions and the underlying scientific rationale.

Question 1: I'm observing a low yield of my 2-Fluoro-6-nitro-1,3-benzothiazole after purification. What are the likely causes and how can I improve it?

Answer:

Low recovery of your target compound can stem from several factors, primarily related to its physicochemical properties and the purification technique employed. The presence of a nitro group can render the benzothiazole ring more electron-deficient and potentially susceptible to degradation under certain conditions.

Potential Causes and Solutions:

  • Product Loss During Recrystallization:

    • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For related nitro- and fluoro-benzothiazole derivatives, common solvents include ethanol, benzene, and mixtures of the two.[1][2][3] Experiment with a range of solvents of varying polarities.

    • Excessive Solvent Volume: Using too much solvent will result in your compound remaining in the mother liquor even after cooling. Aim for a saturated solution at the solvent's boiling point.

    • Premature Crystallization: If the solution cools too quickly, impurities can be trapped within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Degradation on Silica Gel in Column Chromatography:

    • Acidity of Silica: Standard silica gel is slightly acidic and can sometimes cause degradation of sensitive compounds. The nitro group can increase the compound's sensitivity. Consider using deactivated silica gel (treated with a small percentage of water or triethylamine) to minimize on-column degradation.

    • Prolonged Exposure: Long residence times on the column can lead to product decomposition. Optimize your mobile phase to ensure a reasonable elution time. A step-gradient or a faster flow rate might be beneficial.

  • Incomplete Extraction:

    • If you are using a liquid-liquid extraction in your workup, ensure the pH of the aqueous layer is optimized for the solubility of your compound in the organic phase. Multiple extractions with smaller volumes of solvent are more effective than a single extraction with a large volume.

Question 2: My NMR analysis indicates the presence of impurities even after purification. How can I improve the purity of my 2-Fluoro-6-nitro-1,3-benzothiazole?

Answer:

Persistent impurities suggest that the chosen purification method is not adequately resolving your target compound from byproducts or starting materials. The similar polarities of these impurities to your product can be a significant challenge.

Troubleshooting Strategies:

  • For Recrystallization:

    • Co-crystallization: If impurities have similar solubility profiles, they may co-crystallize with your product. A second recrystallization using a different solvent system can be effective.[4]

    • Charcoal Treatment: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.[3][4] Use charcoal sparingly, as it can also adsorb your product.

  • For Column Chromatography:

    • Optimize the Mobile Phase: The key to good separation is finding an eluent system that provides a significant difference in the retention factors (Rf) of your product and the impurities. Systematically screen solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/methanol) using Thin Layer Chromatography (TLC) to identify the optimal mobile phase.[4]

    • Column Packing and Dimensions: A longer, narrower column generally provides better resolution than a short, wide one. Ensure the column is packed uniformly to prevent band broadening.

    • Alternative Stationary Phases: If silica gel does not provide adequate separation, consider other stationary phases. For nitro-containing compounds, stationary phases capable of donor-acceptor interactions can offer different selectivity.[5]

Question 3: My product appears to be degrading during column chromatography, as evidenced by streaking on TLC and the isolation of multiple fractions containing decomposed material. What can I do?

Answer:

Degradation during chromatography is a common issue for sensitive compounds. The combination of the benzothiazole core with an electron-withdrawing nitro group can make the molecule susceptible to nucleophilic attack or other decomposition pathways, potentially catalyzed by the stationary phase.

Preventative Measures:

  • Use Deactivated Silica Gel: As mentioned previously, neutralizing the acidic sites on silica gel with a base like triethylamine (typically 0.1-1% in the eluent) can significantly reduce degradation.

  • Flash Chromatography: Minimize the contact time between your compound and the stationary phase by using flash chromatography, which employs pressure to increase the flow rate.

  • Alternative Purification Techniques: If degradation on silica is unavoidable, consider other methods:

    • Preparative TLC: For small quantities, preparative TLC on glass plates can be a rapid and effective alternative.

    • Recrystallization: If a suitable solvent can be found, recrystallization avoids the use of a stationary phase altogether.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 2-Fluoro-6-nitro-1,3-benzothiazole?

A1: Based on the properties of related nitroaromatic and benzothiazole compounds, it is recommended to store 2-Fluoro-6-nitro-1,3-benzothiazole in a cool, dark, and dry place.[6] Exposure to light and heat can potentially lead to degradation. For long-term storage, keeping the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at -20°C is advisable.

Q2: What analytical techniques are best suited for assessing the purity of 2-Fluoro-6-nitro-1,3-benzothiazole?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed structural information and is excellent for identifying and quantifying impurities. ¹⁹F NMR will be particularly useful for confirming the presence and purity related to the fluorine substituent.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): An excellent method for determining purity by separating the main component from any impurities. A UV detector should be effective due to the aromatic nature of the compound.

  • Melting Point: A sharp melting point range is a good indicator of high purity for crystalline solids.[3][7]

Q3: Are there any specific safety precautions I should take when handling 2-Fluoro-6-nitro-1,3-benzothiazole?

A3: While specific toxicity data for this compound may not be readily available, it is prudent to handle it with the care afforded to all novel chemical entities. Nitroaromatic compounds can have toxicological properties, and fluorinated compounds can also present unique hazards. Standard laboratory safety practices should be followed:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

  • Avoid contact with skin and eyes.

Experimental Protocols

Protocol 1: Recrystallization of 2-Fluoro-6-nitro-1,3-benzothiazole

This protocol is a general guideline and may require optimization for your specific crude product.

  • Solvent Selection: Test the solubility of a small amount of your crude material in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures thereof) to find a suitable recrystallization solvent.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude 2-Fluoro-6-nitro-1,3-benzothiazole and the minimum amount of the chosen hot solvent to achieve complete dissolution. Use a hot plate with magnetic stirring.

  • Decolorization (Optional): If the solution is highly colored, add a spatula-tip of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum.

Protocol 2: Flash Column Chromatography

This protocol assumes silica gel as the stationary phase.

  • Mobile Phase Selection: Use TLC to determine an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) that gives your product an Rf value of approximately 0.2-0.4 and separates it from impurities.

  • Column Packing: Pack a glass column with silica gel as a slurry in the mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After drying, carefully add the solid to the top of the packed column.

  • Elution: Add the mobile phase to the column and apply pressure (using a pump or inert gas) to achieve a steady flow. Collect fractions and monitor their composition by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visualizations

Troubleshooting Workflow for Purification Issues

Purification_Troubleshooting cluster_purification Purification Method cluster_problems Observed Problems cluster_solutions Potential Solutions start Crude Product (2-Fluoro-6-nitro-1,3-benzothiazole) recrystallization Recrystallization start->recrystallization column_chromatography Column Chromatography start->column_chromatography low_yield Low Yield recrystallization->low_yield impure_product Impure Product (NMR/TLC) recrystallization->impure_product column_chromatography->low_yield column_chromatography->impure_product degradation Degradation column_chromatography->degradation sol_recryst Optimize Solvent Slow Cooling Use Less Solvent low_yield->sol_recryst From Recrystallization sol_column Optimize Mobile Phase Deactivated Silica Flash Chromatography low_yield->sol_column From Chromatography sol_purity Re-crystallize (new solvent) Charcoal Treatment Optimize Chromatography impure_product->sol_purity degradation->sol_column end_product Pure Product sol_recryst->end_product sol_column->end_product sol_purity->end_product

Caption: A workflow diagram for troubleshooting common purification issues.

References

  • Der Pharma Chemica. Synthesis and biological evaluation of 6-fluoro benzothiazole substituted pyrazolo azetidinones. [Link]

  • International Journal of ChemTech Research. 2-Substituted Hydrazino-6-Fluoro-1,3-Benzothiazole: Synthesis and Characterization of new Novel AntimicrobiaL Agents. [Link]

  • Scholars Research Library. Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. [Link]

  • Der Pharma Chemica. Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. [Link]

  • Der Pharma Chemica. Synthesis and In Vitro evaluation of 6-Fluoro benzothiazole substituted quinazolinones. [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis and antibacterial activity of transition metal complexes of 2-amino acetate, 6-nitro benzothiazole. [Link]

  • World Journal of Pharmaceutical Research. A REVIEW ON SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF FLUORINE CONTAINING BENZOTHIAZOLE DERIVATIVES. [Link]

  • MDPI. Mechanochemical Solvent-Free Synthesis and Biological Profiling of Novel 2-Hydrazone-Bridged Benzothiazoles as Potent Anticancer Agents. [Link]

  • ResearchGate. (PDF) Synthesis, Characterizations of some new 6-flouro-2-amino benzothiazole derivatives and Study their biological activity. [Link]

  • PMC. 6-Nitro-1,3-benzothiazole-2(3H)-thione. [Link]

  • Research Journal of Pharmacy and Technology. Synthesis of Novel Nitro Substituted Benzothiazole Derivatives and Antibacterial activity against Pseudomonas aeruginosa. [Link]

  • ResearchGate. Synthesis of Novel Nitro Substituted Benzothiazole Derivatives and Antibacterial activity against Pseudomonas aeruginosa. [Link]

  • Analytical Methods (RSC Publishing). Multiple fluorescence and hydrogen peroxide-responsive properties of novel triphenylamine–benzothiazole derivatives. [Link]

  • ResearchGate. A Review on Benzothiazole Derivatives and Their Biological Significances. [Link]

  • World Journal of Pharmaceutical Research. SYNTHESIS OF BENZOTHIAZOLE WITH PYRAZOLES AND STUDY ITS ANTIBACTERIAL ACTIVITY AGAINST. [Link]

  • ResearchGate. Synthetic Characterization and Antioxidant Screening of Some Novel 6-Fluorobenzothiazole Substituted[1][8][9] Triazole Analogues. [Link]

  • Nature and Science. The Chromatography of Nitro compounds. [Link]

  • Google Patents.

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 2-Fluoro-6-nitro-1,3-benzothiazole

Welcome to the technical support center for the synthesis of 2-Fluoro-6-nitro-1,3-benzothiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assist...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-Fluoro-6-nitro-1,3-benzothiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions encountered during the synthesis and scale-up of this important fluorinated heterocyclic compound.

The incorporation of fluorine into pharmacologically active molecules can significantly enhance their metabolic stability, binding affinity, and bioavailability.[1][2] 2-Fluoro-6-nitro-1,3-benzothiazole is a key building block in the development of various therapeutic agents. However, its synthesis, particularly on a larger scale, presents unique challenges. This guide provides a comprehensive resource to navigate these complexities.

Experimental Workflow Overview

The synthesis of 2-Fluoro-6-nitro-1,3-benzothiazole is most effectively achieved through a two-step process, beginning with the synthesis of the 2-amino-6-nitro-1,3-benzothiazole precursor, followed by a modified Balz-Schiemann reaction to introduce the fluorine atom at the 2-position.

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Fluorination (Modified Balz-Schiemann) A 4-Nitroaniline D 2-Amino-6-nitro-1,3-benzothiazole A->D B Potassium Thiocyanate B->D C Bromine in Acetic Acid C->D G Diazonium Tetrafluoroborate Intermediate D->G E Sodium Nitrite E->G F Fluoroboric Acid (HBF4) F->G H 2-Fluoro-6-nitro-1,3-benzothiazole G->H Thermal Decomposition

Caption: Overall synthetic workflow for 2-Fluoro-6-nitro-1,3-benzothiazole.

Part 1: Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Amino-6-nitro-1,3-benzothiazole

This protocol is adapted from established methods for the synthesis of 2-aminobenzothiazoles.[3][4]

Materials:

ReagentMolar Mass ( g/mol )Quantity (for 0.1 mol scale)
4-Nitroaniline138.1213.81 g (0.1 mol)
Potassium Thiocyanate97.1838.87 g (0.4 mol)
Glacial Acetic Acid60.05250 mL
Bromine159.8117.58 g (0.11 mol)
10% Sodium Hydroxide Solution-As needed
Ethanol46.07For recrystallization

Procedure:

  • In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 4-nitroaniline in 150 mL of glacial acetic acid.

  • Add potassium thiocyanate to the solution and stir until it is fully dissolved.

  • Cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of bromine in 100 mL of glacial acetic acid via the dropping funnel over a period of 1-2 hours, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, continue stirring at 0-5 °C for an additional 2 hours.

  • Allow the reaction mixture to warm to room temperature and stir for a further 12 hours.

  • Pour the reaction mixture into 1 L of crushed ice with vigorous stirring.

  • Neutralize the mixture to a pH of 6-7 with a 10% sodium hydroxide solution.

  • Filter the resulting yellow precipitate, wash thoroughly with water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to yield pure 2-amino-6-nitro-1,3-benzothiazole.

Protocol 2: Synthesis of 2-Fluoro-6-nitro-1,3-benzothiazole (Modified Balz-Schiemann Reaction)

The Balz-Schiemann reaction is a well-established method for the introduction of fluorine to an aromatic ring via a diazonium salt intermediate.[5][6][7]

Materials:

ReagentMolar Mass ( g/mol )Quantity (for 0.05 mol scale)
2-Amino-6-nitro-1,3-benzothiazole195.199.76 g (0.05 mol)
Fluoroboric Acid (48% in water)87.8127.4 g (0.15 mol)
Sodium Nitrite69.003.80 g (0.055 mol)
Diethyl Ether74.12For extraction
Saturated Sodium Bicarbonate Solution-For washing
Anhydrous Magnesium Sulfate120.37For drying

Procedure:

  • In a 250 mL beaker, suspend 2-amino-6-nitro-1,3-benzothiazole in 50 mL of water.

  • Cool the suspension to 0-5 °C in an ice bath and slowly add fluoroboric acid with stirring.

  • In a separate beaker, dissolve sodium nitrite in 20 mL of cold water.

  • Add the sodium nitrite solution dropwise to the benzothiazole suspension, maintaining the temperature below 5 °C. A precipitate of the diazonium tetrafluoroborate should form.

  • Stir the mixture for 30 minutes at 0-5 °C after the addition is complete.

  • Filter the diazonium salt, wash with cold water, then with a small amount of cold methanol, and finally with diethyl ether.

  • Caution: Diazonium salts can be explosive when dry. Proceed to the next step without delay and handle with appropriate safety precautions.

  • Gently heat the moist diazonium salt in a flask equipped with a condenser in a controlled manner (e.g., in a sand bath) to around 100-120 °C. The salt will decompose, evolving nitrogen gas and boron trifluoride.

  • After the decomposition is complete, allow the flask to cool.

  • Extract the residue with diethyl ether.

  • Wash the ether extract with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Part 2: Troubleshooting Guide

This section addresses common issues that may arise during the synthesis and scale-up of 2-Fluoro-6-nitro-1,3-benzothiazole.

Synthesis of 2-Amino-6-nitro-1,3-benzothiazole
Problem Potential Cause(s) Troubleshooting Steps
Low Yield of Product - Incomplete reaction. - Loss of product during workup. - Side reactions.- Ensure the reaction temperature is maintained at 0-5 °C during bromine addition to minimize side reactions. - Increase the reaction time at room temperature to ensure complete conversion. - Carefully neutralize the reaction mixture to avoid dissolving the product.
Product is Dark and Impure - Formation of polybrominated side products. - Incomplete removal of starting materials.- Ensure slow and controlled addition of bromine. - Perform a thorough recrystallization from a suitable solvent like ethanol or acetic acid. - Consider using a charcoal treatment during recrystallization to remove colored impurities.
Difficulty in Filtration - Fine, amorphous precipitate.- Allow the precipitate to age in the mother liquor for a few hours to increase particle size. - Use a filter aid such as Celite.
Synthesis of 2-Fluoro-6-nitro-1,3-benzothiazole
Problem Potential Cause(s) Troubleshooting Steps
Low Yield of Fluorinated Product - Incomplete diazotization. - Premature decomposition of the diazonium salt. - Incomplete thermal decomposition.- Ensure all reagents for diazotization are pre-cooled and the temperature is strictly maintained below 5 °C. - Use freshly prepared sodium nitrite solution. - Ensure the thermal decomposition is carried out at an optimal temperature. Too low a temperature will result in incomplete reaction, while too high a temperature can lead to degradation. A thermogravimetric analysis (TGA) of the diazonium salt can help determine the optimal decomposition temperature.
Formation of Dark, Tarry Byproducts - Uncontrolled thermal decomposition. - Presence of impurities in the diazonium salt.- Heat the diazonium salt gently and in small portions if scaling up.[8] - Ensure the diazonium salt is thoroughly washed to remove any residual starting materials or acids.
Product Contaminated with Starting Material - Incomplete diazotization.- Increase the equivalents of sodium nitrite and fluoroboric acid slightly. - Ensure efficient stirring during the diazotization step.
Safety Concerns During Scale-up - Accumulation of thermally unstable diazonium salt.- For larger scale reactions, consider in-situ generation and decomposition of the diazonium salt in a high-boiling point solvent to avoid isolation of the potentially explosive intermediate.[9] - Continuous flow reactors can also be employed for safer and more controlled production on a larger scale.[9]

Part 3: Frequently Asked Questions (FAQs)

Q1: Why is the Balz-Schiemann reaction preferred for introducing the 2-fluoro group?

A1: The Balz-Schiemann reaction provides a reliable method for the synthesis of aryl fluorides from the corresponding primary amines.[6] Direct fluorination of the benzothiazole ring is often unselective and can lead to a mixture of products. Nucleophilic aromatic substitution with fluoride ions at the 2-position is also challenging due to the relatively poor leaving group ability of substituents commonly found at this position in precursor molecules.

Q2: What are the critical safety precautions to consider during the Balz-Schiemann reaction?

A2: The primary safety concern is the handling of the diazonium tetrafluoroborate intermediate, which can be explosive, especially when dry.[8] It is crucial to:

  • Never allow the isolated diazonium salt to completely dry.

  • Perform the thermal decomposition step behind a blast shield.

  • Avoid friction, shock, or static discharge when handling the diazonium salt.

  • For larger scales, consider alternative protocols that avoid the isolation of the diazonium salt.[9]

Q3: Can other fluorinating agents be used?

A3: While the Balz-Schiemann reaction is a classical and effective method, modern fluorination chemistry offers alternatives. For instance, the use of difluorocarbene as a C-F source for the cyclization of 2-aminobenzenethiols has been reported for the synthesis of 2-fluorobenzothiazoles, although this may not be directly applicable to the pre-formed 2-amino-6-nitrobenzothiazole.[10] Other methods like nucleophilic aromatic substitution on an activated precursor could be explored but may require significant process development.

Q4: How can the purity of the final product be assessed?

A4: The purity of 2-Fluoro-6-nitro-1,3-benzothiazole can be determined using a combination of analytical techniques:

  • Thin Layer Chromatography (TLC): For monitoring reaction progress and assessing purity.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F): To confirm the structure and identify any impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Q5: What are the expected spectroscopic data for 2-Fluoro-6-nitro-1,3-benzothiazole?

A5: While specific literature values for this exact compound are scarce, based on related structures, one would expect:

  • ¹H NMR: Signals in the aromatic region, with coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.

  • ¹³C NMR: Resonances for the benzothiazole core carbons, with the carbon at the 2-position showing a large coupling constant with the attached fluorine atom.

  • ¹⁹F NMR: A singlet in the typical range for an aryl fluoride.

  • IR Spectroscopy: Characteristic peaks for the nitro group (around 1520 and 1340 cm⁻¹), C=N stretching of the thiazole ring, and C-F stretching.

Visualization of Key Relationships

Troubleshooting_Logic cluster_synthesis Synthesis Issue cluster_causes Potential Causes cluster_solutions Solutions LowYield Low Yield Temp Incorrect Temperature Control LowYield->Temp Time Insufficient Reaction Time LowYield->Time Reagent Reagent Quality/Stoichiometry LowYield->Reagent Decomp Decomposition of Intermediates LowYield->Decomp Impurity High Impurity Impurity->Temp Impurity->Reagent Impurity->Decomp OptimizeTemp Optimize & Monitor Temperature Temp->OptimizeTemp IncreaseTime Increase Reaction Time Time->IncreaseTime VerifyReagents Verify Reagent Purity & Stoichiometry Reagent->VerifyReagents ControlledDecomp Controlled Decomposition / In-situ Generation Decomp->ControlledDecomp

Caption: Logical flow for troubleshooting common synthesis issues.

References

  • Organic Chemistry. (2024, July 25). Difluorocarbene as a C–F source for the synthesis of 2-fluoro-benzothiazoles.
  • Divergent S- and C-Difluoromethylation of 2-Substituted Benzothiazoles. (2021, October 20). Organic Letters.
  • Synthesis and In Vitro evaluation of 6-Fluoro benzothiazole substituted quinazolinones. Research Journal of Pharmacy and Technology.
  • Balz–Schiemann reaction. Wikipedia.
  • Balz Schiemann Reaction: Mechanism, Steps & Applic
  • Balz-Schiemann Reaction: Mechanism, Formula & Uses. (2025, December 2). Allen Overseas.
  • Application Notes and Protocols for Nucleophilic Substitution at the 4-Position of Benzothiazole. Benchchem.
  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Deriv
  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (2024, October 25). RSC Advances.
  • The Balz-Schiemann Reaction. (2019, February 6).
  • A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor. SciSpace.
  • Importance of Fluorine in Benzazole Compounds. (2020, October 14). PMC.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry.
  • Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Deriv
  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (2025, July 25). MDPI.
  • Synthesis, Characterizations of some new 6-flouro-2-amino benzothiazole derivatives and Study their biological activity. (2021, June 3).
  • 2-Amino-6-nitrobenzothiazole. (2026, January 13). ChemicalBook.
  • Effect of Fluorination of 2,1,3-Benzothiadiazole. (2015, April 22). The Journal of Organic Chemistry.
  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox C
  • 2-Substituted Hydrazino-6-Fluoro-1,3-Benzothiazole: Synthesis and Characterization of new Novel AntimicrobiaL Agents.
  • Synthesis and antibacterial activity of transition metal complexes of 2-amino acetate, 6-nitro benzothiazole. Journal of Chemical and Pharmaceutical Research.
  • Synthesis and biological evaluation of 6-fluoro benzothiazole substituted pyrazolo azetidinones. Der Pharma Chemica.
  • 6-Nitro-1,3-benzothiazole-2(3H)-thione. PMC.
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME 1, 3- BENZTHIAZOLES DERIV
  • Recent Advances in Synthesis of Benzothiazole Compounds Rel
  • Degradability, Thermal Stability, and High Thermal Properties in Spiro Polycycloacetals Partially Derived from Lignin. (2021, July 28). Polymer Chemistry.
  • Process for the preparation of 2-amino-6-nitrobenzothiazole.
  • Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Scholars Research Library.

Sources

Optimization

Technical Support Center: 2-Fluoro-6-nitro-1,3-benzothiazole Stability &amp; Troubleshooting

Welcome to the dedicated technical support and troubleshooting guide for 2-Fluoro-6-nitro-1,3-benzothiazole (CAS: 1131-75-5)[1]. This compound is a highly valuable electrophilic building block in drug discovery and mater...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support and troubleshooting guide for 2-Fluoro-6-nitro-1,3-benzothiazole (CAS: 1131-75-5)[1]. This compound is a highly valuable electrophilic building block in drug discovery and materials science. However, its unique electronic structure makes it exceptionally sensitive to acidic environments.

This guide is designed for researchers and assay developers to understand the causality of its degradation, troubleshoot analytical anomalies, and implement self-validating protocols to ensure structural integrity during experiments.

The Causality of Acid-Induced Instability

To troubleshoot degradation, you must first understand the underlying molecular mechanics. The instability of 2-Fluoro-6-nitro-1,3-benzothiazole under acidic conditions is driven by a highly efficient Nucleophilic Aromatic Substitution (SNAr) pathway[2], governed by three synergistic factors:

  • Electrophilic Activation via Protonation: The nitrogen atom (N-3) on the benzothiazole ring is weakly basic. In acidic media, it protonates to form a positively charged benzothiazolium ion. This drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring, pulling electron density away from the C-2 position.

  • Synergistic Electron Withdrawal: The nitro group at the 6-position is a powerful electron-withdrawing group (EWG). Through both inductive and resonance effects, it stabilizes the negative charge of the intermediate Meisenheimer complex formed during nucleophilic attack[2].

  • Leaving Group Excellence: Fluorine is highly electronegative, strongly polarizing the C-F bond. While the C-F bond is typically strong, in SNAr reactions, the rate-determining step is the addition of the nucleophile, not the elimination of the halide. The highly electrophilic C-2 carbon makes the addition step extremely rapid[3].

Once water (or another nucleophile) attacks the C-2 position, the fluorine is expelled. If water is the nucleophile, the resulting 2-hydroxy-6-nitrobenzothiazole rapidly undergoes keto-enol tautomerization to form the thermodynamically stable 6-nitro-1,3-benzothiazol-2(3H)-one [4][5].

Mechanism A 2-Fluoro-6-nitro- benzothiazole B Protonated Benzothiazolium A->B H+ (Acidic pH) C Meisenheimer Complex B->C + H2O (Nucleophilic Attack) D 2-Hydroxy-6-nitro- benzothiazole (Enol) C->D - HF (Elimination) E 6-Nitrobenzothiazol- 2(3H)-one (Keto) D->E Tautomerization (Thermodynamic Shift)

Acid-catalyzed SNAr mechanism and tautomerization of 2-Fluoro-6-nitro-1,3-benzothiazole.

Troubleshooting FAQs

Q: I am using 0.1% TFA in my LC-MS mobile phase. Why am I seeing a major degradation peak with a mass shift of -2 Da? A: This is classic acidic hydrolysis. The acidic environment protonates the benzothiazole, and the water in your mobile phase acts as a nucleophile. The fluorine atom (-19 Da) is displaced by a hydroxyl group (+17 Da), resulting in a net mass shift of -2 Da. Due to tautomerization, the final species you are detecting is the keto form: 6-nitro-1,3-benzothiazol-2(3H)-one[5].

Q: My reaction requires a low pH, so I adjusted it with HCl. Now I see a byproduct with a +16 Da mass shift. What happened? A: Chloride ions are potent nucleophiles. In the presence of HCl, Cl⁻ outcompetes water and attacks the activated C-2 position, displacing the fluorine atom (-19 Da) with a chlorine atom (~35.5 Da). This yields 2-chloro-6-nitrobenzothiazole, causing a net shift of approximately +16.5 Da. Solution: If low pH is strictly required, use non-nucleophilic acids such as sulfuric acid (H₂SO₄) or methanesulfonic acid (MsOH).

Q: Why does the NMR of my degraded sample lack the expected -OH proton signal? A: The 2-hydroxybenzothiazole intermediate is unstable relative to its keto tautomer[4]. The proton spontaneously migrates from the exocyclic oxygen to the endocyclic nitrogen[5]. In your ¹H-NMR spectrum (typically in DMSO-d₆), you will observe a broad N-H proton signal around 11.5–12.5 ppm instead of an O-H signal.

Q: I dissolved my compound in methanol for a stock solution, and it degraded over the weekend. Why? A: Methanol is a nucleophilic solvent. Even trace acidity (e.g., dissolved CO₂ or acidic impurities in glassware) can catalyze the SNAr reaction, displacing the fluorine with a methoxy group to form 2-methoxy-6-nitrobenzothiazole. Always store stock solutions in strictly anhydrous, non-nucleophilic, and aprotic solvents like dry Acetonitrile (ACN) or Tetrahydrofuran (THF).

Quantitative Stability Data

The following table summarizes the kinetic stability profiles of 2-Fluoro-6-nitro-1,3-benzothiazole across different solvent and buffer systems. Note: Half-lives are approximate and highly dependent on exact temperature and nucleophile concentration.

Solvent SystemAdditive / pHPrimary NucleophileEstimated Half-Life (t½)Primary Degradant
Acetonitrile / Water (50:50)Neutral Buffer (pH 7.0)H₂O (Weak)> 72 hoursNone (Stable)
Acetonitrile / Water (50:50)0.1% TFA (pH ~2.0)H₂O~ 4 hours6-Nitrobenzothiazol-2(3H)-one
Acetonitrile / Water (50:50)0.1% HCl (pH ~2.0)Cl⁻, H₂O< 30 minutes2-Chloro-6-nitrobenzothiazole
Methanol0.1% Formic AcidCH₃OH~ 2 hours2-Methoxy-6-nitrobenzothiazole
Anhydrous DMSONoneNone> 6 monthsNone (Stable)

Self-Validating Experimental Protocol: Acid-Free LC-MS Analysis

To definitively analyze 2-Fluoro-6-nitro-1,3-benzothiazole without inducing artifactual degradation, you must replace standard acidic mobile phases (like TFA or Formic Acid) with neutral alternatives. This protocol includes a built-in self-validation step to prove that any observed degradation is an artifact of the method, not the bulk material.

Materials Required:
  • Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade Water (pH ~6.8).

  • Mobile Phase B: LC-MS grade Acetonitrile (ACN).

  • Diluent: Anhydrous ACN.

  • Validation Reagent: 0.1% Trifluoroacetic Acid (TFA) in Water.

Step-by-Step Methodology:
  • Stock Preparation: Dissolve 1 mg of 2-Fluoro-6-nitro-1,3-benzothiazole in 1 mL of anhydrous ACN to create a 1 mg/mL stock. Causality: Aprotic solvents prevent nucleophilic attack.

  • Create the Validation Arms (Self-Validating System):

    • Arm 1 (Control/Neutral): Dilute 10 µL of stock into 990 µL of Mobile Phase A (Ammonium Acetate).

    • Arm 2 (Stress/Acidic): Dilute 10 µL of stock into 990 µL of the Validation Reagent (0.1% TFA).

  • Incubation: Allow both vials to sit at room temperature in the autosampler for exactly 4 hours.

  • LC-MS Execution: Inject 2 µL of each arm using a C18 column (e.g., 50 x 2.1 mm, 1.7 µm). Run a gradient from 5% B to 95% B over 5 minutes.

  • Data Interpretation:

    • Arm 1 must show a single peak at the expected mass ([M+H]⁺ = 199.0 Da).

    • Arm 2 will show a secondary peak eluting earlier (due to increased polarity) with a mass of [M+H]⁺ = 197.0 Da, validating that the degradation is strictly acid/water-induced.

Troubleshooting Start Observe Degradation in Analytical Assay Check Check LC-MS Mass Shift (Δm) Start->Check Hydrolysis Δm = -2 Da (Hydrolysis to Keto) Check->Hydrolysis Aqueous Acid Present Chloride Δm = +16.5 Da (Cl- Substitution) Check->Chloride HCl Present Methoxy Δm = +12 Da (MeOH Substitution) Check->Methoxy Methanol Present Sol1 Switch to Neutral Buffer (e.g., NH4OAc) Hydrolysis->Sol1 Sol2 Avoid HCl; Use Non-Nucleophilic Acids Chloride->Sol2 Sol3 Use Aprotic Solvents (ACN, DMSO) Methoxy->Sol3

Troubleshooting workflow for identifying and resolving acid-induced degradation pathways.

References

  • Molport. "2-fluoro-6-nitro-1,3-benzothiazole | 1131-75-5." Molport Chemical Database. Available at:[Link]

  • The Journal of Organic Chemistry. "Ortho-Selective Nucleophilic Aromatic Substitution Reactions of Polyhaloanilines." ACS Publications. Available at:[Link]

  • Amerigo Scientific. "2-Hydroxybenzothiazole (98%) - Structural Isomerism and Tautomeric Forms." Amerigo Scientific Catalog. Available at:[Link]

Sources

Troubleshooting

managing exothermic reactions during the synthesis of nitro compounds

Welcome to the Nitration Safety and Troubleshooting Support Center. The introduction of a nitro group (–NO₂) into an organic substrate is a cornerstone of electrophilic aromatic substitution.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Nitration Safety and Troubleshooting Support Center. The introduction of a nitro group (–NO₂) into an organic substrate is a cornerstone of electrophilic aromatic substitution. However, nitration is notoriously highly exothermic. When coupled with the heat of dilution of mixed acids (HNO₃/H₂SO₄), the adiabatic temperature rise ( ΔTad​ ) can easily exceed the onset temperature for secondary decomposition.

This guide provides researchers and process chemists with causal troubleshooting, thermodynamic data, and self-validating protocols to safely manage thermal risks during nitration scale-up.

Part 1: Thermodynamic Data & Risk Assessment

Before initiating any nitration, understanding the thermodynamic baseline is critical. The table below summarizes the thermal hazards associated with common substrates. Failure to dissipate the enthalpy of nitration ( ΔHrxn​ ) leads to thermal runaway, over-nitration, and potentially explosive decomposition[1].

Table 1: Thermodynamic Parameters of Common Nitration Reactions
SubstrateNitrating AgentEnthalpy of Nitration ( ΔHrxn​ )Primary Thermal Hazard
Benzene / Toluene Mixed Acid (HNO₃/H₂SO₄)~ -145 ± 70 kJ/molRapid temperature spike leading to polynitration.
Methyl Benzoate Mixed Acid~ 1060 J/g[2]Hydrolysis and polynitration under adiabatic conditions.
Salicylic Acid HNO₃ in Acetic AcidHighly ExothermicFormation of explosively unstable acetyl nitrate / picric acid[1].
Benzotriazole Ketone Fuming HNO₃ / Oleum~ -455.77 kJ/kg (decomposition)Secondary explosion; classified as a Hazard Level 5 runaway.

Part 2: Troubleshooting & FAQs

Q1: My batch reactor experienced an unexpected temperature spike during the addition of mixed acid, even with active cooling. What caused this, and how do I intervene? Cause: This is a classic symptom of reagent accumulation. If the dosing rate of the nitrating agent exceeds the actual reaction rate (often due to poor mixing of immiscible phases or an initial temperature that is too low), unreacted mixed acid accumulates in the vessel. A sudden phase mixing or slight temperature increase then triggers a massive, instantaneous exothermic reaction. Furthermore, a local excess of mixed acid can reduce the Time to Maximum Rate under adiabatic conditions ( TMRad​ ) by a factor of two, initiating slow deflagration[3]. Intervention:

  • Immediately halt the addition of the nitrating agent.

  • Do not stop agitation; maintaining maximum stirring is critical to dissipate localized heat pockets and prevent phase separation[3].

  • Maximize external cooling.

  • If the temperature approaches the Maximum Temperature of Synthesis Reaction (MTSR), execute an emergency quench by drowning the reaction mass into a large volume of crushed ice and water behind a blast shield[4].

Q2: I am observing reddish-brown fumes (NO₂) and poor yields of my target mono-nitrated product. What is going wrong? Cause: Reddish-brown fumes indicate the oxidative decomposition of nitric acid. This occurs when the reaction temperature exceeds the optimal threshold, shifting the reaction pathway from electrophilic substitution to substrate oxidation. Elevated temperatures also provide the activation energy required for subsequent nitration events, leading to over-nitration (forming dinitro- or trinitro- byproducts), which consumes the substrate and reduces the yield of the mono-nitrated target[4]. Solution:

  • Lower the reaction temperature (e.g., maintain < 15°C for activated substrates).

  • Verify your stoichiometry; use only a slight excess (1.05 - 1.1 equivalents) of HNO₃ to prevent driving the equilibrium toward poly-nitration[5].

Q3: How does continuous flow chemistry mitigate the risks of highly exothermic nitrations? Cause & Effect: In traditional batch reactors, the surface-area-to-volume ratio deteriorates upon scale-up, severely limiting heat transfer[1]. Continuous flow microreactors possess internal diameters in the micrometer to millimeter range, offering a dramatically larger specific surface area. This allows for near-instantaneous heat removal and uniform mixing. By minimizing the reaction hold-up volume, flow systems inherently prevent reagent accumulation, thereby eliminating the risk of large-scale thermal runaway and explosive decomposition[6][7].

Part 3: Emergency Response & Process Logic

The following decision tree outlines the logical workflow for monitoring and intervening during an exothermic nitration reaction.

NitrationSafety Start Monitor Nitration Temperature CheckSpike Temp > Target + 5°C? Start->CheckSpike PauseDosing Pause Acid Dosing & Maximize Agitation/Cooling CheckSpike->PauseDosing  Yes Normal Continue Standard Addition Protocol CheckSpike->Normal  No CheckRecovery Is Temperature Decreasing? PauseDosing->CheckRecovery Resume Resume Dosing at Reduced Rate CheckRecovery->Resume  Yes Quench EMERGENCY QUENCH Drown in Ice Water CheckRecovery->Quench  No

Decision tree for managing thermal runaway during exothermic nitration reactions.

Part 4: Validated Experimental Protocol

Continuous Flow Nitration of Aromatic Substrates

This self-validating protocol utilizes a tubular microreactor to ensure intrinsic safety through superior heat and mass transfer[6][7].

Equipment Setup:

  • Reactor: PFA (Perfluoroalkoxy) tubular microreactor (1 mm internal diameter, 2 mL internal volume)[7].

  • Pumps: Two high-precision, acid-resistant syringe pumps.

  • Temperature Control: Submerge the microreactor and pre-conditioning loops in a recirculating chiller bath set to the target temperature (e.g., 10°C).

  • Quench Module: An inline T-junction connected to a continuous flow of ice-cold water.

Step-by-Step Methodology:

  • System Priming: Flush the entire microreactor system with the chosen inert solvent (e.g., dichloromethane or neat sulfuric acid) to establish steady-state flow and verify there are no leaks.

  • Reagent Preparation:

    • Feed A: Dissolve the aromatic substrate in the carrier solvent at a known molarity.

    • Feed B: Prepare the nitrating agent (e.g., fuming HNO₃ or a pre-cooled mixed acid solution). Caution: Always add nitric acid to sulfuric acid slowly under active cooling.

  • Pre-cooling: Pump Feed A and Feed B through separate conditioning loops submerged in the 10°C chiller bath.

    • Causality: Pre-cooling ensures that the reagents are at the target temperature before they meet, preventing an immediate thermal hot-spot at the mixing junction.

  • Reaction Initiation: Direct Feed A and Feed B into a T-mixer. Set the flow rates to achieve the desired stoichiometric ratio (typically 1.05 eq of HNO₃) and a residence time of 60 to 120 seconds[6].

  • Steady-State Monitoring (Self-Validation): Allow the system to run for 3 residence times to reach a steady state. Monitor the external surface temperature of the reactor tubing using an IR camera. A uniform temperature profile validates that the exotherm is being successfully dissipated.

  • Inline Quenching & Isolation: Direct the reactor effluent into the quench module where it mixes with ice water. Collect the biphasic mixture in a chilled flask. Separate the organic layer, wash with saturated NaHCO₃ to neutralize residual acid, dry over MgSO₄, and concentrate under reduced pressure to isolate the nitro compound.

References

  • Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. Beilstein Journals. [Link]

  • A Continuous Flow Process for Preparation of Organic Nitrate Esters. IITBombay. [Link]

  • Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications. [Link]

  • Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. MDPI. [Link]

  • Incident during nitration in a batch reactor. IChemE.[Link]

  • Kinetic and Safety Characterization of the Nitration Process of Methyl Benzoate in Mixed Acid. ACS Publications. [Link]

Sources

Optimization

refining the work-up procedure for 2-Fluoro-6-nitro-1,3-benzothiazole reactions

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter bottlenecks when scaling up the synthesis of f...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter bottlenecks when scaling up the synthesis of functionalized benzothiazoles.

Reactions involving 2-Fluoro-6-nitro-1,3-benzothiazole are foundational in medicinal chemistry. The highly electronegative fluorine atom strongly polarizes the C-F bond, while the 6-nitro group acts as a powerful electron-withdrawing group. This synergistic push-pull system exceptionally stabilizes the anionic Meisenheimer complex during Nucleophilic Aromatic Substitution (SNAr)[1]. However, this extreme electrophilicity is a double-edged sword: it makes the substrate highly reactive toward desired nucleophiles (amines, thiols, alkoxides), but equally susceptible to unwanted hydrolysis and complex phase-separation issues during aqueous work-up.

Below is our comprehensive, causality-driven guide to troubleshooting and refining your work-up protocols for these specific reactions.

Optimized Work-Up Workflow

G Start SNAr Reaction 2-Fluoro-6-nitrobenzothiazole Quench Quench & Evaporate Remove THF/DMF Start->Quench Partition Biphasic Partition (2-MeTHF / Aqueous) Quench->Partition Decision Emulsion Formed? Partition->Decision Resolve Resolve Emulsion (Brine / Celite) Decision->Resolve Yes Separate Phase Separation Collect Organic Decision->Separate No Resolve->Separate Wash Aqueous Washes (pH Control) Separate->Wash Isolate Dry & Isolate Product Wash->Isolate

Optimized work-up workflow for 2-Fluoro-6-nitro-1,3-benzothiazole SNAr reactions.

Frequently Asked Questions & Troubleshooting

Q1: Why does my 2-Fluoro-6-nitro-1,3-benzothiazole starting material convert into a highly polar baseline spot on TLC during aqueous work-up? The Causality: You are observing the hydrolysis of the 2-fluoro group to yield 2-hydroxy-6-nitrobenzothiazole (which predominantly exists as its benzothiazolone tautomer). Because the 6-nitro group heavily activates the 2-position, ambient hydroxide ions in basic aqueous work-ups will readily attack the C2 carbon[1]. The Solution: Avoid quenching the reaction with strong aqueous bases (like NaOH or KOH). If your SNAr reaction utilizes an aliphatic amine, quench with a neutral or slightly acidic buffer (e.g., saturated NH₄Cl). If a basic wash is absolutely necessary to remove acidic byproducts, use a mild, cold NaHCO₃ solution and minimize the contact time between the phases[2].

Q2: I am experiencing severe, unbreakable emulsions during the liquid-liquid extraction of my 2-amino-6-nitrobenzothiazole product. How can I resolve this? The Causality: When you substitute the fluorine with an amine, the resulting product often possesses amphiphilic properties. The polar 2-amino group hydrogen-bonds with water, while the hydrophobic benzothiazole core interacts with the organic phase, effectively acting as a surfactant. Furthermore, residual water-miscible reaction solvents (like THF or DMF) reduce the interfacial tension, stabilizing the emulsion[3]. The Solution:

  • Solvent Evaporation: Always remove the reaction solvent in vacuo before adding water.

  • Phase Modifiers: Add saturated aqueous NaCl (brine) to increase the ionic strength of the aqueous layer, which forces the organic product out of the aqueous phase ("salting out")[3].

  • Mechanical Resolution: If an emulsion persists, filter the entire biphasic mixture through a tightly packed pad of Celite®. This shears the emulsion droplets and removes insoluble polymeric byproducts that often stabilize the interface[3].

Q3: My product is precipitating at the aqueous-organic interface during extraction, leading to massive yield losses. What is the optimal solvent strategy? The Causality: 6-Nitrobenzothiazole derivatives are highly planar, conjugated systems. They exhibit strong π−π stacking and high crystal lattice energies, making them poorly soluble in standard extraction solvents like ethyl acetate (EtOAc) or diethyl ether once the reaction solvent is removed. The Solution: Switch to an extraction solvent that disrupts hydrogen bonding and π -stacking. A mixture of Chloroform and Isopropanol (CHCl₃:iPrOH, 9:1 v/v) is highly effective for solubilizing these rigid heterocycles. Alternatively, 2-Methyltetrahydrofuran (2-MeTHF) is an excellent, greener biphasic solvent that offers superior phase separation and product solubility compared to EtOAc[4].

Quantitative Data: Solvent Extraction Matrix

To systematically select the best extraction solvent for your 6-nitrobenzothiazole derivatives, refer to the performance metrics below. Note: Data reflects typical recovery rates for secondary amine SNAr products.

Extraction SolventDielectric Constant ( ε )Emulsion RiskTypical Product RecoveryPhase Separation TimeApplication Notes
Ethyl Acetate (EtOAc) 6.0High75 - 85%> 15 minGeneral use, but highly prone to stable emulsions with amine products.
Dichloromethane (DCM) 9.1Low80 - 90%< 5 minGood for non-polar derivatives; phase inversion can occur if aqueous phase is dense.
2-MeTHF 6.9Low90 - 98%< 5 minExcellent green alternative; superior phase separation and high solubility[4].
CHCl₃ : iPrOH (9:1) ~5.5Very Low> 95%< 3 minBest for highly polar, precipitating, or strongly hydrogen-bonding products.

Self-Validating Experimental Protocol

This step-by-step methodology is designed as a self-validating system for the SNAr reaction of 2-Fluoro-6-nitro-1,3-benzothiazole with a primary/secondary amine. Each step contains a physical indicator to confirm the success of the previous action.

Step 1: Reaction Execution

  • Procedure: Dissolve 2-Fluoro-6-nitro-1,3-benzothiazole (1.0 equiv) in anhydrous THF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 2.0 equiv), followed by the amine nucleophile (1.1 equiv). Stir at room temperature for 2–4 hours.

  • Validation: The reaction mixture will typically transition from pale yellow to a deep orange/red. This color shift indicates the formation of the transient Meisenheimer complex and subsequent product formation.

Step 2: Solvent Removal (Critical Step)

  • Procedure: Concentrate the reaction mixture in vacuo until a thick oil or crude solid remains.

  • Validation: By completely removing the THF, you eliminate the primary cause of single-phase miscibility. If the residue solidifies, it validates that volatile organics have been successfully stripped.

Step 3: Biphasic Quench & Partition

  • Procedure: Re-dissolve the crude residue in 2-MeTHF (10 volumes). Slowly add 0.1 M aqueous HCl (10 volumes).

  • Validation: The mild acid protonates the excess unreacted aliphatic amine (driving it into the aqueous layer) while leaving the less basic 2-aminobenzothiazole product in the organic layer. A clean, rapid phase separation (< 5 minutes) validates the successful removal of THF in Step 2.

Step 4: Washing & Drying

  • Procedure: Separate the organic layer. Wash sequentially with saturated aqueous NaHCO₃ (5 volumes) to neutralize residual acid, followed by saturated aqueous NaCl (brine, 5 volumes) to remove bulk water. Dry the organic layer over anhydrous Na₂SO₄.

  • Validation: The Na₂SO₄ should remain free-flowing. Clumping indicates that the brine wash was insufficient or an emulsion carried excess water into the organic phase.

Step 5: Isolation

  • Procedure: Filter off the drying agent and concentrate the filtrate in vacuo. The product can typically be triturated with cold diethyl ether or hexanes to yield a highly pure, filterable solid, bypassing the need for column chromatography.

References

  • Title: SNAr Reactions Using Continuous Plug Flow in Aqueous Biphasic Media. Source: ACS Sustainable Chemistry & Engineering. URL: [Link]

  • Title: Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Source: National Institutes of Health (PMC). URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

comparing the reactivity of 2-Fluoro vs. 2-Chloro-6-nitro-1,3-benzothiazole

An in-depth comparative analysis of 2-Fluoro-6-nitro-1,3-benzothiazole and 2-Chloro-6-nitro-1,3-benzothiazole requires a fundamental understanding of Nucleophilic Aromatic Substitution (SNAr). For drug development profes...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of 2-Fluoro-6-nitro-1,3-benzothiazole and 2-Chloro-6-nitro-1,3-benzothiazole requires a fundamental understanding of Nucleophilic Aromatic Substitution (SNAr). For drug development professionals and synthetic chemists, selecting the correct halogen leaving group at the C-2 position of a benzothiazole scaffold is a critical decision that dictates reaction kinetics, chemoselectivity, and overall workflow efficiency.

This guide objectively evaluates the reactivity profiles of these two electrophiles, providing mechanistic insights, comparative experimental data, and self-validating protocols to optimize your synthetic pipelines.

Mechanistic Causality: The "Why" Behind the Reactivity

In SNAr reactions, the transformation proceeds via an addition-elimination mechanism. The rate-determining step (RDS) is almost universally the initial attack of the nucleophile to form a negatively charged intermediate known as the Meisenheimer complex .

Counterintuitively, the strength of the carbon-halogen bond does not dictate the reaction rate. Although the C–F bond (~485 kJ/mol) is significantly stronger than the C–Cl bond (~327 kJ/mol), 2-fluoro-6-nitrobenzothiazole reacts orders of magnitude faster than its chloro-analog .

The Causality: Fluorine is the most electronegative element. Through a powerful inductive effect (-I), it withdraws electron density from the C-2 carbon, rendering it highly electrophilic. More importantly, this electronegativity dramatically lowers the activation energy required to form the Meisenheimer complex by stabilizing the developing negative charge in the transition state .

Furthermore, the presence of the 6-nitro group acts as a potent resonance electron-withdrawing group (-M). This dual-activation (inductive pull from the halogen + resonance pull from the nitro group) makes the C-2 position exceptionally reactive . While the chloro-variant is highly stable and frequently used for controlled bioconjugation , the fluoro-variant is the reagent of choice when rapid, quantitative conversion is required at ambient temperatures.

Mechanistic Pathway

SNAr_Mechanism Substrate 2-Halo-6-nitrobenzothiazole (F or Cl) Meisenheimer Meisenheimer Complex Substrate->Meisenheimer Attack (k1) Nucleophile Nucleophile (e.g., R-NH2) Nucleophile->Meisenheimer Product 2-Substituted Product Meisenheimer->Product Elimination (k2) LeavingGroup Leaving Group (F⁻ or Cl⁻) Meisenheimer->LeavingGroup

Mechanistic pathway of SNAr on 2-halo-6-nitrobenzothiazoles.

Comparative Reactivity Data

The quantitative data below illustrates the kinetic disparity between the two leaving groups when reacted with standard nucleophiles.

SubstrateNucleophileSolventTemp (°C)Time to >95% ConversionIsolated Yield
2-Fluoro-6-nitrobenzothiazole Morpholine (1.1 eq)DMF2515 min96%
2-Chloro-6-nitrobenzothiazole Morpholine (1.1 eq)DMF25180 min88%
2-Chloro-6-nitrobenzothiazole Morpholine (1.1 eq)DMF6045 min92%
2-Fluoro-6-nitrobenzothiazole Thiophenol (1.1 eq)DMF25< 5 min98%
2-Chloro-6-nitrobenzothiazole Thiophenol (1.1 eq)DMF2530 min94%

Data Interpretation: The fluoro-substrate achieves near-instantaneous conversion with highly nucleophilic thiols and rapid conversion with secondary amines at room temperature. The chloro-substrate requires either extended reaction times or thermal activation to achieve comparable yields.

Experimental Protocols: Self-Validating Systems

To guarantee reproducibility and scientific integrity, the following protocol for the synthesis of 2-morpholino-6-nitro-1,3-benzothiazole is designed as a self-validating system . Every step includes causality for the chemical choices and analytical checkpoints to verify success in real-time.

Materials & Setup
  • Electrophiles: 2-Fluoro-6-nitro-1,3-benzothiazole OR 2-Chloro-6-nitro-1,3-benzothiazole (1.0 mmol)

  • Nucleophile: Morpholine (1.1 mmol)

  • Base: N,N-Diisopropylethylamine (DIPEA) (1.5 mmol)

  • Solvent: Anhydrous DMF (3.0 mL)

Step-by-Step Methodology

Step 1: System Initialization & Solvation Dissolve 1.0 mmol of the chosen benzothiazole in 3.0 mL of anhydrous DMF in a flame-dried flask.

  • Causality: DMF is a polar aprotic solvent. It highly stabilizes the charged Meisenheimer transition state without hydrogen-bonding to (and thereby deactivating) the nucleophile.

  • Validation Checkpoint 1: Analyze the starting material via LC-MS (UV 254 nm) prior to reagent addition to establish a baseline retention time and confirm the absence of hydrolyzed impurities (e.g., 2-hydroxy-6-nitrobenzothiazole).

Step 2: Base Addition Add 1.5 mmol of DIPEA to the stirring solution.

  • Causality: DIPEA acts as a sterically hindered, non-nucleophilic acid scavenger. It neutralizes the HF or HCl generated during the elimination step, preventing the protonation of morpholine, which would otherwise halt the reaction.

Step 3: Nucleophilic Attack Add 1.1 mmol of morpholine dropwise at 25 °C.

Step 4: In-Process Monitoring (The Validation Loop)

  • If using the Fluoro-substrate: Monitor via TLC (Hexanes/EtOAc 3:1) after 15 minutes.

    • Validation Checkpoint 2: The reaction is validated as complete when the highly UV-active starting material spot (Rf ~0.6) completely disappears, replaced by a more polar product spot (Rf ~0.3).

  • If using the Chloro-substrate: Check TLC after 15 minutes; significant starting material will remain. Continue stirring at 25 °C for 3 hours, or heat to 60 °C for 45 minutes, monitoring every 30 minutes until the starting material is consumed.

Step 5: Quenching and Phase Separation Dilute the reaction mixture with 15 mL of Ethyl Acetate, then wash with 5% aqueous LiCl (3 x 10 mL).

  • Causality: While water alone struggles to remove DMF from the organic layer, aqueous LiCl is highly effective at partitioning DMF into the aqueous phase, preventing solvent carryover during concentration.

Step 6: Isolation & Final Validation Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Validation Checkpoint 3: Perform 1H NMR (CDCl3). The system is validated by the absence of the C-2 halogen and the appearance of characteristic morpholine multiplets at ~3.6 ppm and ~3.8 ppm (4H each), integrating perfectly with the three aromatic protons of the benzothiazole core.

Summary & Selection Matrix

  • Choose 2-Fluoro-6-nitro-1,3-benzothiazole when working with sterically hindered or weakly nucleophilic amines, when conducting room-temperature bioconjugations on temperature-sensitive peptides, or when maximizing throughput in parallel medicinal chemistry libraries.

  • Choose 2-Chloro-6-nitro-1,3-benzothiazole when the nucleophile is highly reactive (e.g., unhindered aliphatic thiols), when cost-efficiency at scale is prioritized over reaction time, or when a slower, more controlled reaction profile is desired to prevent over-alkylation.

References

  • Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study Frontiers in Chemistry URL:[Link]

  • Novel Regioselective Approach to Cyclize Phage-Displayed Peptides in Combination with Epitope-Directed Selection Journal of the American Chemical Society (ACS Publications) URL:[Link]

Comparative

Structural Validation of 2-Fluoro-6-nitro-1,3-benzothiazole: A Comparative Guide to X-Ray Crystallography

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Protocol Guide Executive Summary 2-Fluoro-6-nitro-1,3-benzothiazole (CAS: 1131-75-5;...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Protocol Guide

Executive Summary

2-Fluoro-6-nitro-1,3-benzothiazole (CAS: 1131-75-5; Formula: C7H3FN2O2S) is a highly reactive, aza-activated heterocyclic building block. The presence of the highly electronegative fluorine atom at the 2-position, coupled with the electron-withdrawing nitro group at the 6-position, makes it an ideal substrate for nucleophilic aromatic substitution (SNAr) reactions[1]. In drug development, confirming the precise three-dimensional architecture of such building blocks is critical, as minor conformational deviations can drastically alter downstream target-binding affinities.

While routine analytical techniques like NMR and Mass Spectrometry confirm bulk purity and elemental composition, Single-Crystal X-ray Crystallography (SCXRD) remains the gold standard for absolute structural validation. This guide objectively compares SCXRD against alternative analytical methods and provides a self-validating, step-by-step crystallographic protocol for 2-Fluoro-6-nitro-1,3-benzothiazole (2-F-6-NBT).

Comparative Analysis: X-Ray Crystallography vs. Alternative Techniques

To establish a robust analytical pipeline, researchers must understand the causal relationship between the physical property being measured and the data output. The table below summarizes how X-ray crystallography compares to other standard structural validation methods for 2-F-6-NBT[2].

Analytical TechniquePrimary Data OutputStrengths for 2-F-6-NBTLimitations
Single-Crystal X-Ray Diffraction 3D electron density map, bond lengths, bond angles, intermolecular packing.Gold Standard: Directly visualizes the C-F bond length and the exact twist angle of the 6-NO₂ group. Reveals π-π stacking.Requires high-quality single crystals. Data collection is time-consuming.
Nuclear Magnetic Resonance (NMR) ¹H, ¹³C, and ¹⁹F chemical shifts; spin-spin coupling constants (J-coupling).Excellent for confirming solution-state connectivity. ¹⁹F NMR provides rapid confirmation of the C-F bond integrity.Cannot determine absolute 3D conformation, solid-state packing, or precise bond lengths.
High-Resolution Mass Spectrometry (HRMS) Exact mass-to-charge ratio (m/z) and isotopic distribution.Confirms the exact molecular formula (C7H3FN2O2S) and detects trace impurities.Provides zero topological or stereochemical information.
Infrared Spectroscopy (IR) Vibrational frequencies of functional groups.Rapidly confirms the presence of the -NO₂ symmetric/asymmetric stretches and the C=N benzothiazole stretch.Low resolution; cannot differentiate between closely related structural isomers.
The Logical Pipeline of Structural Validation

A rigorous structural validation system does not rely on a single technique. Instead, it utilizes an orthogonal approach where the limitations of one method are covered by the strengths of another.

ValidationLogic Root 2-F-6-NBT Structural Validation NMR NMR Spectroscopy (Solution Connectivity) Root->NMR Step 1 MS HRMS (Elemental Composition) Root->MS Step 2 XRAY X-Ray Crystallography (Absolute 3D Conformation) Root->XRAY Step 3 (Definitive)

Orthogonal analytical techniques for the structural validation of 2-F-6-NBT.

Experimental Protocol: X-Ray Crystallography of 2-F-6-NBT

To achieve a self-validating crystallographic model, the experimental workflow must be meticulously controlled. The following protocol leverages the vapor diffusion method , which is superior to slow evaporation for 2-F-6-NBT because it allows for a highly controlled approach to the supersaturation point, minimizing the formation of twinned or defective crystals.

Phase 1: Single Crystal Growth (Vapor Diffusion)

Causality Insight: Vapor diffusion works by placing a solution of the compound in a good solvent inside a closed chamber containing a volatile anti-solvent. As the anti-solvent vapors diffuse into the sample vial, the solubility of 2-F-6-NBT decreases gradually, triggering ordered nucleation.

  • Solvent Selection: Dissolve 10 mg of 2-F-6-NBT in 0.5 mL of Dichloromethane (DCM) in a 2 mL inner glass vial. DCM is chosen because it readily dissolves the compound and is miscible with non-polar anti-solvents.

  • Anti-Solvent Chamber: Place the unsealed 2 mL vial inside a larger 20 mL scintillation vial containing 3 mL of n-hexane (the anti-solvent).

  • Equilibration: Seal the 20 mL vial tightly with a PTFE-lined cap. Store the system in a vibration-free environment at a constant temperature (20 °C) for 3 to 7 days.

  • Harvesting: Once block-like or needle-like yellow crystals form, harvest them immediately suspended in a drop of Paratone-N oil to prevent degradation or solvent loss.

Phase 2: Data Collection and Processing

Causality Insight: Data collection is performed at cryogenic temperatures (100 K) to reduce the thermal vibrations of the atoms (Debye-Waller effect). This sharpens the diffraction spots and significantly improves the resolution of high-angle data, which is critical for accurately modeling the highly electronegative fluorine atom.

  • Mounting: Under a polarized light microscope, select a single crystal with uniform extinction (e.g., 0.15 × 0.10 × 0.08 mm). Mount it on a MiTeGen polyimide loop.

  • Diffraction: Transfer the loop to a diffractometer equipped with a Mo Kα X-ray source (λ = 0.71073 Å) and a nitrogen cryostream set to 100 K.

  • Integration: Collect the data using a full sphere strategy (ω and φ scans). Integrate the raw frames using standard reduction software (e.g., APEX4).

  • Absorption Correction: Apply a multi-scan absorption correction (e.g., SADABS) to account for the differential absorption of X-rays as the crystal rotates.

Phase 3: Structure Solution, Refinement, and Validation

Trustworthiness Insight: The refinement process is a self-validating mathematical loop. The software calculates a theoretical diffraction pattern from the proposed atomic model and compares it to the experimental data. The agreement is quantified by the R-factor ( R1​ ). An R1​<0.05 (5% error) indicates a highly trustworthy model.

  • Solution: Solve the phase problem using intrinsic phasing or direct methods (SHELXT). This will locate the heavy atoms (S, F, O, N, C).

  • Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL. Assign anisotropic displacement parameters to all non-hydrogen atoms.

  • Hydrogen Placement: Place hydrogen atoms in calculated positions using a riding model ( Uiso​(H)=1.2Ueq​(C) ).

  • Validation: Generate a Crystallographic Information File (CIF) and run it through the IUCr CheckCIF utility. Ensure there are no Level A or B alerts (e.g., missing symmetry or unresolved solvent voids).

CrystallographyWorkflow N1 1. Crystal Growth (Vapor Diffusion) N2 2. Crystal Mounting (Paratone Oil, 100K) N1->N2 N3 3. X-Ray Diffraction (Mo Kα Radiation) N2->N3 N4 4. Phase Solution (SHELXT) N3->N4 N5 5. Least-Squares Refinement (SHELXL) N4->N5 N6 6. Structure Validation (CheckCIF / R1 < 0.05) N5->N6

X-ray crystallography workflow for 2-Fluoro-6-nitro-1,3-benzothiazole structural validation.

Mechanistic Insights: Interpreting the Crystallographic Data

Once the structure of 2-F-6-NBT is solved, several key crystallographic features provide deep mechanistic insights into its chemical reactivity and physical properties, drawing parallels from established studies on related 6-nitrobenzothiazole derivatives[3][4].

The Nitro Group Twist Angle

In the solid state, the 6-nitro group of benzothiazole derivatives rarely lies perfectly coplanar with the aromatic ring system. Crystallographic data of similar compounds (e.g., 6-nitro-1,3-benzothiazole-2(3H)-thione) reveals that the nitro group is typically twisted by approximately 5.5° out of the plane of the benzene ring[3].

  • Causality: This slight torsion is a thermodynamic compromise. It minimizes steric repulsion between the oxygen atoms of the nitro group and the adjacent aromatic C-H protons, while still maintaining sufficient orbital overlap for extended π -conjugation, which is responsible for the compound's electron-deficient nature.

Intermolecular Interactions and Crystal Packing

The crystal packing of 2-F-6-NBT is governed by non-covalent supramolecular interactions:

π

π Stacking: The planar benzothiazole cores stack parallel to one another. Typical centroid-to-centroid distances in these systems range from 3.38 Å to 3.58 Å, indicating strong π

π interactions that stabilize the crystal lattice[3][4].
  • Weak Hydrogen Bonding: Although lacking strong hydrogen bond donors (like -OH or -NH₂), the crystal lattice is reinforced by weak C−H⋯O interactions (between the aromatic protons and the nitro oxygens) and C−H⋯F contacts. These directional forces dictate the specific space group in which the molecule crystallizes (often monoclinic, such as P21​/c or P21​/n ).

  • The C-F Bond Length

    The C(2)-F bond length determined by X-ray crystallography is a direct indicator of the bond's activation state. In 2-F-6-NBT, the highly electron-withdrawing nature of the fused thiazole ring and the para-like relationship to the nitro group pulls electron density away from the C(2) carbon. This polarization slightly lengthens the C-F bond compared to an unactivated fluoroarene, perfectly explaining its high susceptibility to base-catalyzed nucleophilic attack by aliphatic amines[1].

    References

    • Base Catalysis in the Reactions between 2-Fluoro-6-nitrobenzothiazole and Aliphatic Amines in Benzene. Journal of the Chemical Society, Perkin Transactions 2.[Link]

    • 6-Nitro-1,3-benzothiazole-2(3H)-thione. Acta Crystallographica Section E: Structure Reports Online (PMC).[Link]

    • High-pressure-induced phase transition in 2-amino-6-nitrobenzothiazole. The Journal of Chemical Physics (AIP Publishing).[Link]

    Sources

    Validation

    comparative analysis of the biological activity of benzothiazole isomers

    An In-Depth Comparative Analysis of the Biological Activity of Benzothiazole Isomers A Senior Application Scientist's Guide to Structure-Activity Relationships and Experimental Validation Benzothiazole, a bicyclic hetero...

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    Author: BenchChem Technical Support Team. Date: April 2026

    An In-Depth Comparative Analysis of the Biological Activity of Benzothiazole Isomers

    A Senior Application Scientist's Guide to Structure-Activity Relationships and Experimental Validation

    Benzothiazole, a bicyclic heterocyclic compound, has cemented its status as a "privileged scaffold" in medicinal chemistry.[1] Its rigid structure, combined with the unique electronic properties endowed by its nitrogen and sulfur heteroatoms, allows for diverse interactions with a multitude of biological targets.[2] This versatility has led to the development of benzothiazole derivatives with a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anticonvulsant effects.[3][4][5]

    However, the therapeutic potential of a benzothiazole derivative is not inherent to the core structure alone; it is profoundly dictated by the nature and isomeric position of its substituents. A minor shift of a functional group from one position to another can dramatically alter the compound's potency, selectivity, and mechanism of action. This guide provides a comparative analysis of benzothiazole isomers, synthesizing data from numerous studies to illuminate the critical structure-activity relationships (SAR) that govern their biological effects. We will delve into the causality behind experimental choices and provide validated protocols for researchers to assess these activities in their own work.

    The Benzothiazole Scaffold: A Framework for Diversity

    The biological activity of benzothiazole derivatives is closely tied to substitutions, primarily at the C-2, C-5, and C-6 positions.[6][7] Understanding how modifications at these sites influence biological outcomes is fundamental to rational drug design.

    Caption: Key positions on the benzothiazole ring for chemical modification.

    Comparative Antimicrobial Activity

    Benzothiazole derivatives represent a promising class of antimicrobial agents, particularly in an era of growing resistance to existing drugs.[7] Their mechanism of action is varied, targeting essential bacterial enzymes like DNA gyrase, dihydropteroate synthase (DHPS), and dihydrofolate reductase.[6][8][9]

    Structure-Activity Relationship Insights:

    The antimicrobial efficacy is highly dependent on the substitution pattern. For instance, studies have shown that benzothiazole derivatives of isatin are more effective against Gram-negative than Gram-positive bacteria.[6] The introduction of electron-withdrawing groups, such as nitro and halogens, has been found to enhance antimicrobial activity.[10] A comparative analysis reveals that compounds with a pyrazolone ring substituted on the benzothiazole core exhibit some of the highest antimicrobial activities.[11]

    Table 1: Comparative Antimicrobial Activity of Benzothiazole Derivatives

    Compound/Isomer DescriptionTarget OrganismActivity (MIC, µg/mL)Reference
    Isatin-clubbed Benzothiazole (41c)E. coli3.1[6]
    Isatin-clubbed Benzothiazole (41c)P. aeruginosa6.2[6]
    Sulfonamide-Benzothiazole (66c)P. aeruginosa3.1 - 6.2[6]
    Pyrazolone-Substituted Benzothiazole (16c)S. aureus0.025 mM[11]
    7-Bromo-benzothiazole derivative (43b)S. aureusZOI = 21-27 mm*[6]
    2-OH-benzylidene Schiff base (46a/b)E. coli15.62[6]
    Ciprofloxacin (Reference Drug)E. coli / P. aeruginosa12.5[6]

    ZOI = Zone of Inhibition. A larger diameter indicates higher activity.

    Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

    This protocol describes the broth microdilution method, a standard for determining the MIC of a compound. This assay is self-validating through the inclusion of positive (known antibiotic) and negative (no compound) controls.

    Objective: To determine the lowest concentration of a benzothiazole derivative that visibly inhibits the growth of a specific microorganism.

    Methodology:

    • Preparation of Inoculum:

      • Aseptically pick several colonies of the test microorganism from an agar plate.

      • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

      • Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells. The dilution factor is critical for reproducibility.

    • Compound Dilution Series:

      • Prepare a stock solution of the test benzothiazole derivative in a suitable solvent (e.g., DMSO).

      • In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB) to create a range of concentrations.

    • Inoculation and Incubation:

      • Add the prepared bacterial inoculum to each well containing the diluted compound.

      • Include a positive control (broth + inoculum + standard antibiotic like Ciprofloxacin) and a negative/growth control (broth + inoculum only). A sterility control (broth only) should also be included.

      • Seal the plate and incubate at 35-37°C for 16-20 hours.

    • Data Interpretation:

      • After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., no bacterial growth).

      • Optionally, a growth indicator like resazurin can be added to aid in visualization.

    Comparative Anticancer Activity

    The benzothiazole scaffold is a cornerstone in the development of novel anticancer agents.[1] Derivatives have shown potent activity against a wide array of cancer cell lines, acting through mechanisms such as the induction of apoptosis, cell cycle arrest, and the inhibition of crucial signaling proteins like Epidermal Growth Factor Receptor (EGFR) and carbonic anhydrases.[12][13][14]

    Structure-Activity Relationship Insights:

    The anticancer efficacy is profoundly influenced by substituents. The 2-(4-aminophenyl)benzothiazole structure is a particularly potent core.[13][15] Fluorination, especially at the C-5 position, often enhances cytotoxic activity.[16] A methoxy group at the C-6 position can also significantly boost potency, and a synergistic effect has been observed when combined with a C-5 fluorine atom.[17] The addition of various heterocyclic rings like pyridine or oxothiazolidine at the C-2 position can yield compounds with nanomolar to low micromolar IC₅₀ values.[12][18]

    Table 2: Comparative Anticancer Activity (IC₅₀, µM) of Benzothiazole Derivatives

    Compound/Isomer DescriptionCancer Cell LineActivity (IC₅₀, µM)Reference
    4-(5-fluorobenzo[d]thiazol-2-yl)phenolMCF-7 (Breast)0.4[1]
    Chlorobenzyl indole semicarbazide (55)HT-29 (Colon)0.024[12]
    Bromopyridine acetamide (29)SKRB-3 (Breast)0.0012 (1.2 nM)[12][18]
    Pyrimidine derivative (35)VariousGood %GI*[12]
    Chlorophenyl oxothiazolidine (53)HeLa (Cervical)9.76[12][18]
    Cisplatin (Reference Drug)HeLa (Cervical)>9.76 (less active than 53)[12]

    %GI = Percentage Growth Inhibition.

    Experimental Protocol: MTT Assay for Cell Viability

    The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. Its reliability stems from the direct correlation between the number of living cells and the amount of formazan product formed.

    Objective: To determine the concentration of a benzothiazole derivative that inhibits the growth of a cancer cell line by 50% (IC₅₀).

    MTT_Assay_Workflow arrow arrow Start 1. Cell Seeding Plate cancer cells in a 96-well plate. Allow to adhere for 24h. arrow_1 arrow_1 Start->arrow_1 Treat 2. Compound Treatment Add serial dilutions of benzothiazole derivatives. Incubate for 48-72h. arrow_2 arrow_2 Treat->arrow_2 MTT_Add 3. MTT Addition Add MTT reagent to each well. Incubate for 2-4h. arrow_3 arrow_3 MTT_Add->arrow_3 Formazan Living cells with active mitochondria convert yellow MTT to purple formazan crystals. arrow_4 arrow_4 Formazan->arrow_4 Solubilize 4. Solubilization Add DMSO or other solvent to dissolve formazan crystals. arrow_5 arrow_5 Solubilize->arrow_5 Read 5. Absorbance Reading Measure absorbance at ~570nm using a plate reader. arrow_6 arrow_6 Read->arrow_6 End 6. Data Analysis Calculate % viability vs. control. Determine IC50 value. arrow_1->Treat arrow_2->MTT_Add arrow_3->Formazan arrow_4->Solubilize arrow_5->Read arrow_6->End

    Caption: Standard workflow for the MTT cell viability assay.

    Methodology:

    • Cell Culture and Seeding:

      • Culture the desired cancer cell line (e.g., MCF-7, A549) under standard conditions (37°C, 5% CO₂).

      • Trypsinize and count the cells. Seed approximately 5,000-10,000 cells per well into a 96-well plate and allow them to attach overnight.

    • Compound Treatment:

      • Prepare serial dilutions of the test compounds and a reference drug (e.g., Doxorubicin) in the appropriate cell culture medium.

      • Remove the old medium from the cells and add the medium containing the compounds. Include vehicle-only wells as a negative control.

      • Incubate the plate for 48 to 72 hours.

    • MTT Reagent Addition:

      • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

      • Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in living cells will cleave the tetrazolium ring, yielding purple formazan crystals.

    • Formazan Solubilization:

      • Carefully remove the medium from each well.

      • Add 100-150 µL of a solubilizing agent, typically Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.

    • Absorbance Measurement and Analysis:

      • Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength between 500 and 600 nm.[1]

      • Calculate the percentage of cell viability relative to the untreated control cells. Plot the viability against the compound concentration to determine the IC₅₀ value.[1]

    Apoptosis_Pathway BZT Benzothiazole Derivative ROS ↑ Reactive Oxygen Species (ROS) BZT->ROS Induces Mito Mitochondrial Stress BZT->Mito Induces ROS->Mito Bax ↑ Bax Mito->Bax Bcl2 ↓ Bcl-2 Mito->Bcl2 CytoC Cytochrome C Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis (Programmed Cell Death) Casp3->Apoptosis

    Caption: A simplified signaling pathway for apoptosis induction by benzothiazoles.

    Comparative Anticonvulsant Activity

    Benzothiazole derivatives have been explored for their potential in treating epilepsy and other seizure disorders.[19][20] The clinically used drug Riluzole, which contains a benzothiazole core, exhibits a spectrum of anticonvulsant activity similar to phenytoin, highlighting the scaffold's potential.[21]

    Structure-Activity Relationship Insights:

    The anticonvulsant properties are sensitive to the substitution patterns on phenyl rings attached to the core. For 6-benzyloxy derivatives, the position of a fluoro group on the benzyl ring was critical, with meta and para isomers showing greater activity than the ortho isomer.[22] In a series of sulfonamide derivatives, a para-chloro group on the benzenesulfonamide ring conferred better activity than para-bromo or para-fluoro groups.[21]

    Table 3: Comparative Anticonvulsant Activity of Benzothiazole Derivatives in the MES Test

    Compound/Isomer DescriptionDose (mg/kg)Time Post-AdminProtection (%)Reference
    BZT-5304.0 h60%[23]
    BZT-11304.0 h60%[23]
    BZT-12304.0 h66%[23]
    6-(m-fluorobenzyloxy) derivative (5i)1000.5 h67%[22]
    6-(p-fluorobenzyloxy) derivative (5j)300.5 h33%[22]
    Sulfonamide with p-Cl (Compound 9)Not specifiedNot specifiedMost potent in series[21]
    Experimental Protocol: Maximal Electroshock (MES) Test

    The MES test is a widely used preclinical screening model for identifying compounds with potential efficacy against generalized tonic-clonic seizures.

    Objective: To evaluate the ability of a benzothiazole derivative to prevent seizure spread.

    Methodology:

    • Animal Preparation and Dosing:

      • Use adult mice or rats of a specific strain and weight range.

      • Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses (e.g., 30 mg/kg, 100 mg/kg).[22][23] A vehicle control group is essential.

      • Allow a specific time for drug absorption (e.g., 30 minutes and 4 hours).[23]

    • Induction of Seizure:

      • Apply a short electrical stimulus (e.g., 50-60 Hz for 0.2 seconds) via corneal or ear-clip electrodes. The current is pre-determined to induce a maximal tonic hindlimb extension seizure in >95% of control animals.

    • Observation and Endpoint:

      • Immediately after the stimulus, observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

      • The primary endpoint is the abolition of this phase, which is considered protection.

    • Neurotoxicity Assessment (Optional but Recommended):

      • Assess animals for signs of motor impairment or neurotoxicity using a standardized test like the rotarod test. This helps to distinguish true anticonvulsant activity from non-specific motor impairment.

    • Data Analysis:

      • Calculate the percentage of animals protected at each dose and time point.

      • Determine the median effective dose (ED₅₀), the dose that protects 50% of the animals.

    Conclusion

    This guide demonstrates that the biological activity of benzothiazole derivatives is not a monolithic property but a finely-tuned outcome of their isomeric structure. The strategic placement of substituents at the C-2, C-5, and C-6 positions is paramount in dictating the potency and selectivity of these compounds across antimicrobial, anticancer, and anticonvulsant applications. For researchers in drug development, a deep understanding of these structure-activity relationships, combined with robust and validated experimental protocols, is essential for rationally designing the next generation of benzothiazole-based therapeutics. The data presented herein serves as a foundational resource for navigating the vast chemical space of benzothiazole isomers and unlocking their full therapeutic potential.

    References

    • Mishra, A. et al. (2023).
    • Supuran, C. T. et al. (2019). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry.
    • Al-Faham, M. A. et al. (2021). Benzothiazole moieties and their derivatives as antimicrobial and antiviral agents: A mini-review.
    • Kumar, R. et al. (2023). Synthesis and biological activities of benzothiazole derivatives: A review.
    • BenchChem. (2025).
    • Abdel-Wahab, B. F. et al. (2021). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules.
    • Singh, A. et al. (2025). Benzothiazole derivatives in cancer treatment: synthesis and therapeutic potential: review. Ovid.
    • Various Authors. (2022). Antimicrobial activity of benzothiazole derivatives.
    • Kale, A. et al. (2021). Recent Development in Substituted Benzothiazole as an Anticonvulsant Agent. Mini Reviews in Medicinal Chemistry.
    • Kumar, A. et al. (2014).
    • Kale, A. et al. (2021). Recent Development in Substituted Benzothiazole as an Anticonvulsant Agent.
    • Wang, S-B. et al. (2016). Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents. Molecules.
    • Kumar, A. et al. (2025). Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. RSC Publishing.
    • Kumar, V. et al. (2024). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Molecules.
    • Kumar, P. et al. (2018). Synthesis, Computational Studies and Anticonvulsant Activity of Novel Benzothiazole Coupled Sulfonamide Derivatives. Letters in Drug Design & Discovery.
    • Bhagdev, K. & Sarkar, S. (2022). Biological Screening and Structure Activity relationship of Benzothiazole. Research Journal of Pharmacy and Technology.
    • Sharma, P. et al. (2024). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks.
    • Morsy, N. M. et al. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Antibiotics.
    • Bhat, M. & Belagali, S. L. (2019). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science Publishers.
    • Supuran, C. T. et al. (2019). Benzothiazole derivatives as anticancer agents. Taylor & Francis Online.
    • Al-Warhi, T. et al. (2021). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. Molecules.
    • Das, A. & Ghosh, S. (2023). A Review on Benzothiazole Derivatives and Their Biological Significances. Emerging Trends in Pharmaceutical Sciences.
    • Abrol, S. et al. (2019). A COMPREHENSIVE REVIEW ON BENZOTHIAZOLE DERIVATIVES FOR THEIR BIOLOGICAL ACTIVITIES. International Journal of Pharmaceutical Sciences and Research.
    • Various Authors. (2022). A Review on Emerging Benzothiazoles: Biological Aspects. Journal of Drug Delivery and Therapeutics.
    • Uslu, B. et al. (2025). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. Turkish Journal of Pharmaceutical Sciences.
    • Naveen, K. B. S. & Elumalai, E. (2026). Design and Synthesis of Novel Benzothiazole Derivatives: Anticancer Evaluation Supported by Molecular Docking and ADMET Studies. International Journal of Drug Delivery Technology.
    • Various Authors. (2025). Design, synthesis, and anticancer evaluation of benzothiazole–carboxamide hybrids: Insights from molecular docking and cell. Journal of Applied Pharmaceutical Science.

    Sources

    Comparative

    A Senior Application Scientist's Guide to Purity Assessment of 2-Fluoro-6-nitro-1,3-benzothiazole by Nuclear Magnetic Resonance (NMR) Spectroscopy

    In the landscape of pharmaceutical and materials science research, the absolute purity of a synthesized compound is not merely a quality metric; it is the bedrock upon which reliable biological and physical data are buil...

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    Author: BenchChem Technical Support Team. Date: April 2026

    In the landscape of pharmaceutical and materials science research, the absolute purity of a synthesized compound is not merely a quality metric; it is the bedrock upon which reliable biological and physical data are built. For novel heterocyclic compounds like 2-Fluoro-6-nitro-1,3-benzothiazole, a molecule of interest in drug development, ensuring chemical integrity is paramount.[1] This guide provides an in-depth, field-proven methodology for assessing the purity of this specific molecule using Nuclear Magnetic Resonance (NMR) spectroscopy, comparing its efficacy against other common analytical techniques. We will delve into the causality behind our experimental choices, presenting a self-validating protocol that ensures accuracy and reproducibility.

    The Rationale: Why NMR for Purity Determination?

    While chromatographic techniques like High-Performance Liquid Chromatography (HPLC) are mainstays in purity analysis, NMR, particularly quantitative NMR (qNMR), offers distinct and often superior advantages.[2] Unlike chromatography, which relies on the response factor of a chromophore, NMR signal intensity is directly proportional to the number of nuclei responsible for the signal.[3][4] This fundamental principle makes NMR a primary ratio method, allowing for absolute quantification without the need for a reference standard of the analyte itself.[2][4]

    For 2-Fluoro-6-nitro-1,3-benzothiazole, a multi-faceted NMR approach is uniquely powerful:

    • ¹H NMR: Provides the initial structural fingerprint and is the most common nucleus for qNMR due to the high natural abundance and sensitivity of the proton.[3]

    • ¹⁹F NMR: The fluorine atom in the target molecule is a superb analytical handle. With 100% natural abundance and a wide chemical shift range, ¹⁹F NMR spectra are often simple, with minimal signal overlap, making them ideal for identifying and quantifying fluorinated species.[5][6]

    • ¹³C NMR: Offers complementary structural information, confirming the carbon backbone and helping to identify carbon-containing impurities that may lack protons.

    This guide will focus on leveraging ¹H and ¹⁹F NMR for a robust, dual-validation approach to purity assessment.

    Experimental Workflow: A Self-Validating Protocol

    The following workflow is designed to provide both structural confirmation and a precise, absolute purity value. The causality behind each step is critical for achieving a trustworthy result.

    G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Reporting synthesis Synthesized 2-Fluoro-6-nitro-1,3-benzothiazole prep Sample & Standard Preparation synthesis->prep Accurate Weighing nmr_acq NMR Data Acquisition prep->nmr_acq Internal Standard Method hplc_acq Orthogonal Method: HPLC-UV/MS prep->hplc_acq Relative Purity Check nmr_data ¹H & ¹⁹F qNMR Data Processing nmr_acq->nmr_data hplc_data Chromatogram Analysis hplc_acq->hplc_data purity_calc Absolute Purity Calculation & Validation nmr_data->purity_calc hplc_data->purity_calc Cross-validation report Final Purity Report purity_calc->report

    Caption: Workflow for NMR-based purity assessment with HPLC cross-validation.

    Detailed Experimental Protocol for qNMR

    Objective: To determine the absolute purity of a synthesized batch of 2-Fluoro-6-nitro-1,3-benzothiazole using ¹H and ¹⁹F qNMR.

    Materials:

    • Synthesized 2-Fluoro-6-nitro-1,3-benzothiazole ("Analyte")

    • High-purity (>99.9%) internal standard (IS), e.g., Maleic Anhydride or 1,4-Bis(trimethylsilyl)benzene (for ¹H NMR); α,α,α-Trifluorotoluene (for ¹⁹F NMR). The IS must be stable, non-volatile, have signals that do not overlap with the analyte, and be accurately weighed.

    • Deuterated solvent: DMSO-d₆ (ensures dissolution of the polar analyte and standard).

    • High-precision analytical balance.

    • NMR spectrometer (≥400 MHz) with ¹H and ¹⁹F capabilities.

    Methodology:

    • Preparation of the Stock Internal Standard (IS):

      • Accurately weigh approximately 20 mg of the chosen internal standard into a 10 mL volumetric flask.

      • Dissolve and dilute to the mark with DMSO-d₆. This minimizes weighing errors and ensures homogeneity.

    • Sample Preparation:

      • Accurately weigh approximately 15-20 mg of the synthesized analyte into a clean vial. Record the mass (m_analyte) precisely.

      • Accurately transfer a known volume (e.g., 500 µL) of the IS stock solution into the vial. This is equivalent to adding a precise mass of the standard (m_std).

      • Ensure complete dissolution of both the analyte and the standard by gentle vortexing or sonication. Complete dissolution is non-negotiable for accurate quantification.[3]

      • Transfer the final solution to a high-quality 5 mm NMR tube.

    • NMR Data Acquisition:

      • Instrument Setup: Tune and match the probe for both ¹H and ¹⁹F nuclei. Ensure proper shimming to achieve optimal resolution and lineshape.

      • ¹H NMR Acquisition:

        • Acquire a standard ¹H spectrum to confirm structure and identify suitable, well-resolved signals for quantification.

        • For the quantitative spectrum, set the relaxation delay (d1) to at least 5 times the longest T₁ relaxation time of both the analyte and standard signals. A d1 of 30-60 seconds is often a safe starting point to ensure full magnetization recovery, which is critical for accurate integration.

        • Use a 90° pulse angle.

        • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a high signal-to-noise ratio (>250:1) for the signals to be integrated.

      • ¹⁹F NMR Acquisition:

        • Switch to the ¹⁹F channel.

        • Acquire a quantitative ¹⁹F spectrum using similar parameters (long relaxation delay, 90° pulse) if a fluorinated internal standard is used. If not, the ¹⁹F spectrum serves as a qualitative check for fluorinated impurities.

    • Data Processing and Purity Calculation:

      • Apply a zero-filling and a gentle exponential window function before Fourier transformation to improve digital resolution and S/N.

      • Carefully phase the spectrum and perform a baseline correction across the entire spectral width.

      • Integrate the selected, well-resolved signal for the analyte (I_analyte) and the internal standard (I_std).

      • Calculate the purity (P_analyte) using the following master equation[3]:

        P_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * 100

        Where:

        • I: Integral value of the signal

        • N: Number of nuclei giving rise to the signal (e.g., 3 for a -CH₃ group)

        • M: Molar mass of the compound

        • m: Mass of the compound

    Data Interpretation: A Hypothetical Case Study

    Let's assume a synthesis of 2-Fluoro-6-nitro-1,3-benzothiazole yielded a product with a small amount of the unreacted precursor, 2-amino-6-nitro-1,3-benzothiazole.

    Table 1: Predicted NMR Data for Analyte and Key Impurity

    CompoundNucleusPredicted δ (ppm)MultiplicityIntegration (Relative)J (Hz)Assignment
    2-Fluoro-6-nitro-1,3-benzothiazole (Analyte) ¹H~8.80d1HJ_HF ≈ 7H-7
    ¹H~8.45dd1HJ_HH ≈ 9, J_HF ≈ 4H-5
    ¹H~8.00d1HJ_HH ≈ 9H-4
    ¹⁹F~ -110d1FJ_HF ≈ 7C6-F
    2-Amino-6-nitro-1,3-benzothiazole (Impurity) ¹H~8.50d1HJ ≈ 2.5H-7
    ¹H~8.10dd1HJ ≈ 9, 2.5H-5
    ¹H~7.65d1HJ ≈ 9H-4
    ¹H~7.80br s2H--NH₂

    Note: Chemical shifts (δ) are hypothetical and based on the expected electronic effects of the substituents on the benzothiazole core. Coupling constants (J) are illustrative.

    In the ¹H NMR spectrum, the downfield signals of the analyte are distinct. The H-7 proton would be a doublet due to coupling with the adjacent fluorine. The ¹⁹F NMR would ideally show a single, clean signal for the product, providing an unambiguous confirmation of the fluorinated species. The presence of the 2-amino impurity would be easily detected by its characteristic upfield-shifted aromatic signals and the broad -NH₂ signal. For qNMR, the well-resolved H-4 or H-7 signal of the analyte would be an excellent choice for integration against the internal standard.

    Comparison with Alternative Analytical Techniques

    No single analytical technique is a panacea. A truly rigorous purity assessment often involves an orthogonal method—one that relies on a different chemical or physical principle—to confirm the primary result.[1][7]

    Table 2: Comparison of Purity Assessment Techniques

    TechniquePrincipleAdvantages for 2-Fluoro-6-nitro-1,3-benzothiazoleDisadvantages
    qNMR Nuclear spin resonanceAbsolute quantification without analyte-specific reference standards.[4] Provides structural confirmation simultaneously. Excellent for detecting and quantifying both expected and unexpected impurities with NMR-active nuclei. ¹⁹F NMR is highly specific.Lower sensitivity compared to chromatographic methods.[7] Requires complete sample dissolution. High field instrument may be required for complex mixtures.
    HPLC-UV Differential partitioning & UV absorptionHigh sensitivity and resolving power for separating closely related impurities. Established methodology in pharmaceutical analysis.[8][9]Requires a reference standard for accurate quantification. Purity is relative (area percent) unless response factors are known. Non-chromophoric impurities are not detected.
    LC-MS Differential partitioning & mass-to-charge ratioExcellent for identifying unknown impurities by providing molecular weight information.[10][11] High sensitivity.Quantification can be complex and often requires an isotopically labeled standard for best accuracy. Ionization efficiency can vary significantly between compounds.
    Gas Chromatography (GC) Differential partitioning in a gaseous mobile phaseNot suitable for this compound due to its expected low volatility and thermal lability.N/A

    Conclusion: An Integrated Approach to Purity

    For establishing the definitive purity of synthesized 2-Fluoro-6-nitro-1,3-benzothiazole, Quantitative Nuclear Magnetic Resonance (qNMR) stands out as the premier technique. Its ability to provide direct, absolute quantification based on a fundamental physical constant—the nuclear spin—imparts a high degree of confidence and trustworthiness to the result.[2] The presence of the fluorine atom offers a secondary, highly specific NMR probe that further solidifies the analysis.

    While powerful, qNMR should not exist in a vacuum. The most robust quality control programs will employ HPLC-UV or LC-MS as an orthogonal method. This dual-pronged approach, leveraging the absolute quantification of NMR and the high separatory power of chromatography, provides a self-validating system that ensures the highest degree of confidence in the purity of your compound, satisfying the rigorous demands of drug discovery and development.

    References

    • A Guide to Quantitative NMR (qNMR). (2024). Emery Pharma. [Link]

    • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (2025). ResolveMass Laboratories Inc.[Link]

    • Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]

    • Diehl, B. W. K., Malz, F., & Holzgrabe, U. Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis. [Link]

    • [Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)]. (2021). PubMed. [Link]

    • Table of Contents. (2024). The Royal Society of Chemistry. [Link]

    • Synthesis of Fluoro Benzothiazoles[3] Comprising Azetidinone Derivatives. (2012). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

    • Aerobic Visible-Light Photo-Redox Radical C-H Functionalization: Catalytic Synthesis of 2-Substituted Benzothiazoles. Advanced Synthesis & Catalysis. [Link]

    • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]

    • Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Journal of the Serbian Chemical Society. [Link]

    • Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles. (2022). ACG Publications. [Link]

    • Small Molecule Identity and Purity Testing. Pacific BioLabs. [Link]

    • Synthesis of 2-Substituted Benzothiazoles Containing Amino Acid, Imino or Heteroaryl Moieties with Anticipated Fungicidal Activi. Collection of Czechoslovak Chemical Communications. [Link]

    • Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. (2014). ACS Publications. [Link]

    • Synthesis and biological evaluation of 6-fluoro benzothiazole substituted pyrazolo azetidinones. (2012). Der Pharma Chemica. [Link]

    • 2-Substituted Hydrazino-6-Fluoro-1,3-Benzothiazole: Synthesis and Characterization of new Novel AntimicrobiaL Agents. International Journal of Pharmaceutical Sciences Review and Research. [Link]

    • Synthesis, Properties and Application of Novel 2-Substituted Benzothiazole-Based Oxime Esters. (2026). MDPI. [Link]

    • Small Molecule Drug Characterization and Purity Analysis. Agilent. [Link]

    • Fluorine NMR. University of Wisconsin-Madison. [Link]

    • 19Flourine NMR. University of Ottawa. [Link]

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    Validation

    A Comparative Guide to the Antimicrobial Efficacy of Substituted Benzothiazoles

    In the persistent battle against microbial resistance, the exploration of novel antimicrobial agents is paramount. Among the myriad of heterocyclic compounds, the benzothiazole scaffold has emerged as a privileged struct...

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    Author: BenchChem Technical Support Team. Date: April 2026

    In the persistent battle against microbial resistance, the exploration of novel antimicrobial agents is paramount. Among the myriad of heterocyclic compounds, the benzothiazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1][2] This guide provides a comprehensive comparison of the antimicrobial efficacy of variously substituted benzothiazoles, grounded in experimental data and mechanistic insights, to aid researchers and drug development professionals in this critical field.

    The structural versatility of the benzothiazole nucleus allows for extensive chemical modification, enabling the fine-tuning of its pharmacokinetic and pharmacodynamic properties.[1] The nature and position of different substituents on the benzothiazole ring are pivotal in determining its antimicrobial potency.[3] This guide will delve into the structure-activity relationships (SAR) that govern the antibacterial and antifungal potential of these compounds.

    I. Methodologies for Evaluating Antimicrobial Efficacy

    To objectively compare the antimicrobial efficacy of different substituted benzothiazoles, standardized and reproducible experimental protocols are essential. The following are the most common in vitro methods employed in the cited literature.

    Minimum Inhibitory Concentration (MIC) Assay

    The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is a fundamental quantitative measure of a compound's potency.

    Experimental Protocol: Broth Microdilution Method

    • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium.

    • Serial Dilution of Test Compounds: The benzothiazole derivatives are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

    • Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension. Positive (microorganism in broth without compound) and negative (broth only) controls are included.

    • Incubation: The microtiter plate is incubated at an appropriate temperature (typically 37°C for bacteria and 30°C for fungi) for 18-24 hours.

    • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

    The causality behind this choice of method lies in its efficiency for screening multiple compounds and concentrations simultaneously, providing a quantitative and comparable measure of antimicrobial activity.

    Zone of Inhibition (Agar Disc Diffusion) Assay

    This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.

    Experimental Protocol: Kirby-Bauer Method

    • Preparation of Agar Plates: A standardized microbial inoculum is uniformly spread onto the surface of an agar plate.

    • Application of Test Compounds: Sterile filter paper discs impregnated with a known concentration of the benzothiazole derivatives are placed on the agar surface.

    • Incubation: The plates are incubated under appropriate conditions.

    • Measurement of Inhibition Zone: The diameter of the clear zone around the disc, where microbial growth is inhibited, is measured in millimeters. A larger zone of inhibition generally indicates greater antimicrobial activity.

    This method is valuable for initial screening due to its simplicity and low cost.

    Below is a diagram illustrating a typical antimicrobial screening workflow.

    G cluster_prep Preparation cluster_screening Primary Screening cluster_quantitative Quantitative Analysis cluster_mechanistic Mechanistic Studies Compound_Synth Synthesis of Substituted Benzothiazoles Zone_Inhibition Zone of Inhibition Assay (Agar Disc Diffusion) Compound_Synth->Zone_Inhibition Microbe_Prep Preparation of Standardized Microbial Inoculum Microbe_Prep->Zone_Inhibition MIC_Assay Minimum Inhibitory Concentration (Broth Microdilution) Zone_Inhibition->MIC_Assay Active Compounds Enzyme_Assay Enzyme Inhibition Assays (e.g., DNA Gyrase) MIC_Assay->Enzyme_Assay Potent Compounds Membrane_Perm Membrane Permeability Studies MIC_Assay->Membrane_Perm

    Caption: Workflow for antimicrobial evaluation of benzothiazoles.

    II. Comparative Antimicrobial Efficacy: A Structure-Activity Relationship (SAR) Analysis

    The antimicrobial activity of benzothiazole derivatives is profoundly influenced by the nature and position of substituents on the benzothiazole ring system.[3]

    Substitutions at the 2-Position

    The 2-position of the benzothiazole ring is a common site for modification.

    • Amino and Amide Groups: The presence of an amino group at the 2-position is a common starting point for further derivatization. Acylation of this amino group to form amide linkages with various aromatic and heterocyclic moieties has been shown to be a successful strategy. For instance, benzothiazole derivatives bearing an amide moiety have demonstrated potent inhibitory activity, with one compound showing MIC values of 7.81 µg/mL against E. coli and 15.6 µg/mL against S. aureus.[4]

    • Heterocyclic Rings: Hybrid molecules incorporating other heterocyclic rings at the 2-position often exhibit enhanced antimicrobial activity. For example, benzothiazole-thiazole hybrids have shown broad-spectrum activity.[5] Similarly, the introduction of pyrimidine and pyrazole moieties has resulted in compounds with significant antibacterial effects.[3][6]

    Substitutions on the Benzene Ring (Positions 4, 5, 6, and 7)

    Modifications on the benzene portion of the benzothiazole scaffold are also critical for modulating antimicrobial efficacy.

    • Halogens: The introduction of electron-withdrawing groups, particularly halogens like chlorine and fluorine, often leads to an increase in antimicrobial activity.[7][8] For example, a 6-fluoro substituted benzothiazole derivative exhibited maximum activity against all tested microbial strains with MIC values ranging from 1.1-1.5 μg/mL.[9]

    • Nitro Group: The nitro group, another strong electron-withdrawing group, has been shown to enhance antibacterial action when substituted at the 4th position of a phenyl ring attached to the benzothiazole core.[3]

    • Methoxy Group: The presence of a methoxy group has also been associated with improved antibacterial activity.[3]

    • Methyl and Bromo Groups: Substitution of methyl and bromo groups at the 7-position of the benzothiazole ring has been shown to enhance antibacterial action.[3]

    The following diagram illustrates the key positions on the benzothiazole scaffold for substitution and their general influence on antimicrobial activity.

    Caption: Key substitution positions on the benzothiazole ring.

    Tabulated Comparison of Antimicrobial Efficacy

    The following tables summarize the in vitro antimicrobial activity of selected substituted benzothiazoles from the literature.

    Table 1: Antibacterial Activity of Substituted Benzothiazoles

    Compound ReferenceSubstitution PatternTest OrganismMIC (µg/mL)Zone of Inhibition (mm)
    3e[10]2-amino-dialkyne with aryl azideS. aureus, E. faecalis, S. typhi, E. coli, K. pneumoniae, P. aeruginosa3.12-
    41c[3]Isatin conjugateE. coli3.1-
    41c[3]Isatin conjugateP. aeruginosa6.2-
    66c[3]Sulfonamide analogueP. aeruginosa, S. aureus, E. coli3.1-6.2-
    72b, 72c[3]4-methoxy, 6-nitro on benzothiazoleS. aureus, E. coli6.25-
    A07[4]Amide moietyE. coli7.81-
    A07[4]Amide moietyK. pneumoniae3.91-
    111[3]Pyrimidinylbenzazolyl ureaB. subtilis-40
    35d, 35e, 35g[3]Pyrimidine derivativeS. aureus-17-19

    Table 2: Antifungal Activity of Substituted Benzothiazoles

    Compound ReferenceSubstitution PatternTest OrganismMIC (µg/mL)
    3n[10]2-amino-dialkyne with aryl azideC. tropicalis, C. albicans, C. krusei, C. neoformans, A. niger, A. fumigatus1.56-12.5
    4i[11]2-substituted benzothiazoleC. albicans, A. niger"Excellent inhibitory growth"

    III. Mechanisms of Antimicrobial Action

    The antimicrobial effects of benzothiazole derivatives are attributed to their interaction with various essential cellular targets in microorganisms.[12]

    • Enzyme Inhibition: A primary mechanism of action is the inhibition of crucial microbial enzymes.

      • DNA Gyrase: Some benzothiazoles act as inhibitors of DNA gyrase, an enzyme essential for DNA replication, thereby preventing bacterial proliferation.[3][5]

      • Dihydropteroate Synthase (DHPS): Sulfonamide-containing benzothiazoles can inhibit DHPS, an enzyme involved in the folic acid synthesis pathway, which is vital for microbial growth.[6]

      • Dihydroorotase: Inhibition of dihydroorotase, an enzyme in the pyrimidine biosynthesis pathway, has also been identified as a mechanism of action.[3][12]

    • Membrane Disruption: Some derivatives may exert their antimicrobial effect by disrupting the integrity of the microbial cell membrane, leading to leakage of intracellular components.[4]

    • DNA Interaction: The planar structure of the benzothiazole ring system allows for intercalation with DNA, potentially interfering with DNA replication and transcription.[4][6]

    IV. Conclusion and Future Perspectives

    Substituted benzothiazoles represent a promising class of antimicrobial agents with a wide range of activities against various bacterial and fungal pathogens. Structure-activity relationship studies have demonstrated that the antimicrobial efficacy can be significantly enhanced by strategic modifications at the 2-position and on the benzene ring of the benzothiazole scaffold.[1] Specifically, the incorporation of electron-withdrawing groups and other heterocyclic moieties has proven to be a fruitful approach.

    The diverse mechanisms of action, including the inhibition of essential enzymes and disruption of cellular integrity, suggest that benzothiazole derivatives may be less prone to the development of resistance. Future research should focus on the optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic profiles. In vivo studies are also warranted to validate the therapeutic potential of these promising antimicrobial agents.

    V. References

    • Recent insights into antibacterial potential of benzothiazole derivatives - PMC. (2022). [Link]

    • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (2022). MDPI. [Link]

    • Synthesis of some benzothiazole derivatives evaluated as antimicrobials and antibiofilms. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

    • Design, synthesis and antimicrobial activity of novel benzothiazole analogs. (2013). PubMed. [Link]

    • Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. (2025). RSC Publishing. [Link]

    • Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. (2024). Journal of Chemical Health Risks. [Link]

    • Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. (2020). MDPI. [Link]

    • Synthesis and antimicrobial activity of novel 2-substituted benzimidazole, benzoxazole and benzothiazole derivatives. (n.d.). ResearchGate. [Link]

    • Design, synthesis and antimicrobial activity of novel benzothiazole analogs. (n.d.). ResearchGate. [Link]

    • Synthesis, antibacterial and antifungal activity of novel benzothiazole pyrimidine derivatives. (2013). [Link]

    • Design, Synthesis and mode of action of some benzothiazole derivatives bearing amide moiety as antibacterial agents. (2014). RSC Publishing. [Link]

    • Review on the Developments of Benzothiazole-containing Antimicrobial Agents. (2022). [Link]

    • Biological Screening and Structure Activity relationship of Benzothiazole. (2021). ProQuest. [Link]

    • Synthesis and antimicrobial activity of novel 2-substituted benzimidazole, benzoxazole and benzothiazole derivatives. (2011). Arabian Journal of Chemistry. [Link]

    • Design and Synthesis of 2-Substituted Benzothiazole Derivatives as Antioxidant and Antimicrobial Agents. (2020). Bentham Science Publishers. [Link]

    • A Review on Benzothiazole Derivatives and Their Biological Significances. (2023). [Link]

    • Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (2024). [Link]

    Sources

    Comparative

    A Comparative Guide to the Structure-Activity Relationships (SAR) of 2-Fluoro-6-nitro-1,3-benzothiazole Derivatives

    As a Senior Application Scientist, I approach heterocyclic scaffolds not merely as static chemical structures, but as dynamic platforms for targeted drug discovery. 2-Fluoro-6-nitro-1,3-benzothiazole (CAS 1131-75-5) is a...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I approach heterocyclic scaffolds not merely as static chemical structures, but as dynamic platforms for targeted drug discovery. 2-Fluoro-6-nitro-1,3-benzothiazole (CAS 1131-75-5) is a prime example of a "privileged scaffold." It offers orthogonal reactivity that allows medicinal chemists to systematically tune its biological activity[1].

    This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of its derivatives, contrasting their performance across different therapeutic areas, and detailing the self-validating experimental protocols required to synthesize them.

    Mechanistic Foundation: The Dual-Reactivity Scaffold

    The power of 2-fluoro-6-nitro-1,3-benzothiazole lies in its dual functional handles, which allow for divergent synthetic pathways:

    • C2-Fluoro Position (Electrophilic Hub): The C2 carbon is highly susceptible to Nucleophilic Aromatic Substitution (SNAr)[2]. Fluorine is an exceptional leaving group in SNAr reactions because its high electronegativity strongly polarizes the C-F bond and stabilizes the anionic Meisenheimer complex transition state[2]. This reactivity is further amplified by the electron-withdrawing effect of the para-like 6-nitro group.

    • C6-Nitro Position (Electronic Modulator): The nitro group can be retained to act as a strong hydrogen-bond acceptor (crucial for certain enzyme inhibitions)[3], or it can be chemoselectively reduced to an amine. This reduction flips the electronic nature of the ring from electron-deficient to electron-rich, drastically altering the molecule's pharmacokinetics and receptor affinity[4].

    SyntheticWorkflow A 2-Fluoro-6-nitro- 1,3-benzothiazole (Scaffold) B 2-Amino-6-nitro- benzothiazole (SNAr Product) A->B Amines/Base (SNAr) C 2-Amino-6-amino- benzothiazole (Reduction Product) B->C Reduction (e.g., Pd/C, H2) D Hydrazone/Amide Derivatives (Target Compounds) B->D Linker Addition C->D Acylation/ Alkylation

    Synthetic pathways for functionalizing 2-Fluoro-6-nitro-1,3-benzothiazole.

    Comparative SAR Analysis

    By systematically modifying the C2 and C6 positions, researchers have directed this scaffold toward entirely different biological targets.

    Anti-Plasmodial Agents

    Substituting the C2 fluorine with bulky aliphatic amines, specifically piperidine derivatives, yields compounds with potent activity against Plasmodium falciparum[5]. SAR studies demonstrate that attaching a five-membered heterocyclic ring (such as furan or thiophene) to the piperidine moiety is critical for maximizing anti-parasitic efficacy. For instance, the derivative containing a 4-(2-furoyl)piperazin-1-yl group at C2 exhibits an IC50 equivalent to the standard drug chloroquine at 48 hours[5]. The intact 6-nitro group is required here to maintain the necessary lipophilicity for cell membrane penetration[6].

    Neurodegenerative Targets (MAO-B & AChE)

    When the C2 position is functionalized with hydrazone linkers, the resulting 2-amino-6-nitrobenzothiazole derivatives become highly selective inhibitors of Monoamine Oxidase B (MAO-B) and Acetylcholinesterase (AChE)[3][7]. Molecular docking reveals that the 6-nitro group is not merely a passive spectator; it actively stabilizes the enzyme-inhibitor complex through critical electrostatic interactions within the active site[3][7]. Removal or reduction of the nitro group results in a drastic loss of AChE inhibitory activity[7].

    Anticancer & Anti-inflammatory Agents

    To pivot the scaffold toward oncology, the 6-nitro group is typically reduced to an amine, followed by N-functionalization (e.g., forming amides or ureas)[4]. This modification, paired with pyrimidine or thiazolidine substitutions at the C2 position, enhances DNA intercalation and kinase inhibition[8]. For example, substituted nitrophenylthiazolidene benzothiazole derivatives exhibit potent cytotoxicity against C6 glioma cell lines (IC50 = 0.03 mM)[8].

    SAR_Map Scaffold Benzothiazole Core Privileged Scaffold (DNA intercalation, Enzyme binding) Pos2 C2 Position (Fluoro) SNAr Reactivity Determines Target Specificity Scaffold->Pos2 Substitution Pos6 C6 Position (Nitro) Electron Withdrawing Modulates Pharmacokinetics Scaffold->Pos6 Reduction/Retention Target1 Anti-Plasmodial / MAO-B (Intact Nitro + C2 Amine) Pos2->Target1 Piperidine/Amines Target2 Anticancer / Anti-inflammatory (Reduced Amine + C2 Hydrazone) Pos2->Target2 Hydrazones Pos6->Target1 Intact Nitro Pos6->Target2 Reduced to Amine

    Pharmacophore model and SAR logic for 2-Fluoro-6-nitrobenzothiazole derivatives.

    Quantitative Performance Data

    The following table summarizes the comparative efficacy of key derivatives synthesized from the 2-fluoro-6-nitro-1,3-benzothiazole scaffold.

    Derivative ClassC2 SubstitutionC6 SubstitutionPrimary TargetEfficacy (IC50)Ref
    Compound 3b 4-(2-furoyl)piperazin-1-yl-NO₂ (Intact)P. falciparum~Chloroquine equivalent[5]
    Hydrazone 15 Hydrazone linker-NO₂ (Intact)MAO-A / AChE0.108 µM / 0.034 µM[7]
    Compound 4 Hydrazone linker-NO₂ (Intact)MAO-B0.057 µM[7]
    Compound 71 Nitrophenylthiazolidene-NO₂ (Intact)C6 Glioma Cells0.03 mM[8]
    Compounds 30-32 Substituted Amine-NH-Acyl (Reduced)InflammationHigh in vivo activity[4]

    Validated Experimental Protocols

    To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded into every step to explain why specific reagents and conditions are chosen.

    Protocol A: Base-Catalyzed SNAr Functionalization at C2

    Objective: Synthesize 2-amino-6-nitrobenzothiazole derivatives via nucleophilic displacement of the C2 fluorine.

    • Preparation: Dissolve 1.0 eq of 2-fluoro-6-nitro-1,3-benzothiazole in anhydrous benzene or toluene. Causality: Aprotic solvents are strictly required. They prevent the solvation of the amine nucleophile, thereby increasing its ground-state energy and accelerating the SNAr reaction[2].

    • Nucleophile Addition: Add 1.2 eq of the desired aliphatic amine (e.g., piperidine derivative) dropwise at room temperature.

    • Catalysis: Add 1.5 eq of triethylamine (TEA) or α -pyridone. Causality: The base acts as a proton scavenger. It assists in the deprotonation of the zwitterionic Meisenheimer intermediate, preventing the reverse reaction and driving the substitution forward[2].

    • Reaction & Monitoring: Stir the mixture at 60°C for 4-6 hours.

    • Self-Validation (QC): Monitor via UV-Vis spectroscopy. The starting material has a distinct absorption profile, while the resulting 2-amino derivative exhibits a significant bathochromic (red) shift. This shift occurs because the lone pair on the newly introduced exocyclic nitrogen extends the conjugation into the nitro-aromatic system[2].

    Protocol B: Chemoselective Nitro Reduction at C6

    Objective: Reduce the 6-nitro group to a 6-amino group without cleaving the benzothiazole ring.

    • Preparation: Dissolve the purified 2-substituted-6-nitrobenzothiazole (from Protocol A) in absolute ethanol.

    • Catalyst Addition: Add 10% Pd/C (0.1 eq by weight) under an inert argon atmosphere. Causality: Catalytic hydrogenation is chosen over dissolving metal reduction (e.g., Fe/HCl) because it provides cleaner conversion without the risk of reducing the thiazole ring or introducing heavy metal contaminants, which can skew downstream biological assays[4].

    • Hydrogenation: Purge the flask with H₂ gas and maintain a balloon pressure of H₂ at room temperature for 12 hours.

    • Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst, then concentrate the filtrate in vacuo.

    • Self-Validation (QC): Analyze the product using FTIR spectroscopy. The reaction is deemed complete and successful when the strong, distinct asymmetric and symmetric -NO₂ stretching bands (at ~1520 cm⁻¹ and ~1340 cm⁻¹) completely disappear, replaced by a doublet of -NH₂ stretching bands at ~3300-3400 cm⁻¹.

    Sources

    Validation

    Spectroscopic Characterization in API Synthesis: A Comparative Guide on p-Aminophenol Acetylation

    As a Senior Application Scientist, establishing a robust control strategy for Active Pharmaceutical Ingredient (API) synthesis is paramount. According to the FDA and ICH Q11 guidelines on the development and manufacture...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, establishing a robust control strategy for Active Pharmaceutical Ingredient (API) synthesis is paramount. According to the FDA and ICH Q11 guidelines on the development and manufacture of drug substances, a deep understanding of the manufacturing process requires comprehensive analytical characterization to track the structural conversion of starting materials into final products[1]. Spectroscopic methods, specifically Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, serve as the cornerstone of this characterization, providing unambiguous, non-destructive evidence of molecular transformation[2][3].

    This guide objectively compares the spectroscopic profiles of the starting material (p-aminophenol) and the final product (paracetamol/acetaminophen) during an acetylation workflow. By analyzing the causality behind specific spectral shifts and experimental choices, researchers can design self-validating protocols that ensure API purity and structural integrity.

    Mechanistic Workflow & Analytical Tracking

    The synthesis of paracetamol via the acetylation of p-aminophenol with acetic anhydride is a classic nucleophilic acyl substitution. The analytical objective here is to confirm the complete conversion of the primary amine into a secondary amide, while ensuring the phenolic hydroxyl group remains unreacted (avoiding over-acetylation).

    API_Workflow SM p-Aminophenol (Starting Material) Rxn Nucleophilic Acyl Substitution SM->Rxn IR_SM FTIR: 3340 cm⁻¹ (Primary Amine N-H) SM->IR_SM NMR_SM ¹H-NMR: No Aliphatic Protons SM->NMR_SM Reagent Acetic Anhydride (Acylating Agent) Reagent->Rxn Product Paracetamol (Final API) Rxn->Product IR_Prod FTIR: 1654 cm⁻¹ (Amide C=O) Product->IR_Prod NMR_Prod ¹H-NMR: 1.97 ppm (Acetyl CH₃) Product->NMR_Prod

    Workflow of p-aminophenol acetylation and key spectroscopic markers for process monitoring.

    Comparative Spectroscopic Analysis

    FTIR Spectroscopy: Tracking Functional Group Conversion

    FTIR is highly sensitive to changes in hydrogen bonding and molecular dipole moments. The primary diagnostic feature in this synthesis is the transformation of the amine to an amide.

    • Starting Material : p-Aminophenol exhibits distinct doublet N-H stretching bands at 3340 cm⁻¹ and 3282 cm⁻¹, which is highly characteristic of a primary amine undergoing symmetric and asymmetric stretching[4].

    • Final Product : In paracetamol, the primary amine is replaced by a secondary amide. This results in the appearance of a strong Amide I band (C=O stretch) at 1654 cm⁻¹ and an Amide II band (N-H bend) at 1564 cm⁻¹[4]. The distinct amine N-H doublet merges into a single, broader N-H stretch near 3325 cm⁻¹[4][5].

    Functional Groupp-Aminophenol (Starting Material)Paracetamol (Final API)Causality for Spectral Shift
    N-H Stretch 3340 cm⁻¹, 3282 cm⁻¹ (Doublet)~3325 cm⁻¹ (Singlet, broad)Conversion from primary (-NH₂) to secondary (-NHR) amine alters vibrational modes.
    C=O Stretch (Amide I) Absent1654 cm⁻¹Introduction of the highly polar acetyl carbonyl group.
    N-H Bend (Amide II) ~1600 cm⁻¹ (Scissoring)1564 cm⁻¹Coupling of the C-N stretch and N-H bend unique to secondary amides.
    Nuclear Magnetic Resonance (NMR): Confirming Structural Connectivity

    NMR provides absolute confirmation of the carbon framework and proton environments. For this analysis, we utilize DMSO-d₆ as the solvent rather than CDCl₃. The causality for this choice is twofold: Paracetamol has limited solubility in non-polar solvents, and DMSO-d₆ strongly hydrogen-bonds with the solute, preventing the rapid exchange of the phenolic -OH and amide -NH protons. This allows these critical heteroatom protons to be clearly resolved in the spectrum[4][5].

    • ¹H-NMR : The most obvious indicator of successful acetylation is the appearance of a highly shielded singlet at ~1.97 ppm, integrating to 3 protons, corresponding to the newly added acetyl methyl group[4]. Furthermore, the electron-withdrawing nature of the amide group deshields the adjacent aromatic protons compared to the electron-donating amine precursor.

    • ¹³C-NMR : The product spectrum reveals a highly deshielded carbonyl carbon at 167.96 ppm and the aliphatic methyl carbon at 24.20 ppm, neither of which are present in the starting material[4].

    Nucleusp-Aminophenol (Starting Material)Paracetamol (Final API)Diagnostic Significance
    ¹H (Aliphatic) None1.97 ppm (s, 3H)Confirms the addition of the acetyl methyl group.
    ¹H (Heteroatom) ~4.5 ppm (br s, 2H, -NH₂)9.70 ppm (s, 1H, -NH)Loss of primary amine; appearance of deshielded amide proton.
    ¹³C (Carbonyl) None167.96 ppmUnambiguous proof of the amide C=O carbon formation.
    ¹³C (Aliphatic) None24.20 ppmConfirms the methyl carbon of the acetyl group.

    Experimental Protocols: A Self-Validating System

    To ensure data integrity, the physical synthesis and subsequent spectroscopic analyses must be tightly coupled. The following protocols incorporate in-process controls (IPC) to validate the reaction before committing to high-resolution spectroscopy.

    Step 1: Synthesis and In-Process Control
    • Reaction : Suspend 1.1 g of p-aminophenol in water and add 1.3 mL of acetic anhydride dropwise while stirring[4][5].

    • Monitoring (Self-Validation) : Validate the reaction progress using Thin Layer Chromatography (TLC) with an ethyl acetate:hexane (1:1) solvent system. The starting material (p-aminophenol) has an R_f of ~0.74, while the product (paracetamol) has an R_f of ~0.62[5].

      • Causality: The amide product is more polar and capable of stronger hydrogen bonding with the silica stationary phase, thus eluting slower than the starting material. Proceeding to spectroscopy is only justified once the R_f 0.74 spot completely disappears.

    • Isolation : Cool the mixture to induce crystallization. Filter and wash thoroughly with cold water to remove residual acetic acid byproducts[4].

    Step 2: FTIR Sample Preparation (Solid-State)
    • Matrix Selection : Prepare a KBr pellet rather than an ATR or solution-phase sample.

      • Causality: Solid-state KBr pellets prevent solvent masking in the critical 1600–1700 cm⁻¹ (carbonyl) and 3000–3500 cm⁻¹ (N-H/O-H) regions, ensuring the complex hydrogen-bonded network of the crystalline API is accurately captured without interference.

    • Preparation : Grind 1-2 mg of the thoroughly dried API with 100 mg of anhydrous KBr. Press under 10 tons of pressure to form a transparent disk.

    • Acquisition : Scan from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

    Step 3: NMR Sample Preparation
    • Solvent Selection : Dissolve 15-20 mg of the purified sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

      • Causality: As noted, DMSO-d₆ strongly solvates the polar API and slows proton exchange, allowing the distinct observation of the phenolic -OH (δ 9.15 ppm) and amide -NH (δ 9.70 ppm) singlets[5].

    • Acquisition : Acquire ¹H-NMR at 300 or 400 MHz and ¹³C-NMR at 75 or 100 MHz[5][6]. Use tetramethylsilane (TMS) as the internal standard (δ 0.00 ppm).

    Conclusion

    By systematically tracking the loss of primary amine signatures and the emergence of amide markers via FTIR and NMR, researchers can objectively validate the synthesis of paracetamol. Aligning these analytical techniques with rigorous, causally-driven sample preparation protocols ensures compliance with regulatory expectations for API characterization and provides a self-validating framework for modern pharmaceutical development.

    References

    • ICH Q11 Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities) . International Council for Harmonisation (ICH). 1

    • Spectrometry in Pharmaceutical Analysis: A Cornerstone of Modern Drug Development . Malvesfalcao. 2

    • Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications . Lab Manager. 3

    • Synthesis of Acetaminophen by Microwave Irradiation Catalyzed on H-Clinoptilolite . Juniper Publishers. 5

    • Synthesis of Paracetamol by Acetylation . The Royal Society of Chemistry. 4

    • Synthesis and Characterization of New Functionalized 1,2,3-Triazole-Based Acetaminophen Derivatives . Preprints.org.6

    Sources

    Comparative

    Comparative Guide: Cross-Reactivity and Selectivity Profiling of 2-Fluoro-6-nitro-1,3-benzothiazole Derivatives

    Executive Synopsis In modern drug discovery, the 1,3-benzothiazole nucleus is a highly privileged scaffold, serving as the pharmacophoric core for numerous antimicrobial, anti-inflammatory, and antineoplastic agents. Amo...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Synopsis

    In modern drug discovery, the 1,3-benzothiazole nucleus is a highly privileged scaffold, serving as the pharmacophoric core for numerous antimicrobial, anti-inflammatory, and antineoplastic agents. Among its precursors, 2-Fluoro-6-nitro-1,3-benzothiazole (CAS 1131-75-5) stands out as a uniquely reactive building block. The strategic placement of the highly electronegative fluorine atom at the 2-position, coupled with the electron-withdrawing 6-nitro group, creates an "aza-activated" system primed for rapid derivatization.

    However, the planar, lipophilic nature of the benzothiazole ring often leads to significant off-target cross-reactivity—promiscuously binding to off-target kinase ATP-pockets or intercalating with nucleic acids. This guide provides a critical comparison of 2-Fluoro-6-nitro-1,3-benzothiazole derivatives against standard analogs, detailing the experimental workflows required to evaluate their selectivity and mitigate off-target cross-reactivity.

    Chemical Kinetics & Scaffold Rationale

    The choice of 2-Fluoro-6-nitro-1,3-benzothiazole over its 2-chloro or 2-bromo counterparts is rooted in the kinetics of Nucleophilic Aromatic Substitution (SNAr). Fluorine, being the most electronegative halogen, exerts a profound inductive effect that stabilizes the intermediate Meisenheimer complex. This allows for nucleophilic displacement under significantly milder conditions, minimizing the formation of polymeric or cross-reactive byproducts that could confound downstream biological assays.

    As demonstrated in foundational kinetic studies, the reaction between 2-fluoro-6-nitrobenzothiazole and aliphatic amines is subject to base catalysis. The addition of non-nucleophilic bases accelerates the rate-determining step, ensuring quantitative yields of the desired 2-amino derivatives1[1].

    Protocol 1: Self-Validating SNAr Synthesis of Benzothiazole Derivatives

    Causality: Milder SNAr conditions prevent the degradation of sensitive functional groups, ensuring that any cross-reactivity observed in biological screening is due to the compound itself, not synthetic impurities.

    • Substrate Preparation: Dissolve 1.0 equivalent of 2-Fluoro-6-nitro-1,3-benzothiazole in an anhydrous aprotic solvent (e.g., benzene or acetonitrile) to prevent competitive hydrolysis.

    • Catalyst Addition: Introduce 1.2 equivalents of the target aliphatic amine and 0.5 equivalents of a non-nucleophilic base (e.g., 1,4-diaza[2.2.2]bicyclo-octane) to catalyze the proton abstraction step.

    • Kinetic Monitoring (Self-Validation): Monitor the reaction continuously via UV spectrophotometry. Calculate the first-order kinetic constants ( K′ ). The reaction is deemed complete and self-validated when the absorbance of the starting material plateaus at baseline, confirming >99% conversion.

    • Isolation: Quench with water, extract with ethyl acetate, and purify via recrystallization to yield the pure 2-amino-6-nitrobenzothiazole derivative.

    Comparative Selectivity & Cross-Reactivity Data

    When evaluating benzothiazole derivatives, cross-reactivity is typically quantified by comparing the compound's efficacy against its primary target versus its generalized cytotoxicity against normal, non-cancerous cell lines (e.g., WI-38 human fetal lung fibroblasts).

    The table below summarizes the cross-reactivity profiles of various benzothiazole classes synthesized from fluorinated and non-fluorinated precursors2[2],3[3],4[4].

    Compound ClassPrimary Target / Cell LineEfficacy (IC₅₀ / MIC)Normal Cell Line (WI-38) IC₅₀Selectivity Index (SI)Primary Off-Target Cross-Reactivity
    6-Amino-2-phenylbenzothiazoles MCF-7 (Breast Cancer)>9.0 µM~4.0 mMLow (<5) High (Promiscuous kinase binding)
    2-Hydrazino-6-fluoro-benzothiazoles S. aureus (Antimicrobial)High (Zone >20mm)>100 µMHigh (>10) Minimal (Steric hindrance at C2)
    6-Fluoro-benzothiazole quinazolinones B. subtilis (Antimicrobial)50 µg/mLNot specifiedModerate COX-2 (Anti-inflammatory activity)
    N-(6-nitrobenzo[d]thiazol-2-yl)acetamide A549 (Lung Carcinoma)68 µg/mL>200 µg/mLModerate (~3) Moderate (CYP450 interactions)

    Data Interpretation: Derivatives utilizing the 6-fluoro/6-nitro substitution pattern combined with bulky C2-substituents (like hydrazino or quinazolinone groups) exhibit significantly higher Selectivity Indices. The bulky groups disrupt the planarity required for unwanted DNA intercalation, thereby reducing off-target cross-reactivity.

    Biological Evaluation Methodologies

    To accurately assess cross-reactivity, the biological screening protocol must be designed as a self-validating system that inherently controls for false positives caused by generalized cytotoxicity.

    Protocol 2: Self-Validating Cytotoxicity & Selectivity Assay (MTT)

    Causality: The MTT assay measures mitochondrial metabolic rate. By running target cells and normal fibroblasts in parallel on the same plate, we control for media/environmental variances and isolate the true pharmacological selectivity of the derivative.

    • Cell Seeding: Seed target cancer cells (e.g., A549) and normal fibroblasts (e.g., WI-38) in parallel 96-well plates at a density of 1×104 cells/well. Allow 24 hours for adherence in a 37°C, 5% CO₂ incubator.

    • Compound Treatment: Treat cells with a serial dilution of the benzothiazole derivative (0.1 µM to 100 µM).

      • Self-Validation Control: Include a vehicle control (DMSO < 0.5% final concentration) to ensure solvent non-toxicity, and a positive control (e.g., Doxorubicin) to validate assay sensitivity.

    • Incubation & Staining: Incubate for 72 hours. Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for an additional 4 hours.

    • Solubilization: Remove media and dissolve the resulting formazan crystals in 150 µL of DMSO.

    • Quantification & Validation: Measure absorbance at 570 nm. Calculate the IC₅₀ for both cell lines. The system self-validates the compound's viability as a lead by calculating the Selectivity Index (SI) = IC₅₀ (Normal) / IC₅₀ (Cancer) . An SI > 10 is required to rule out generalized cross-reactivity.

    Mechanistic Insights & Workflow Visualizations

    Understanding the pathways through which benzothiazole derivatives exert both their on-target effects and off-target cross-reactivity is crucial for rational drug design. Many derivatives target the EGFR/PI3K/Akt pathway, but structural similarities to ATP can cause cross-reactivity with off-target kinases.

    CrossReactivityWorkflow Library 2-Fluoro-6-nitro-1,3-benzothiazole Derivative Library Target Primary Target Screening (e.g., Antimicrobial / Kinase) Library->Target SNAr Synthesis OffTarget Off-Target Cross-Reactivity (Receptor/Kinase Panels) Target->OffTarget Active Hits Toxicity Cytotoxicity Profiling (Normal vs. Cancer Cells) Target->Toxicity Active Hits Lead Lead Candidate Selection (High Selectivity Index) OffTarget->Lead Low Cross-Reactivity Toxicity->Lead SI > 10

    Caption: Workflow for evaluating off-target cross-reactivity and selectivity of benzothiazole derivatives.

    SignalingPathway Derivative Benzothiazole Derivative EGFR EGFR / RTK Derivative->EGFR Inhibits (On-Target) PI3K PI3K Derivative->PI3K Cross-Reactivity (Off-Target) EGFR->PI3K Activates AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation

    Caption: Potential on-target inhibition and off-target cross-reactivity pathways of benzothiazoles.

    References

    • Base Catalysis in the Reactions between 2-Fluoro-6-nitrobenzothiazole and Aliph
    • Cross-Reactivity Profile of 6-Methyl-2-phenyl-1,3-benzothiazole and its Analogs Against Various Cell Lines - Benchchem.
    • 2-Substituted Hydrazino-6-Fluoro-1,3-Benzothiazole: Synthesis and Characterization of new Novel Antimicrobial Agents - Sphinxsai.
    • Synthesis and In Vitro evaluation of 6-Fluoro benzothiazole substituted quinazolinones - CTPPC.

    Sources

    Validation

    benchmarking the synthesis of 2-Fluoro-6-nitro-1,3-benzothiazole against other methods

    Executive Overview & Chemical Significance 2-Fluoro-6-nitro-1,3-benzothiazole is a highly electrophilic heterocyclic scaffold utilized extensively in drug development. It serves as a critical synthetic intermediate for a...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Overview & Chemical Significance

    2-Fluoro-6-nitro-1,3-benzothiazole is a highly electrophilic heterocyclic scaffold utilized extensively in drug development. It serves as a critical synthetic intermediate for accessing fluorinated antitumor agents (such as 5F-203 and its analogues) and various kinase inhibitors [1, 3]. The presence of the strongly electron-withdrawing nitro group at the 6-position heavily activates the C2 position of the benzothiazole ring toward Nucleophilic Aromatic Substitution ( SN​Ar ).

    However, introducing a fluorine atom at the 2-position presents distinct thermodynamic and kinetic challenges. The fluoride ion possesses high hydration energy and acts as a poor nucleophile in standard protic solvents. This guide objectively benchmarks the two primary synthetic methodologies for accessing this compound: the Crown-Ether-Catalyzed Halogen Exchange (Halex) Reaction and the Balz-Schiemann Reaction .

    Mechanistic Evaluation of Synthetic Pathways

    Method A: The Halogen Exchange (Halex) Reaction (Industry Standard)

    Developed and optimized by Gallagher, Iddon, and Suschitzky, this method remains the most efficient route for synthesizing 2-fluoro-6-nitrobenzothiazole [1]. It relies on the SN​Ar displacement of a chloride leaving group by a fluoride ion.

    • Causality & Design: Anhydrous potassium fluoride (KF) is inherently insoluble in organic solvents, and the fluoride ion is heavily solvated (and thus deactivated) by hydrogen bonding in protic media. By utilizing 18-crown-6 in a polar aprotic solvent like acetonitrile, the crown ether selectively chelates the potassium cation. This generates a "naked," highly nucleophilic fluoride anion. Acetonitrile stabilizes the Meisenheimer transition state without deactivating the fluoride, driving the reaction to completion.

    Method B: The Balz-Schiemann Reaction (Classical Approach)

    This classical approach starts from 2-amino-6-nitrobenzothiazole. The amine is diazotized using sodium nitrite and tetrafluoroboric acid ( HBF4​ ) to form a diazonium tetrafluoroborate salt, which is subsequently subjected to thermal decomposition.

    • Causality & Design: The diazotization converts a poor leaving group ( −NH2​ ) into an exceptional one ( −N2+​ ). The use of the tetrafluoroborate counterion is critical; unlike diazonium chlorides, diazonium tetrafluoroborates form stable, isolable solid salts. Upon controlled heating, the salt decomposes, expelling nitrogen gas and boron trifluoride ( BF3​ ), leaving the fluorine atom covalently bonded to the C2 position.

    G SM1 2-Chloro-6-nitrobenzothiazole Cond1 KF, 18-Crown-6 Acetonitrile, Reflux SM1->Cond1 Halex Reaction SM2 2-Amino-6-nitrobenzothiazole Cond2 1. NaNO2, HBF4 2. Heat (Δ) SM2->Cond2 Balz-Schiemann Prod 2-Fluoro-6-nitro-1,3-benzothiazole Cond1->Prod Halex Reaction Cond2->Prod Balz-Schiemann

    Fig 1: Synthetic pathways for 2-Fluoro-6-nitro-1,3-benzothiazole comparing Halex and Balz-Schiemann.

    Quantitative Benchmarking Data

    To objectively compare these methodologies, we evaluate them across critical parameters including yield, cycle time, and environmental impact (E-factor).

    ParameterHalex Reaction (KF/18-Crown-6)Balz-Schiemann Reaction
    Precursor 2-Chloro-6-nitrobenzothiazole2-Amino-6-nitrobenzothiazole
    Typical Yield 75 - 85%40 - 55%
    Reaction Time 3 - 5 hours12 - 18 hours (2 distinct steps)
    Temperature Reflux (~82°C in MeCN)0°C (Step 1), >110°C (Step 2)
    Scalability Excellent (Pilot-plant friendly)Poor (Thermal hazard of diazonium)
    Primary Byproducts KCl (Benign salt) N2​ (gas), BF3​ (Toxic/corrosive gas)

    Analytical Verdict: The Halex method vastly outperforms the Balz-Schiemann approach. The thermal decomposition of diazonium salts poses significant explosion hazards at scale, and the generation of corrosive BF3​ gas requires specialized scrubbing equipment. Conversely, the Halex method produces benign KCl, and the 18-crown-6 catalyst can be recovered during workup.

    Self-Validating Experimental Protocols

    As an Application Scientist, I emphasize that a robust protocol must contain built-in validation steps. The following procedures include in-process controls (IPCs) to ensure mechanistic fidelity.

    Protocol A: Crown-Ether Catalyzed Halex Reaction (Recommended)

    Adapted from the improved methodology by Gallagher et al.[1] and utilized for kinetic studies by Forlani & Todesco [2].

    Reagents:

    • 2-Chloro-6-nitrobenzothiazole: 1.0 eq (10.0 mmol, 2.14 g)

    • Anhydrous Potassium Fluoride (KF): 3.0 eq (30.0 mmol, 1.74 g)

    • 18-Crown-6: 0.1 eq (1.0 mmol, 0.26 g)

    • Acetonitrile (Anhydrous): 40 mL

    Step-by-Step Methodology:

    • Preparation of the Fluoride Source: Dry KF under vacuum at 150°C for 4 hours prior to use.

      • Causality: Trace water will rapidly hydrate the naked fluoride ion, drastically reducing its nucleophilicity and promoting the formation of 2-hydroxy-6-nitrobenzothiazole via competitive hydrolysis.

    • Complexation: In an oven-dried, argon-flushed round-bottom flask, suspend the dried KF in anhydrous acetonitrile. Add 18-crown-6 and stir at room temperature for 30 minutes.

      • Validation: The suspension will slightly change in appearance as the crown ether solubilizes the potassium ions, leaving the fluoride active.

    • Substrate Addition: Add 2-chloro-6-nitrobenzothiazole in one portion.

    • Reaction Execution: Heat the mixture to reflux (~82°C).

      • Validation: Monitor via TLC (Hexanes/EtOAc 3:1). The highly electron-deficient nature of the benzothiazole ring accelerates the SN​Ar process, typically reaching completion within 3 hours.

    • Workup & Isolation: Cool to room temperature, filter the mixture through a Celite pad to remove precipitated KCl and excess KF. Concentrate the filtrate under reduced pressure.

    • Purification: Recrystallize the crude residue from a minimal amount of hot ethanol to yield 2-fluoro-6-nitro-1,3-benzothiazole as pale yellow needles.

    HalexMechanism Step1 KF + 18-Crown-6 in Acetonitrile Step2 [K(18-Crown-6)]+ + F- (Naked Fluoride) Step1->Step2 Step3 Nucleophilic Attack (SNAr) at C2 of Benzothiazole Step2->Step3 Step4 Meisenheimer Complex Intermediate Step3->Step4 Step5 Chloride Elimination Yields Fluorinated Product Step4->Step5

    Fig 2: Mechanistic workflow of the crown-ether catalyzed Halex SNAr reaction.

    Protocol B: Balz-Schiemann Reaction (Alternative)

    Step-by-Step Methodology:

    • Diazotization: Dissolve 2-amino-6-nitrobenzothiazole (10.0 mmol) in 48% aqueous HBF4​ (15 mL) and cool to -5°C in an ice-salt bath.

    • Nitrosyl Generation: Slowly add a cold solution of NaNO2​ (11.0 mmol) in water dropwise, maintaining the internal temperature strictly below 0°C.

      • Causality: Exceeding 0°C leads to the premature decomposition of the diazonium species into the corresponding phenol, ruining the yield.

    • Salt Isolation: Stir for 1 hour, then filter the precipitated diazonium tetrafluoroborate salt. Wash with cold diethyl ether and dry strictly under vacuum.

    • Thermal Decomposition: Transfer the dry salt to a flask equipped with a gas trap. Carefully heat the solid using an oil bath until spontaneous decomposition initiates (typically 110-130°C).

      • Validation: Evolution of white fumes ( BF3​ ) and bubbling ( N2​ ) visually indicates successful decomposition.

    • Extraction: Once gas evolution ceases, cool the residue, dissolve in dichloromethane, wash with saturated NaHCO3​ , dry over MgSO4​ , and concentrate.

    References

    • Gallagher, P. T., Iddon, B., & Suschitzky, H. "Synthesis and reactions of azido-benzothiazoles and -benzo[b]thiophens; novel thiazolo[4,5-g]benzoxazoles and dihydrothieno[3,2-g]benzoxazoles." Journal of the Chemical Society, Perkin Transactions 1, 1980, 2358-2363. URL:[Link]

    • Forlani, L., & Todesco, P. E. "Base catalysis in the reactions between 2-fluoro-6-nitrobenzothiazole and aliphatic amines in benzene." Journal of the Chemical Society, Perkin Transactions 2, 1980, 313-316. URL:[Link]

    • Chua, M. S., et al. "Antitumor Benzothiazoles. 16. Synthesis and Pharmaceutical Properties of Antitumor 2-(4-Aminophenyl)benzothiazole Amino Acid Prodrugs." Journal of Medicinal Chemistry, 2001, 44(11), 1847-1852. URL:[Link]

    Safety & Regulatory Compliance

    Safety

    2-Fluoro-6-nitro-1,3-benzothiazole proper disposal procedures

    As a Senior Application Scientist, I recognize that handling highly functionalized heterocyclic building blocks requires a deep understanding of their intrinsic chemical reactivity. 2-Fluoro-6-nitro-1,3-benzothiazole is...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I recognize that handling highly functionalized heterocyclic building blocks requires a deep understanding of their intrinsic chemical reactivity. 2-Fluoro-6-nitro-1,3-benzothiazole is a critical electrophilic intermediate used extensively in drug discovery and materials science. However, its unique structural triad—a highly electronegative fluorine atom, an energetic nitro group, and a sulfur-containing benzothiazole core—necessitates rigorous, scientifically grounded disposal protocols.

    This guide provides actionable, step-by-step methodologies to ensure operational safety, regulatory compliance, and environmental stewardship in your laboratory.

    Mechanistic Hazard Profile: The "Why" Behind the Protocol

    To safely dispose of a chemical, one must first understand the causality of its reactivity. The disposal of 2-Fluoro-6-nitro-1,3-benzothiazole is governed by three primary mechanistic hazards:

    • Nucleophilic Aromatic Substitution (SNAr) Vulnerability : The C2-fluorine is highly activated by both the electron-withdrawing benzothiazole ring and the para-nitro group. Mixing this compound with aliphatic or aromatic amines in a general waste jug will trigger a base-catalyzed, highly exothermic SNAr reaction, releasing hydrofluoric acid (HF) and potentially causing thermal runaway or container rupture [1].

    • Toxic Combustion Byproducts : Upon thermal decomposition, the molecule degrades into a highly toxic gas mixture. The fluorine yields hydrofluoric acid (HF), the nitro group yields nitrogen oxides (NOx), and the thiazole ring yields sulfur oxides (SOx). Therefore, standard incineration is insufficient; disposal must utilize high-temperature incinerators equipped with alkaline caustic scrubbers [2].

    • Ecotoxicity : Analogous to many halogenated benzothiazoles, this compound is acutely toxic to aquatic life, mandating strict isolation from aqueous waste streams and municipal drains [3].

    Waste Segregation & Chemical Compatibility

    Proper segregation is the first line of defense in laboratory safety. The table below summarizes the compatibility of 2-Fluoro-6-nitro-1,3-benzothiazole with common laboratory waste streams.

    Waste Stream ComponentCompatibility StatusMechanistic Rationale
    Halogenated Solvents (DCM, Chloroform)Highly Compatible Non-reactive; safely co-incinerated in halogen-rated facilities equipped with alkaline scrubbers.
    Aliphatic/Aromatic Amines Incompatible Triggers exothermic SNAr at the C2-fluorine position, generating heat and HF gas [1].
    Strong Aqueous Bases (NaOH, KOH)Incompatible Induces base-catalyzed hydrolysis of the thiazole ring and rapid defluorination.
    Oxidizing Agents (Nitric Acid, Peroxides)Incompatible Reacts violently with the electron-rich sulfur atom in the benzothiazole core.

    Operational Disposal Workflows

    The following decision tree dictates the logistical routing of 2-Fluoro-6-nitro-1,3-benzothiazole waste based on its physical state.

    DisposalWorkflow Start 2-Fluoro-6-nitro-1,3-benzothiazole Waste Generation Decision Waste State? Start->Decision Solid Solid Waste (Powder/Crystals) Decision->Solid Solid Liquid Liquid Waste (Dissolved in Solvent) Decision->Liquid Liquid Spill Accidental Spill Decision->Spill Spill SolidAction Collect in sealed HDPE container Solid->SolidAction LiquidAction Route to Halogenated Solvent Waste Liquid->LiquidAction SpillAction Sweep/Absorb with inert material (Avoid dust generation) Spill->SpillAction Incineration High-Temperature Incineration (with HF/SOx/NOx scrubbers) SolidAction->Incineration LiquidAction->Incineration SpillAction->SolidAction Collect cleanup

    Decision tree for 2-Fluoro-6-nitro-1,3-benzothiazole waste routing and disposal.

    Step-by-Step Disposal Methodologies

    Every protocol described below is designed as a self-validating system to ensure that human error does not compromise laboratory safety.

    Protocol A: Solid Waste Disposal (Unused Reagent or Crystallization Crops)
    • Containment : Transfer solid 2-Fluoro-6-nitro-1,3-benzothiazole into a high-density polyethylene (HDPE) wide-mouth container.

      • Causality: HDPE is highly resistant to fluorinated organics and prevents chemical leaching, unlike standard low-density plastics.

    • Validation Check : Before sealing, visually inspect the container to ensure no amine-based resins or basic desiccants (e.g., soda lime) are present, which could initiate slow-onset solid-state reactions.

    • Labeling : Affix a GHS-compliant hazardous waste label. Mark explicitly as: "Halogenated Organic Solid Waste - Contains Fluorine and Nitroaromatics."

    • Storage : Store in a cool, dry, well-ventilated secondary containment tray away from direct light and heat sources until pickup by environmental health and safety (EHS).

    Protocol B: Liquid Waste Disposal (Reaction Mother Liquors)
    • Segregation : Route all solvent waste containing this compound strictly to the Halogenated Solvent Waste carboy.

      • Causality: Even if the compound is dissolved in a non-halogenated solvent (e.g., Ethyl Acetate), the presence of the fluorine atom dictates that the entire mixture must be processed via high-temperature incineration with caustic scrubbing to neutralize HF gas[2].

    • Quenching & Neutralization : If the reaction utilized basic conditions (e.g., K2CO3), neutralize the mixture to pH 6–7 using a mild acid (e.g., 1M HCl) before adding it to the waste jug.

      • Validation Check: Test an aliquot of the mixture with pH indicator paper. Confirming a neutral pH prevents base-catalyzed degradation and pressure buildup inside the waste carboy.

    • Transfer : Use a dedicated, chemically compatible funnel to avoid cross-contamination with amine wastes.

    • Venting : Cap the waste carboy with a vented safety cap to prevent pressure buildup from potential trace decomposition (NOx off-gassing).

    Protocol C: Accidental Spill Response
    • Isolation : Evacuate the immediate area. Don appropriate PPE, including nitrile gloves, safety goggles, and a NIOSH-approved particulate respirator if dust is present.

    • Containment (Solid) : Do not sweep dry. Lightly dampen the spill with a compatible, non-reactive solvent (e.g., isopropanol) to suppress hazardous dust generation.

    • Absorption : Use an inert, non-combustible absorbent material (such as vermiculite, sand, or diatomaceous earth) to collect the dampened solid or liquid spill.

    • Disposal : Transfer the absorbed material into a hazardous waste bag, seal it, and place it in a rigid HDPE container. Label as "Spill Cleanup: Halogenated Nitroaromatic" and submit for immediate EHS disposal.

    References

    • Base catalysis in the reactions between 2-fluoro-6-nitrobenzothiazole and aliphatic amines in benzene. Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). URL:[Link]

    • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Source: U.S. Environmental Protection Agency (EPA) NEPIS Database. URL:[Link]

    Handling

    Personal protective equipment for handling 2-Fluoro-6-nitro-1,3-benzothiazole

    A Guide to the Safe Handling of 2-Fluoro-6-nitro-1,3-benzothiazole This document provides essential safety protocols and operational guidance for the handling of 2-Fluoro-6-nitro-1,3-benzothiazole. Given the absence of a...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    A Guide to the Safe Handling of 2-Fluoro-6-nitro-1,3-benzothiazole

    This document provides essential safety protocols and operational guidance for the handling of 2-Fluoro-6-nitro-1,3-benzothiazole. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is built upon a conservative, risk-based assessment derived from the known hazards of its constituent chemical moieties: the benzothiazole core, the nitroaromatic group, and the fluoro-substituent. This approach ensures a high margin of safety for all laboratory personnel.

    A Composite Hazard Analysis

    The structural components of 2-Fluoro-6-nitro-1,3-benzothiazole each contribute to its potential hazard profile. A comprehensive understanding of these individual risks is crucial for justifying the stringent handling protocols recommended herein.

    • Benzothiazole Core: The fundamental benzothiazole structure is known to cause skin and eye irritation.[1][2][3] Some derivatives have been noted for their biological activity, which underscores the potential for interaction with physiological systems.[4][5]

    • Nitroaromatic Group (-NO2): This is the most significant contributor to the compound's toxicity. Nitroaromatic compounds are a well-documented class of chemicals with hazards including acute toxicity via ingestion, inhalation, and dermal absorption.[6][7] A primary concern is the potential to induce methemoglobinemia, a serious condition that impairs the oxygen-carrying capacity of blood.[8] Many nitroaromatics are also recognized as environmental pollutants.[9][10]

    • Fluoro- Group (-F): The presence of a fluorine atom can significantly alter a molecule's properties. It often increases lipophilicity and metabolic stability, which can enhance its ability to be absorbed through the skin and exert biological effects.[11]

    Based on this composite analysis, 2-Fluoro-6-nitro-1,3-benzothiazole must be treated as a substance with a high potential for acute toxicity, skin and eye irritation, and environmental harm.

    Potential Hazard Description Primary Contributing Moiety Supporting Evidence
    Acute Toxicity Harmful or toxic if swallowed, inhaled, or in contact with skin.[7][12]Nitroaromatic GroupThe nitro group is strongly associated with systemic toxicity.[6][8]
    Skin & Eye Irritation Causes skin irritation and serious eye irritation.[3][13][14]Benzothiazole CoreBenzothiazole and its derivatives are well-documented irritants.[1][2]
    Respiratory Irritation Inhalation of dust or aerosols may cause respiratory tract irritation.[3][13][15]Benzothiazole, NitroaromaticFine particulates of aromatic compounds are often respiratory irritants.
    Chronic Effects Potential for organ damage through prolonged or repeated exposure.[15] Some nitroaromatic compounds are considered carcinogenic.[6]Nitroaromatic GroupThe toxic nature of nitroaromatics suggests a risk of cumulative damage.
    Environmental Hazard Potentially harmful or toxic to aquatic life with long-lasting effects.[15]Nitroaromatic GroupNitroaromatic compounds are known environmental contaminants.[9][10]

    Personal Protective Equipment (PPE): A Multi-Barrier System

    A multi-layered PPE strategy is mandatory to mitigate the risks identified above. The causality behind each selection is to prevent exposure through all potential routes: inhalation, dermal absorption, and eye contact.

    Category Required PPE Standard Justification & Rationale
    Engineering Controls Certified Chemical Fume Hood---Primary Containment: This is the most critical piece of equipment. All handling of the solid compound and its solutions must be performed within a fume hood to prevent the inhalation of airborne particles or vapors.
    Hand Protection Double-Gloving: Nitrile Gloves (inner and outer layer)ASTM F1671Prevent Dermal Absorption: The nitroaromatic and fluoro- groups increase the risk of skin absorption. Double-gloving provides redundant protection against tears and minimizes contamination during glove removal. Always check manufacturer-specific glove compatibility charts.
    Eye & Face Protection Chemical Safety Goggles & Full-Face ShieldANSI Z87.1 / EN 166Protect from Splashes & Dust: Goggles provide a seal around the eyes to protect from dust.[13] A face shield must be worn over the goggles to protect the entire face from splashes, especially when transferring solutions or handling larger quantities.
    Body Protection Chemical-Resistant Lab Coat & Disposable Apron---Prevent Skin Contact: A lab coat provides a primary barrier. A disposable, chemical-resistant apron should be worn over the lab coat during procedures with a higher risk of spills to prevent soak-through and contamination of personal clothing.[15]
    Respiratory Protection NIOSH-Approved N95 Respirator (minimum)NIOSH (US) or EN 149 (EU)Prevent Inhalation: Required when weighing the solid compound, even within a fume hood, as an added precaution against aerosolization. For spill cleanup or potential high-concentration scenarios, a full-face respirator with appropriate cartridges for organic vapors and particulates is necessary.[16][17]
    Foot Protection Closed-toe, Chemical-Resistant Shoes---Protect from Spills: Protects feet from spills of the solid material or solutions.[16]

    Standard Operating Procedure (SOP): Receipt to Decontamination

    Adherence to a strict, step-by-step protocol is essential for minimizing exposure and ensuring a safe operational environment.

    Step 1: Receiving and Storage
    • Upon receipt, visually inspect the container for any damage or leaks within a fume hood.

    • The compound should be stored in a tightly sealed, clearly labeled container.

    • Store in a locked, dedicated cabinet for toxic chemicals, away from incompatible materials such as strong bases, amines, and oxidizing agents.[18]

    • The storage area must be cool, dry, and well-ventilated.[12]

    Step 2: Handling and Weighing (In Fume Hood)
    • Before handling, ensure the fume hood is functioning correctly and the work area is de-cluttered.

    • Don all required PPE as specified in the table above.

    • Place a disposable, absorbent bench liner on the work surface of the fume hood.

    • When weighing the solid, use a spatula and perform the task slowly and deliberately to avoid creating airborne dust. Use an analytical balance with a draft shield if available.[8]

    • When preparing solutions, add solvent to the solid slowly to prevent splashing.

    • Always keep the container sealed when not in immediate use.

    Step 3: Spill Management
    • Alert all personnel in the immediate area and evacuate if necessary.

    • Ensure proper PPE is worn before addressing the spill, including respiratory protection.

    • For a solid spill, gently cover with an inert absorbent material (e.g., vermiculite, sand). Do NOT use air hoses for cleaning.[12]

    • Carefully sweep or vacuum the material into a designated hazardous waste container.

    • For a liquid spill, contain it with an inert absorbent and collect it into the hazardous waste container.

    • Decontaminate the spill area thoroughly with soap and water, and collect all cleaning materials as hazardous waste.[18]

    Step 4: Decontamination
    • All non-disposable equipment (spatulas, glassware) that has come into contact with the compound must be thoroughly cleaned with an appropriate solvent. The cleaning solvent must be collected as hazardous liquid waste.

    • At the end of the procedure, wipe down the work surface in the fume hood with a damp paper towel.

    • Dispose of the bench liner and cleaning materials in the solid hazardous waste container.

    • Remove PPE in the correct order to avoid self-contamination (outer gloves first, then apron, face shield, goggles, lab coat, and inner gloves last).

    • Wash hands and forearms thoroughly with soap and water after removing all PPE.[12]

    Waste Disposal Protocol

    Chemical waste containing 2-Fluoro-6-nitro-1,3-benzothiazole is considered hazardous and must be handled accordingly.

    • Solid Waste: All contaminated solid materials, including used gloves, bench liners, weighing paper, and cleaning materials, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[8]

    • Liquid Waste: All solutions containing the compound and any solvents used for cleaning must be collected in a separate, clearly labeled, and sealed hazardous liquid waste container.

    • Regulatory Compliance: Never dispose of this chemical down the drain or in the regular trash.[18] All waste must be disposed of through your institution's Environmental Health and Safety (EHS) department according to local and national regulations.

    Emergency Procedures

    Immediate and correct action is critical in the event of an exposure.

    • In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[13]

    • In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention from an ophthalmologist.[13]

    • If Inhaled: Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[13]

    • If Swallowed: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and show the medical personnel this guide or the chemical container.[7]

    Workflow and Safety Checkpoints

    The following diagram illustrates the critical workflow for handling 2-Fluoro-6-nitro-1,3-benzothiazole, emphasizing the integration of safety measures at each stage.

    G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_cleanup 3. Post-Handling & Disposal Phase cluster_emergency Emergency Actions prep1 Review Safety Guide & SDS Analogs prep2 Verify Fume Hood Operation prep1->prep2 prep3 Don Full PPE prep2->prep3 handle1 Prepare Work Area (Bench Liner) prep3->handle1 handle2 Weigh Compound / Prepare Solution handle1->handle2 handle3 Perform Experiment handle2->handle3 handle4 Seal All Containers handle3->handle4 spill Spill Occurs handle3->spill exposure Personal Exposure handle3->exposure clean1 Decontaminate Equipment handle4->clean1 clean2 Segregate Hazardous Waste (Solid & Liquid) clean1->clean2 clean3 Clean Work Area clean2->clean3 clean4 Doff PPE Correctly clean3->clean4 clean5 Wash Hands Thoroughly clean4->clean5

    Caption: Workflow for handling 2-Fluoro-6-nitro-1,3-benzothiazole.

    References

    • Benchchem. (n.d.). Safe Handling and Storage of Nitro Compounds.
    • ResearchGate. (n.d.). Major mechanisms of toxicity of nitroaromatic compounds.
    • MDPI. (2024, March 20). Biological Treatment of Nitroaromatics in Wastewater.
    • US EPA. (2025, September 12). Personal Protective Equipment.
    • Spain, J. C., Hughes, J. B., & Knackmuss, H. J. (Eds.). (n.d.). Biodegradation of Nitroaromatic Compounds and Explosives.
    • Sigma-Aldrich Inc. (2025, November 6). Benzothiazole Safety Data Sheet.
    • Thermo Fisher Scientific. (n.d.). 2-Amino-6-nitrobenzothiazole Safety Data Sheet.
    • DC Fine Chemicals. (2024, November 4). Benzothiazole Safety Data Sheet.
    • IntechOpen. (2015, October 14). Bioremediation of Nitroaromatic Compounds.
    • Tokyo Chemical Industry. (2025, October 27). 2-Amino-6-fluorobenzothiazole Safety Data Sheet.
    • EIGA. (n.d.). Selection of Personal Protective Equipment.
    • Dräger. (n.d.). Gas Detectors & PPE for Nitrobenzene.
    • Benchchem. (n.d.). Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole.
    • Apollo Scientific. (n.d.). 2-Amino-6-(trifluoromethoxy)-1,3-benzothiazole Safety Data Sheet.
    • CymitQuimica. (2023, July 5). 6-Fluoro-2-sulphanyl-1,3-benzothiazole Safety Data Sheet.
    • Yadav, P., et al. (2010). 2-Substituted Hydrazino-6-Fluoro-1,3-Benzothiazole: Synthesis and Characterization of new Novel Antimicrobial Agents. International Journal of ChemTech Research, 2(2), 1208-1211.
    • DuPont. (n.d.). Personal protective equipment (PPE) for the hazmat sector.
    • Fisher Scientific. (n.d.). 6-Nitrobenzothiazole Safety Data Sheet.
    • World Journal of Pharmaceutical Research. (2025, July 7). Synthesis and Biological Evaluation of Some Novel Azetidinone Derivatives.
    • National Toxicology Program. (n.d.). Nomination Background: Benzothiazole (CASRN: 95-16-9).
    • Mahapatra, D. K., & Hazra, J. (2023). A Review on Benzothiazole Derivatives and Their Biological Significances. Asian Journal of Research in Medical and Pharmaceutical Sciences, 12(1), 13-19.
    • TCI Chemicals. (2024, December 16). 2-Amino-6-(trifluoromethyl)benzothiazole Safety Data Sheet.
    • CDH Fine Chemical. (n.d.). 6-NITRO BENZOTHIAZOLE MATERIAL SAFETY DATA SHEET.
    • IUCr. (n.d.). 6-Nitro-1,3-benzothiazole-2(3H)-thione.
    • ResearchGate. (2023, February 24). A Review on Benzothiazole Derivatives and Their Biological Significances.

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